molecular formula C32H49NO9 B1232203 veratrine

veratrine

Número de catálogo: B1232203
Peso molecular: 591.7 g/mol
Clave InChI: DBUCFOVFALNEOO-NGYBGAFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Veratrine is a naturally occurring mixture of steroidal alkaloids, primarily composed of veratridine and cevadine, sourced from plants of the genera Veratrum and Schoenocaulon . This compound is a well-characterized neuropharmacological tool known for its ability to modulate voltage-gated sodium channels (Na v ) . Its primary mechanism of action involves binding to neurotoxin site 2 on these channels, which inhibits their inactivation, shifts the activation threshold to more negative potentials, and markedly slows the rate of channel closing . This results in a persistent influx of sodium ions, leading to prolonged membrane depolarization, enhanced nerve excitability, and an increase in intracellular calcium concentrations . The specific effects of this compound have been demonstrated to be antagonized by tetrodotoxin (TTX), a sodium channel blocker . Researchers utilize this compound to investigate the electrical properties of nerve and muscle fibers . Its applications extend to various experimental models, including studies on neurotransmitter release from nerve terminals , ultrastructural changes in central synapses , and cardiac inotropic effects . Furthermore, this compound has been shown to impact cellular energetics, with studies indicating it can impair mitochondrial function by decreasing the rate of state 3 respiration and dissipating the mitochondrial membrane potential in tissues such as skeletal muscle . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C32H49NO9

Peso molecular

591.7 g/mol

Nombre IUPAC

(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+

Clave InChI

DBUCFOVFALNEOO-NGYBGAFCSA-N

SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C

SMILES isomérico

C/C=C(\C)/C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C

SMILES canónico

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C

Sinónimos

Cevadine
Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)-
Veratrine

Origen del producto

United States

Foundational & Exploratory

Veratrine and Veratridine: A Technical Guide to Natural Sources, Extraction, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, quantitative analysis, extraction protocols, and cellular mechanisms of the neurotoxic steroidal alkaloids, veratrine and veratridine (B1662332). These compounds are invaluable tools in pharmacological and neuroscientific research due to their specific action on voltage-gated sodium channels.

Introduction to Veratrum Alkaloids

This compound is a complex mixture of steroidal alkaloids, while veratridine is a singular, highly potent neurotoxin within this class.[1] Historically, crude extracts containing these alkaloids, known as "this compound" or "sabadilla," have been utilized as insecticides and even in traditional medicine.[2][3] Their primary scientific value lies in their ability to selectively modulate the function of voltage-gated sodium channels (Nav), making them essential for studying ion channel pharmacology and neuronal excitability.[3][4]

Veratridine acts by binding to site 2 on the alpha-subunit of voltage-gated sodium channels, which prevents their inactivation and leads to a persistent influx of sodium ions (Na⁺).[4][5] This sustained sodium influx causes prolonged membrane depolarization, triggering a cascade of downstream cellular events.[5]

Natural Sources of this compound and Veratridine

The primary natural sources of this compound and veratridine are flowering plants belonging to the Melanthiaceae family, particularly those of the Veratrum and Schoenocaulon genera.[1]

Principal Plant Genera
  • Veratrum : Various species within this genus, commonly known as false hellebore, are rich sources of veratrum alkaloids. Veratrum album (white hellebore), Veratrum californicum, and Veratrum nigrum have been extensively studied for their alkaloid content.[6] The rhizomes and roots of these plants typically contain the highest concentrations of these compounds.[7]

  • Schoenocaulon : Schoenocaulon officinale, also known as sabadilla, is another significant source. The seeds of this plant are particularly rich in this compound, which is primarily composed of the alkaloids cevadine (B150009) and veratridine.[1][8][9]

Distribution of Alkaloids in Plant Tissues

The concentration of veratridine and related alkaloids varies significantly depending on the plant species, the specific organ, and even the developmental stage of the plant. Generally, the subterranean parts (roots and rhizomes) of Veratrum species and the seeds of Schoenocaulon officinale are the most concentrated sources.

Quantitative Analysis of this compound and Veratridine

The quantification of this compound and veratridine in plant materials is crucial for standardization in research and potential pharmaceutical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and accurate methods for this purpose.[2][6]

Table 1: Quantitative Data for Alkaloids in Veratrum Species
Plant SpeciesPlant PartAlkaloidConcentration Range (dry weight)Analytical Method
Veratrum albumRoots and RhizomesTotal Alkaloids~2%Gravimetric
Veratrum albumLeavesTotal Alkaloids~0.5%Gravimetric
Veratrum albumFruit, Roots, RhizomesVeratridineµg/g to mg/g rangeHPLC-MS/MS
Veratrum californicumRoot/RhizomeVeratramine1.06 - 15.35 mg/gHPLC
Veratrum dahuricumRhizomesJervineVariable, seasonally dependentHPLC-ELSD/MSn
Veratrum dahuricumRhizomesVeratramineVariable, seasonally dependentHPLC-ELSD/MSn
Table 2: Quantitative Data for Alkaloids in Schoenocaulon officinale
Plant SpeciesPlant PartAlkaloidComposition NoteAnalytical Method
Schoenocaulon officinaleSeedsVeratridine & CevadineComprise >90% of the total alkaloid fractionHPLC
Schoenocaulon officinaleSeedsTotal AlkaloidsSignificant variation (>3-fold) in concentrationHPLC

Experimental Protocols

The following sections detail methodologies for the extraction, isolation, and quantification of veratridine from its natural sources.

Protocol 1: Classical Extraction and Partial Purification of Veratrum Alkaloids

This method is based on acid-base extraction principles and is suitable for isolating a crude mixture of alkaloids.

4.1.1 Materials and Reagents

4.1.2 Step-by-Step Procedure

  • Acid Extraction: Macerate 100 g of the powdered plant material in 500 mL of 1% sulfuric acid with stirring for 4-6 hours at room temperature.

  • Filtration: Filter the mixture through several layers of cheesecloth and then through filter paper to remove solid plant debris.

  • Basification: Transfer the acidic aqueous extract to a large beaker and cool in an ice bath. Slowly add NaOH solution while stirring until the pH reaches approximately 10-11. This will precipitate the alkaloids in their free base form.

  • Solvent Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous phase three times with equal volumes of chloroform or a chloroform:diethyl ether mixture (3:1).

  • Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter to remove the sodium sulfate and concentrate the organic solvent using a rotary evaporator to yield the crude alkaloid mixture ("this compound").

Protocol 2: Quantification of Veratridine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of veratridine in a crude extract.

4.2.1 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

4.2.2 Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or a buffer like ammonium acetate). A typical gradient might start at 30% acetonitrile and increase to 70% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 262 nm

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

4.2.3 Sample Preparation and Analysis

  • Standard Preparation: Prepare a stock solution of pure veratridine standard in methanol (B129727) or acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the crude alkaloid extract and dissolve it in the mobile phase initial conditions. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Identify the veratridine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of veratridine in the sample by using the calibration curve generated from the standards.

Signaling Pathways and Mechanism of Action

Veratridine's primary mechanism of action is the persistent activation of voltage-gated sodium channels. This leads to a cascade of downstream events in excitable cells like neurons and muscle cells.

Veratridine's Effect on Voltage-Gated Sodium Channels

Veratridine_Action cluster_membrane Veratridine Veratridine Nav_Channel Voltage-Gated Sodium Channel (Nav) Veratridine->Nav_Channel Binds to Site 2 Nav_Channel->Nav_Channel Na_in Persistent Na⁺ Influx Nav_Channel->Na_in Cell_Membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular

Caption: Veratridine binds to Nav channels, preventing inactivation and causing persistent Na⁺ influx.

Downstream Cellular Effects of Sodium Channel Activation

The sustained influx of sodium ions and the resulting membrane depolarization trigger several downstream cellular responses.

Downstream_Effects start Persistent Na⁺ Influx (from Veratridine) depolarization Sustained Membrane Depolarization start->depolarization na_ca_exchanger Reversal of Na⁺/Ca²⁺ Exchanger start->na_ca_exchanger vgcc Opening of Voltage-Gated Calcium Channels (VGCCs) depolarization->vgcc ca_influx Ca²⁺ Influx vgcc->ca_influx ca_increase ↑ Intracellular [Ca²⁺] ca_influx->ca_increase na_ca_exchanger->ca_increase neurotransmitter_release Neurotransmitter Release ca_increase->neurotransmitter_release enzyme_activation Enzyme Activation ca_increase->enzyme_activation excitotoxicity Excitotoxicity & Neuronal Cell Death (at high concentrations) ca_increase->excitotoxicity

Caption: Downstream effects of veratridine-induced depolarization and sodium influx.

Experimental Workflow

The following diagram illustrates a general workflow for conducting research on veratrum alkaloids, from plant material to cellular analysis.

Experimental_Workflow cluster_extraction 1. Extraction & Purification cluster_analysis 2. Analysis & Quantification cluster_application 3. Biological Assays plant_material Plant Material (Veratrum rhizomes or Schoenocaulon seeds) extraction Acid-Base Extraction plant_material->extraction crude_extract Crude Alkaloid Extract ('this compound') extraction->crude_extract hplc HPLC / LC-MS Analysis crude_extract->hplc quantification Quantification of Veratridine & Cevadine hplc->quantification cell_culture Cell Culture (e.g., Neurons) quantification->cell_culture electrophysiology Electrophysiology (Patch-Clamp) cell_culture->electrophysiology calcium_imaging Calcium Imaging cell_culture->calcium_imaging neurotransmitter_assay Neurotransmitter Release Assay cell_culture->neurotransmitter_assay

Caption: General experimental workflow for veratrum alkaloid research.

Conclusion

This compound and its constituent alkaloid, veratridine, are potent neurotoxins sourced from plants of the Veratrum and Schoenocaulon genera. Their specific mechanism of action—the persistent activation of voltage-gated sodium channels—makes them indispensable tools for researchers in neuroscience and pharmacology. The methodologies for their extraction, purification, and quantification are well-established, moving from classical chemical methods to more precise chromatographic techniques. A thorough understanding of their natural sources and cellular effects is critical for their effective application in drug development and the fundamental study of ion channel biology. Future research may focus on identifying novel veratrum alkaloids and further elucidating the therapeutic potential of modulating sodium channel activity.

References

Physiological Effects of Veratrine on the Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine, a mixture of lipid-soluble steroidal alkaloids derived from plants of the Liliaceae family, is a potent neurotoxin that has long been utilized as a valuable pharmacological tool in neuroscience research.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to profound effects on neuronal excitability.[1] This guide provides an in-depth overview of the physiological effects of this compound on the nervous system, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used for its study.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound's principal molecular target is the voltage-gated sodium channel (VGSC), a key protein responsible for the initiation and propagation of action potentials in neurons.[1] this compound binds to neurotoxin receptor site 2 on the alpha subunit of the VGSC, a site also recognized by other toxins like batrachotoxin.[1][2] This binding is state-dependent, with a higher affinity for the open state of the channel.[1][3]

The binding of this compound induces two primary modifications to the channel's gating properties:

  • Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of activation.[2][4] This means that the sodium channels are more likely to open at the normal resting membrane potential, a potential at which they would typically be closed.

  • Inhibition of Inactivation: this compound significantly inhibits the fast inactivation mechanism of the sodium channel.[2][3] This prevents the channel from closing in a timely manner, even in the face of prolonged depolarization.

The combination of these two effects leads to a persistent influx of sodium ions (Na+) into the neuron.[2] This sustained inward current causes a prolonged depolarization of the neuronal membrane, leading to a state of hyperexcitability.

Veratrine_Mechanism This compound's Action on Voltage-Gated Sodium Channels This compound This compound VGSC_open Voltage-Gated Na+ Channel (Open State) This compound->VGSC_open Binds to receptor site 2 VGSC_closed Voltage-Gated Na+ Channel (Closed State) VGSC_closed->VGSC_open Normal Depolarization VGSC_open->VGSC_closed Normal Inactivation VGSC_modified This compound-Modified Na+ Channel (Persistently Open) VGSC_open->VGSC_modified Modification (Inactivation Inhibited, Activation Shifted) Persistent_Na_Influx Persistent Na+ Influx VGSC_modified->Persistent_Na_Influx Membrane_Depolarization Membrane Depolarization Neuronal_Hyperexcitability Neuronal Hyperexcitability Membrane_Depolarization->Neuronal_Hyperexcitability Persistent_Na_Influx->Membrane_Depolarization

This compound's binding to open sodium channels leads to persistent activation.

Physiological Effects on the Nervous System

The persistent membrane depolarization induced by this compound has several downstream consequences for neuronal function:

  • Increased Neuronal Excitability: The primary effect of this compound is a dramatic increase in neuronal excitability. The lowered threshold for sodium channel activation makes neurons more likely to fire action potentials in response to even minor stimuli. In some cases, this can lead to spontaneous, repetitive firing or bursting activity. For example, this compound at concentrations of 0.1-0.3 µM has been shown to induce bursting in hippocampal CA1 pyramidal neurons.[5]

  • Enhanced Neurotransmitter Release: The sustained depolarization opens voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions (Ca2+).[2] This elevation in intracellular calcium is a primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[2] this compound has been shown to enhance the release of various neurotransmitters, including glutamate (B1630785) and GABA.[6][7][8]

  • Neurotoxicity: At higher concentrations or with prolonged exposure, the massive influx of Na+ and Ca2+ can lead to excitotoxicity and eventual neuronal death. The disruption of ionic homeostasis activates various intracellular signaling cascades that can trigger apoptotic and necrotic cell death pathways.

  • Behavioral Effects: In vivo studies have demonstrated that systemic administration of this compound can induce anxiogenic-like behaviors in rats.[9] This is likely due to the widespread and non-specific increase in neuronal excitability throughout the central nervous system.

Quantitative Data Summary

The effects of this compound on voltage-gated sodium channels are concentration-dependent. The following table summarizes key quantitative parameters from the literature.

ParameterChannel SubtypePreparationValueReference
IC50 (Peak Current Inhibition) Nav1.7HEK293A cells18.39 µM[10][11]
EC50 (Sustained Current) Nav1.7HEK293A cells9.53 µM[10][11][12]
Shift in V1/2 of Activation Nav1.7HEK293A cells-6.5 mV at 75 µM[10][11][12]
Shift in V1/2 of Inactivation Nav1.7HEK293A cells-14.39 mV at 75 µM[10][11][12]
Single Channel Conductance (Veratridine-modified) Rat Skeletal MusclePlanar Lipid Bilayer4.7 pS (low conductance state)[13]
Single Channel Conductance (Veratridine-modified) Rat Skeletal MusclePlanar Lipid Bilayer8.5 pS (high conductance state)[13]
Single Channel Conductance (Veratridine-modified) Rat Cardiac MusclePlanar Lipid Bilayer8.4 pS[13]
Single Channel Conductance (Veratridine-modified) Rat BrainPlanar Lipid Bilayer3-6 pS (subconductance states)[13]

Key Experimental Protocols

The study of this compound's effects on the nervous system relies on a variety of experimental techniques. One of the most common and powerful is the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effects on Neuronal Ion Channels

Objective: To measure the effects of this compound on the activity of voltage-gated sodium channels in cultured neurons or brain slices.

Materials:

  • Cell Preparation: Cultured neurons (e.g., primary hippocampal or cortical neurons) or acutely prepared brain slices.

  • External Solution (Artificial Cerebrospinal Fluid - aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.[14]

  • Internal (Pipette) Solution: Typically contains (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Tris-GTP, with pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).[15]

  • This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentration in the external solution.

  • Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

  • Glass Pipettes: Pulled to a resistance of 3-5 MΩ.[15]

Procedure:

  • Cell Preparation: Prepare cultured neurons or brain slices according to standard laboratory protocols.

  • Establish Whole-Cell Configuration:

    • Mount the cell-containing coverslip or brain slice in the recording chamber and perfuse with aCSF.

    • Lower the patch pipette onto the surface of a neuron and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.[14][16]

  • Data Recording:

    • Clamp the neuron at a holding potential of -70 mV.

    • Apply a series of voltage steps to elicit voltage-gated sodium currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the recording chamber with aCSF containing the desired concentration of this compound.

    • Record currents in the presence of this compound.

    • Wash out the this compound by perfusing with drug-free aCSF.

  • Data Analysis:

    • Measure the peak inward sodium current, the sustained current, and the tail current.

    • Construct current-voltage (I-V) relationships and activation/inactivation curves.

    • Compare the parameters before, during, and after this compound application.

Patch_Clamp_Workflow Workflow for Whole-Cell Patch-Clamp Analysis of this compound Effects Start Start Prepare_Cells Prepare Neuronal Culture or Brain Slice Start->Prepare_Cells Pull_Pipette Pull Glass Pipette (3-5 MΩ) Start->Pull_Pipette Establish_Seal Approach Neuron and Form Giga-Seal Prepare_Cells->Establish_Seal Pull_Pipette->Establish_Seal Go_Whole_Cell Rupture Membrane to Achieve Whole-Cell Establish_Seal->Go_Whole_Cell Record_Baseline Record Baseline Sodium Currents Go_Whole_Cell->Record_Baseline Apply_this compound Perfuse with This compound Solution Record_Baseline->Apply_this compound Record_Treatment Record Sodium Currents in Presence of this compound Apply_this compound->Record_Treatment Washout Washout with Drug-Free Solution Record_Treatment->Washout Record_Washout Record Post-Washout Sodium Currents Washout->Record_Washout Analyze_Data Analyze Changes in Current Properties Record_Washout->Analyze_Data End End Analyze_Data->End

A typical workflow for investigating this compound's effects using patch-clamp.

Conclusion

This compound is a powerful neurotoxin that acts as a potent modulator of voltage-gated sodium channels. By shifting the voltage-dependence of activation and inhibiting inactivation, it induces a persistent sodium influx that leads to neuronal hyperexcitability, enhanced neurotransmitter release, and, at high concentrations, neurotoxicity. The detailed understanding of its mechanism of action and its quantitative effects on various sodium channel subtypes makes this compound an indispensable tool for research in neuroscience and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other neurotoxins, contributing to a deeper understanding of the fundamental principles of neuronal function.

References

Veratrine as a Neurotoxin in Pharmacological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine is a lipophilic mixture of steroidal alkaloids, primarily cevadine (B150009) and veratridine (B1662332), sourced from plants of the Liliaceae family, such as the genera Veratrum and Schoenocaulon.[1] It is a potent neurotoxin renowned in pharmacological research for its specific and powerful action on voltage-gated sodium channels (Nav).[2] By persistently activating these channels, this compound serves as an invaluable tool for inducing controlled neuronal depolarization. This allows for detailed investigation into ion channel function, neurotransmitter release dynamics, synaptic plasticity, and the screening of novel therapeutic compounds that modulate neuronal excitability.[3][4]

Core Mechanism of Action

This compound's primary molecular target is the voltage-gated sodium channel, a critical component in the generation and propagation of action potentials in excitable cells.[2]

Binding and Channel Modification: this compound binds to neurotoxin receptor site 2 on the alpha subunit of the Nav channel.[2][3] This binding is state-dependent, showing a higher affinity for the open state of the channel.[2] The interaction induces profound conformational changes in the channel's gating machinery, resulting in two principal effects:

  • Shift in Activation Voltage: The voltage threshold for channel activation is shifted to more negative potentials, causing channels to open at or near the resting membrane potential.[3]

  • Inhibition of Inactivation: this compound prevents the channel's natural and rapid inactivation mechanism.[3][4]

This dual effect leads to a persistent, uncontrolled influx of sodium (Na+) ions, causing sustained depolarization of the cell membrane.[3][5] This prolonged depolarization is the primary driver of this compound's neurotoxic effects and its utility in research.

Downstream Signaling Cascade

The sustained membrane depolarization initiated by this compound triggers a predictable cascade of downstream cellular events. The persistent influx of Na+ activates voltage-gated calcium channels (CaV), leading to a significant increase in intracellular calcium concentration ([Ca2+]i).[3][4] This elevation in [Ca2+]i is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, culminating in the widespread release of neurotransmitters into the synaptic cleft.[3][5]

Veratrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound Nav Voltage-Gated Na+ Channel (Site 2) This compound->Nav Binds Depolarization Sustained Membrane Depolarization Nav->Depolarization Persistent Na+ Influx CaV Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx CaV->Ca_Influx Opens Depolarization->CaV Activates VesicleFusion Synaptic Vesicle Fusion & Exocytosis Ca_Influx->VesicleFusion Triggers Neurotransmitter Neurotransmitter Release VesicleFusion->Neurotransmitter

Caption: Signaling pathway of this compound-induced neurotransmitter release.

Quantitative Pharmacological Data

The effects of this compound are dose-dependent and can vary based on the specific Nav channel subtype and the experimental model system.

ParameterValueModel SystemObservationReference
EC₅₀ (Sustained Current)9.53 µMHuman Nav1.7 in HEK293A cellsHalf-maximal concentration for eliciting a sustained sodium current.[6][7]
IC₅₀ (Peak Current)18.39 µMHuman Nav1.7 in HEK293A cellsHalf-maximal inhibition of the peak sodium current.[7][8]
[Na+]i Increase From 10.4 mM to 44.1 mMDifferentiated NG108-15 CellsIntracellular sodium increase upon application of 50 µM veratridine.[3]
Glutamate (B1630785) Release 288% IncreaseRat Brain Cortex SlicesEfflux increase with 10 µM veratridine in the presence of calcium.[9]
Glutamate Release 117% IncreaseRat Brain Cortex SlicesEfflux increase with 10 µM veratridine in the absence of added calcium.[9]
Anxiogenic-like Effects 0.6 mg/kg (s.c.)RatsDose that significantly increased anxiety-like behaviors.[10]

Key Experimental Protocols

This compound is a versatile tool employed in a range of experimental paradigms, from in vitro electrophysiology to in vivo behavioral studies.

Protocol 1: Veratridine-Induced Neurotransmitter Release from Synaptosomes

This protocol details the measurement of neurotransmitter release from isolated nerve terminals (synaptosomes), a common method to study presynaptic mechanisms.

Methodology:

  • Synaptosome Preparation: a. Dissect the brain region of interest (e.g., cerebral cortex) in ice-cold homogenization buffer (e.g., 0.32 M sucrose-based buffer).[3] b. Homogenize the tissue using a Dounce homogenizer.[3] c. Perform low-speed centrifugation (~1,000 x g for 10 min) to remove nuclei and cellular debris.[3] d. Centrifuge the resulting supernatant at high speed (~17,000 x g for 20 min) to pellet the crude synaptosomal fraction.[3] e. For higher purity, resuspend the pellet and purify it using a discontinuous sucrose (B13894) density gradient centrifugation.[3] f. Collect the synaptosome fraction and resuspend it in a physiological buffer (e.g., Artificial Cerebrospinal Fluid - ACSF).[3]

  • Neurotransmitter Release Assay (Superfusion Method): a. Pre-incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) or its precursor to allow for uptake. b. Transfer the loaded synaptosomes to a superfusion system or chambers.[3] c. Perfuse with physiological buffer to establish a stable baseline of spontaneous neurotransmitter release, collecting fractions at regular intervals.[3] d. Stimulate release by switching to a buffer containing veratridine (typically 1-100 µM).[3] e. Continue collecting fractions during and after veratridine application to measure evoked release.[3] f. Quantify the amount of radioactivity in each fraction using liquid scintillation counting.[3] g. Analyze the data by expressing the evoked release as a percentage of total synaptosomal content or as a fold increase over the baseline.[3]

Synaptosome_Workflow cluster_prep Synaptosome Preparation cluster_assay Neurotransmitter Release Assay Dissection Dissection Homogenization Homogenization Dissection->Homogenization Remove Debris LowSpeed_Cent LowSpeed_Cent Homogenization->LowSpeed_Cent Remove Debris HighSpeed_Cent HighSpeed_Cent LowSpeed_Cent->HighSpeed_Cent Pellet Crude Synaptosomes Gradient_Cent Gradient_Cent HighSpeed_Cent->Gradient_Cent Purify Collection Collection Gradient_Cent->Collection Isolate Fraction Preincubation Pre-incubation with Radiolabeled Neurotransmitter Collection->Preincubation Superfusion Transfer to Superfusion Chambers Preincubation->Superfusion Baseline Collect Baseline Fractions Superfusion->Baseline Stimulation Apply Veratridine (1-100 µM) Baseline->Stimulation Stim_Collection Collect Stimulated Fractions Stimulation->Stim_Collection Quantification Quantify Radioactivity Stim_Collection->Quantification

Caption: Workflow for synaptosome preparation and release assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of veratridine's effects on ion channel currents in a single neuron.

Methodology:

  • Cell Preparation: a. Prepare acute brain slices (300-400 µm) from the desired brain region using a vibratome in ice-cold, carbogenated ACSF.[3] Alternatively, use cultured primary neurons or cell lines (e.g., HEK293) expressing the specific Nav channel subtype of interest.[8]

  • Solutions: a. External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂/5% CO₂.[11] b. Internal (Pipette) Solution: Composition varies but a typical KCl-based solution contains (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, with pH adjusted to 7.3.[11]

  • Recording Procedure: a. Place the slice or coverslip with cells in a recording chamber on a microscope stage, continuously perfused with ACSF. b. Pull a glass micropipette to a resistance of 3-5 MΩ and fill it with the internal solution.[12] c. Under visual control, approach a target neuron and form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.[12] d. Rupture the membrane patch under the pipette with gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.[13] e. Voltage-Clamp Mode: Clamp the cell at a holding potential (e.g., -80 mV) to record ionic currents.[12] f. Apply a voltage-step protocol (e.g., depolarizing steps from -60 mV to +60 mV) to elicit Nav currents.[12] g. Record baseline currents, then perfuse the chamber with ACSF containing the desired concentration of veratridine. h. Record the modified currents, noting changes in peak current amplitude, activation/inactivation kinetics, and the appearance of a sustained inward current.[5][8]

Protocol 3: In Vivo Microdialysis

This protocol measures neurotransmitter release in the brain of a live, often freely moving, animal, providing high physiological relevance.

Methodology:

  • Surgical Implantation: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[14] b. Perform a craniotomy over the target brain region (e.g., striatum).[3] c. Slowly lower a microdialysis guide cannula to the desired stereotaxic coordinates and secure it with dental cement.[3] d. Allow the animal to recover from surgery.

  • Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector. c. Perfuse the probe with ACSF at a low, constant flow rate (e.g., 1-2 µL/min).[3] d. Collect baseline dialysate samples for a set period to establish basal neurotransmitter levels.[3] e. Introduce veratridine into the perfusate (a technique known as "reverse dialysis") at a specified concentration (e.g., 10-100 µM).[3] f. Continue collecting dialysate fractions during and after veratridine infusion. g. Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, glutamate) in the collected samples using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC).[3]

References

Veratridine Binding to Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratridine (B1662332), a steroidal alkaloid neurotoxin, serves as a critical pharmacological tool for studying the function and modulation of voltage-gated sodium channels (NaV). It binds to the neurotoxin receptor site 2, inducing persistent channel activation by inhibiting inactivation and shifting the voltage-dependence of activation. This technical guide provides a comprehensive overview of the veratridine binding site on NaV channels, detailing the molecular determinants of binding, quantitative effects on channel gating, and the downstream consequences of channel modification. Detailed experimental protocols for investigating the veratridine-channel interaction are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate research and drug development efforts targeting these crucial ion channels.

The Veratridine Binding Site: Neurotoxin Receptor Site 2

Veratridine exerts its effects by binding to a specific site on the α-subunit of voltage-gated sodium channels, known as neurotoxin receptor site 2.[1][2] This site is also the target for other lipid-soluble toxins such as batrachotoxin (B49), aconitine, and grayanotoxin.[2][3] Veratridine is considered a partial agonist, as its binding is more reversible compared to the full and nearly irreversible agonism of batrachotoxin at the same site.[1]

The binding of veratridine is state-dependent, showing a higher affinity for the open state of the channel.[4] This interaction stabilizes the open conformation, leading to two primary modifications of channel function:

  • Inhibition of Inactivation: Veratridine prevents the channel from entering the fast-inactivated state, resulting in a persistent inward sodium current.[5]

  • Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative membrane potentials, increasing the probability of the channel opening at resting potential.[6]

Structurally, neurotoxin receptor site 2 is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[1] Recent cryo-electron microscopy (cryo-EM) studies of veratridine-activated human NaV1.7 have revealed two potential binding locations: one in the IFM-binding corner (site I) and another traversing the central cavity (site C).

Molecular Determinants of Veratridine Binding

Site-directed mutagenesis studies have identified several key amino acid residues that contribute to the veratridine binding site across different NaV channel isoforms. These residues are primarily located in the S6 segments of the four domains.

NaV IsoformDomainSegmentResidue(s)Effect of Mutation
NaV1.4 DIS6N434Mutation to lysine (B10760008) (N434K) confers resistance to batrachotoxin and alters veratridine's effect.[5]
NaV1.5 DIS6L409, E417Mutations have large effects on veratridine binding.
NaV1.5 DIVS6I1466Mutation has a large effect on veratridine binding.

Quantitative Effects of Veratridine on NaV Channel Function

The interaction of veratridine with NaV channels leads to quantifiable changes in their electrophysiological properties. The following tables summarize key data on the effects of veratridine on different NaV channel isoforms.

Table 1: Veratridine Potency on NaV Channel Isoforms
NaV IsoformParameterValue (µM)Cell Type
NaV1.5 EC50 (Activation)28HEK293
NaV1.7 EC50 (Sustained Current)9.53HEK293A
NaV1.7 IC50 (Peak Current Inhibition)18.39HEK293A
NaV1.7 EC50 (Activation)8HEK293
Table 2: Veratridine-Induced Shifts in NaV1.7 Gating Parameters
ParameterControlVeratridine (75 µM)Shift
V1/2 of Activation -21.64 ± 0.75 mV-28.14 ± 0.66 mV-6.5 mV
V1/2 of Steady-State Inactivation -59.39 ± 0.39 mV-73.78 ± 0.5 mV-14.39 mV
Table 3: IC50 of Channel Blockers on Veratridine-Activated NaV Channels
NaV IsoformCompoundIC50 (µM)
NaV1.5 Flecainide2
NaV1.5 Mexiletine9.3
NaV1.7 Flecainide13
NaV1.7 Mexiletine30

Downstream Signaling of Veratridine-Induced Na+ Influx

The persistent influx of Na+ through veratridine-modified channels leads to a cascade of downstream cellular events, primarily driven by the subsequent increase in intracellular Ca2+ concentration.

Veratridine_Signaling_Pathway Veratridine-Induced Signaling Pathway Veratridine Veratridine NaV Voltage-Gated Sodium Channel (Open State) Veratridine->NaV Binds to Site 2 Na_Influx Persistent Na+ Influx NaV->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Calcium Channels (L, N, P/Q-type) Depolarization->VGCC Activation Ca_Influx Ca2+ Influx VGCC->Ca_Influx Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Neurotransmitter_Release Neurotransmitter Release (e.g., GABA, Glutamate) Intracellular_Ca->Neurotransmitter_Release Mitochondria Mitochondrial Ca2+ Release Intracellular_Ca->Mitochondria Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Excitotoxicity) Intracellular_Ca->Cellular_Response

Caption: Veratridine-induced signaling cascade.

Allosteric Modulation of the Veratridine Binding Site

The binding of ligands to other sites on the NaV channel can allosterically modulate the binding of veratridine to neurotoxin receptor site 2.

Allosteric_Modulation Allosteric Modulation of Neurotoxin Receptor Site 2 Site2 Neurotoxin Receptor Site 2 (Veratridine, Batrachotoxin) Site1 Site 1 (Tetrodotoxin, Saxitoxin) Site1->Site2 Negative Site3 Site 3 (α-Scorpion Toxins) Site3->Site2 Positive Site5 Site 5 (Brevetoxins) Site5->Site2 Positive LA_Site Local Anesthetic Site LA_Site->Site2 Negative

Caption: Allosteric interactions with Site 2.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane, enabling detailed characterization of veratridine's effects on NaV channel gating.

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Experimental Workflow Start Start: Cell Culture (e.g., HEK293 cells expressing target NaV) Prepare_Solutions Prepare Recording Solutions (Extracellular and Intracellular) Start->Prepare_Solutions Pull_Pipettes Pull and Fire-Polish Borosilicate Glass Pipettes (Resistance: 2-5 MΩ) Prepare_Solutions->Pull_Pipettes Fill_Pipette Fill Pipette with Intracellular Solution Pull_Pipettes->Fill_Pipette Approach_Cell Approach Cell with Pipette under Microscope Fill_Pipette->Approach_Cell Giga_Seal Form Gigaohm Seal Approach_Cell->Giga_Seal Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Na+ Currents (Apply voltage-step protocols) Whole_Cell->Record_Baseline Apply_Veratridine Perfuse with Extracellular Solution Containing Veratridine Record_Baseline->Apply_Veratridine Record_Veratridine Record Veratridine-Modified Na+ Currents Apply_Veratridine->Record_Veratridine Washout Washout with Control Extracellular Solution Record_Veratridine->Washout Record_Washout Record Currents after Washout Washout->Record_Washout Analyze Data Analysis: - Peak current amplitude - Activation/Inactivation kinetics - V1/2 shifts - Tail currents Record_Washout->Analyze End End Analyze->End

Caption: Workflow for patch-clamp analysis.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the NaV channel isoform of interest (e.g., HEK293 cells).

  • Recording Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -100 mV.

    • Apply depolarizing voltage steps to elicit Na+ currents and record baseline activity.

    • Perfuse the cell with the extracellular solution containing the desired concentration of veratridine.

    • Repeat the voltage-step protocol to record currents in the presence of veratridine.

    • To study steady-state inactivation, apply a 500 ms (B15284909) prepulse to a range of potentials before a test pulse.

  • Data Analysis: Analyze the recorded currents to determine the effects of veratridine on peak current amplitude, activation and inactivation kinetics, and the voltage-dependence of these parameters.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions in the NaV channel sequence to identify residues critical for veratridine binding.

Methodology:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change. Primers should be 25-45 bases in length with the mutation in the center, flanked by at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type NaV channel cDNA as a template and the mutagenic primers.

    • Cycling Parameters (example):

      • Initial Denaturation: 95°C for 30 seconds.

      • 18 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final Extension: 68°C for 7 minutes.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme for at least 1 hour at 37°C.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and sequence the entire gene to confirm the desired mutation and the absence of any other mutations.

  • Functional Characterization: Express the mutant channel in a suitable cell line (e.g., HEK293 cells) and perform whole-cell patch-clamp electrophysiology as described in section 6.1 to assess the effect of the mutation on veratridine's activity.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Kd) of veratridine for the NaV channel. Due to the lack of a commercially available radiolabeled veratridine, these assays are typically performed as competition binding assays using a radiolabeled ligand that also binds to neurotoxin receptor site 2, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the NaV channel of interest.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [3H]BTX-B and varying concentrations of unlabeled veratridine in a suitable binding buffer.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Quantify the amount of radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific [3H]BTX-B binding against the concentration of veratridine. Fit the data to a one-site competition model to determine the IC50 value of veratridine. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Veratridine remains an indispensable tool for the study of voltage-gated sodium channels. Its well-characterized mechanism of action at neurotoxin receptor site 2 provides a powerful means to probe channel gating, structure-function relationships, and the physiological roles of these essential ion channels. The detailed understanding of its binding site and the quantitative effects on channel function, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at elucidating the complex biology of NaV channels and developing novel therapeutics that target them. The provided experimental protocols and visual aids are intended to facilitate these endeavors and promote further research in this critical area of neuropharmacology.

References

Veratrine-Induced Depolarization in Cultured Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms and experimental considerations of veratrine-induced depolarization in cultured neurons. This compound, a steroidal alkaloid neurotoxin, serves as a critical tool in neuroscience research to study the function of voltage-gated sodium channels and the downstream consequences of sustained neuronal depolarization. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data presented for comparative analysis.

Core Mechanism of Action

Veratridine (B1662332), a primary active component of this compound, acts as a neurotoxin by binding to site 2 on the alpha-subunit of voltage-gated sodium channels (NaV channels).[1][2] This binding leads to a persistent activation of these channels by inhibiting their inactivation and shifting the activation threshold to a more negative potential.[1][3] The result is a continuous influx of sodium ions (Na+), leading to a sustained depolarization of the neuronal membrane.[3][4] This prolonged depolarization triggers a cascade of downstream events, including the opening of voltage-gated calcium channels (VGCCs), a subsequent rise in intracellular calcium concentration ([Ca2+]i), and the release of neurotransmitters.[3][5]

Signaling Pathway of this compound-Induced Depolarization

The signaling cascade initiated by this compound is a fundamental process in understanding neuronal excitability and toxicity. The following diagram illustrates the key steps involved.

Veratrine_Signaling_Pathway This compound This compound Nav_Channel Voltage-Gated Sodium Channel (NaV) This compound->Nav_Channel Binds to Site 2 Na_Influx Na+ Influx Nav_Channel->Na_Influx Persistent Activation Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activation Ca_Release Ca2+ Release from Intracellular Stores Depolarization->Ca_Release Indirectly triggers Ca_Influx Ca2+ Influx VGCC->Ca_Influx Increased_Ca Increased Intracellular [Ca2+] Ca_Influx->Increased_Ca Ca_Release->Increased_Ca Neurotransmitter_Release Neurotransmitter Release Increased_Ca->Neurotransmitter_Release Cellular_Responses Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) Increased_Ca->Cellular_Responses

Caption: Signaling pathway of this compound-induced neuronal depolarization.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on the effects of this compound on cultured neurons.

Table 1: Veratridine Concentration and Effect on Neuronal Viability and Ion Channels

ParameterCell TypeVeratridine ConcentrationEffectReference
Cell ViabilityRat striatal neurons>10 µMDose-dependent cell damage after 24h incubation.[4]
Nav1.7 Peak Current (IC50)HEK293A cells expressing human Nav1.718.39 µMHalf-maximal inhibitory concentration on the peak current.[6][7]
Nav1.7 Sustained Current (EC50)HEK293A cells expressing human Nav1.79.53 µMHalf-maximal effective concentration for eliciting sustained current.[7][8]
Nav1.7 ActivationHEK293A cells expressing human Nav1.775 µMShifted the half-maximal activation voltage from -21.64 mV to -28.14 mV.[7][8]
Nav1.7 InactivationHEK293A cells expressing human Nav1.775 µMShifted the half-inactivation voltage from -59.39 mV to -73.78 mV.[7][8]
Neuronal SurvivalRat retinal ganglion cells3 µMTwo-fold increase in survival after 48h in culture.[9]
NeurotoxicityRat cortical cultures100 µM62% loss of neurons after 20-24h exposure.[10]

Table 2: this compound-Induced Neurotransmitter Release

NeurotransmitterPreparationThis compound ConcentrationKey FindingsReference
GABARat brain slices (cerebro-cortical, nigral, cerebellar)5 µMSignificant increase in GABA efflux. This release was potentiated in Ca2+-free medium.[11]
GlycineRat spinal cord slicesNot specifiedVeratridine-evoked release was significantly increased in Ca2+-free medium.[11]
Noradrenaline & AcetylcholineRat cortical slicesNot specifiedRelease was greatly diminished in Ca2+-free medium.[11]
Glutamate (B1630785)Rat neocortical synaptosomes1, 3.2, 10 µMConcentration-dependent increase in glutamate release.[12]
GABASynaptosomesNot specifiedEvidence for a strictly Na+-dependent release mechanism, in addition to the Ca2+-dependent one.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying this compound-induced depolarization.

Cell Culture
  • Neuronal Cell Types: Primary cultured neurons (e.g., from rat cortex, striatum, dorsal root ganglia) or neuronal cell lines (e.g., SH-SY5Y) are commonly used.[4][13][14]

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C and 5% CO2. Culture media will vary depending on the cell type but generally consist of a basal medium (e.g., DMEM or Neurobasal) supplemented with serum, growth factors, and antibiotics.

Measurement of Membrane Potential

The patch-clamp technique is the gold standard for measuring neuronal membrane potential and ion channel currents.[15][16]

  • Whole-Cell Patch-Clamp Protocol:

    • Prepare a glass micropipette with a tip resistance of 2-10 MΩ and fill it with an intracellular solution.[15]

    • Gently press the micropipette against the membrane of a cultured neuron.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing a whole-cell configuration.

    • Record the membrane potential in current-clamp mode or ion channel currents in voltage-clamp mode using a patch-clamp amplifier and data acquisition software.[17]

  • Voltage-Sensitive Dyes:

    • Incubate cultured neurons with a voltage-sensitive dye (e.g., FLIPR Membrane Potential (FMP) dye) according to the manufacturer's instructions.[18]

    • Acquire fluorescence images using an epifluorescence microscope equipped with a suitable excitation light source and emission filter.

    • Apply this compound to the cells and record the change in fluorescence intensity over time. Depolarization typically results in a change in fluorescence that can be quantified.[18][19]

Calcium Imaging

Calcium imaging is used to measure changes in intracellular calcium concentration in response to this compound-induced depolarization.[20]

  • Protocol using Chemical Indicators (e.g., Fura-2 AM):

    • Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating the cells in a solution containing the dye.

    • Wash the cells to remove excess dye.

    • Mount the culture dish on an inverted microscope equipped for fluorescence imaging.

    • Excite the dye at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the emission fluorescence (typically around 510 nm).

    • Establish a baseline fluorescence recording.

    • Apply this compound to the cells and continuously record the fluorescence changes.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[13][14]

Neurotransmitter Release Assay
  • Protocol:

    • Pre-label cultured neurons with a radiolabeled neurotransmitter (e.g., [3H]-GABA or [14C]-glutamate).

    • Wash the cells to remove the excess radiolabel.

    • Stimulate the cells with this compound for a defined period.

    • Collect the supernatant (containing the released neurotransmitter) and lyse the cells.

    • Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.

    • Express the amount of released neurotransmitter as a percentage of the total amount present in the cells before stimulation.[11]

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured neurons.

Experimental_Workflow Start Start: Neuronal Culture Treatment Treatment with this compound (and/or inhibitors) Start->Treatment Measurement Simultaneous or Sequential Measurements Treatment->Measurement PatchClamp Membrane Potential (Patch-Clamp) Measurement->PatchClamp VSD Membrane Potential (Voltage-Sensitive Dyes) Measurement->VSD CaImaging Intracellular Calcium (Calcium Imaging) Measurement->CaImaging NTRelease Neurotransmitter Release (Release Assay) Measurement->NTRelease DataAnalysis Data Analysis and Interpretation PatchClamp->DataAnalysis VSD->DataAnalysis CaImaging->DataAnalysis NTRelease->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of voltage-gated sodium channels in neuronal function and pathology. By inducing a sustained depolarization, it allows researchers to probe the intricate signaling cascades that are triggered by prolonged neuronal excitation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting experiments aimed at understanding the multifaceted effects of this compound in cultured neurons. Careful consideration of the experimental design, including the choice of cell type, this compound concentration, and measurement techniques, is essential for obtaining robust and meaningful results.

References

A Technical Guide to the Historical Use of Veratrum Plants in Early Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants of the genus Veratrum, commonly known as false hellebore or corn lily, have a long and complex history in traditional and early modern medicine across Europe, Asia, and North America.[1][2] Despite their well-documented toxicity, various species of Veratrum were employed to treat a wide range of ailments, from hypertension and pain to parasitic infections.[1][3][4] This technical guide provides an in-depth review of the historical medicinal applications of Veratrum, the pharmacology of its primary active compounds, quantitative data on alkaloid concentrations and toxicity, and detailed protocols for their extraction and analysis. The significant toxicity and narrow therapeutic window of Veratrum alkaloids ultimately led to their general abandonment in clinical practice, but their potent bioactivity continues to make them subjects of scientific interest.[1][5]

Historical Medical Applications

The use of Veratrum dates back to antiquity. In ancient Greece, Veratrum album (white hellebore) was used by physicians like Hippocrates as a powerful purgative and emetic.[3][5] Throughout European history, it was used to treat conditions such as gout, epilepsy, and mania.[3][6] In traditional Chinese medicine, various Veratrum species, known as "Li Lu" (藜蘆), were used topically to treat scabies and kill parasites, and internally as a potent emetic of last resort.[1][7] Certain Native American tribes used Veratrum viride (American hellebore) topically for snakebites and internally to treat venereal diseases.[2] In the 19th and 20th centuries, extracts of V. viride, such as "Norwood's Tincture," were used to treat hypertension before being replaced by safer alternatives.[8]

A notable historical preparation was the "Compound Tincture of Veratrum," for which detailed dosage instructions were provided. The dosage was carefully increased nightly until specific physiological effects were observed, highlighting the recognition of its potent and dangerous nature.[9]

Active Alkaloids and Pharmacology

Veratrum plants contain a diverse array of steroidal alkaloids, which are responsible for both their therapeutic effects and their profound toxicity.[2] These compounds are broadly classified into several groups, including the jervanine, cevanine, and veratramine (B1683811) types. The primary mechanisms of action involve the modulation of ion channels and interference with critical signaling pathways.

Protoveratrine and the Bezold-Jarisch Reflex

Protothis compound A and B are cevanine-type ester alkaloids found in species like V. album. These compounds are potent hypotensive agents.[10] Their primary mechanism of action is the induction of the Bezold-Jarisch reflex, a cardioinhibitory response characterized by the triad (B1167595) of hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (B1277953) (transient cessation of breathing).[3][11][12] The alkaloids stimulate cardiac sensory receptors, leading to a vagally-mediated reflex that increases parasympathetic activity and inhibits the sympathetic nervous system.[11][12]

Bezold_Jarisch_Reflex cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cns Central Nervous System cluster_response Physiological Response Veratrum Veratrum Alkaloids (e.g., Protothis compound) Receptors Cardiac Sensory Receptors (Vagal Afferents) Veratrum->Receptors Stimulates Medulla Medullary Centers (Vasomotor Center) Receptors->Medulla ↑ Afferent Signals Sympathetic ↓ Sympathetic Outflow Medulla->Sympathetic Parasympathetic ↑ Parasympathetic (Vagal) Outflow Medulla->Parasympathetic Apnea Apnea Medulla->Apnea Respiratory Center Inhibition Hypotension Hypotension (Vasodilation) Sympathetic->Hypotension Bradycardia Bradycardia Parasympathetic->Bradycardia Sodium_Channel_Activation Veratridine Veratridine VGSC Voltage-Gated Sodium Channel (VGSC) Veratridine->VGSC Binding Binds to Receptor Site 2 VGSC->Binding Opens Inactivation Inactivation Mechanism Abolished Binding->Inactivation Na_Influx Persistent Na+ Influx Inactivation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Firing Repetitive Neuronal Firing Depolarization->Firing Hedgehog_Pathway_Inhibition cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Intracellular cluster_nucleus Nucleus Hh Hedgehog (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Dissociation Cyclopamine (B1684311) Cyclopamine Cyclopamine->SMO Inhibits GLI_A GLI Activator (GLI-A) SUFU_GLI->GLI_A Releases TargetGenes Hh Target Gene Transcription GLI_A->TargetGenes Activates Experimental_Workflow Start Dried & Ground Veratrum Rhizomes Extraction Solvent Extraction (e.g., Ethanol Reflux or Acid-Base Extraction) Start->Extraction Filtration Filtration / Evaporation Extraction->Filtration Crude_Extract Crude Alkaloid Mixture Filtration->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Chromatography->Fraction_Collection Pure_Alkaloid Purified Alkaloid (e.g., Cyclopamine) Fraction_Collection->Pure_Alkaloid Analysis Structural Elucidation (NMR, MS) Pure_Alkaloid->Analysis

References

Veratrine's Impact on Intracellular Calcium Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which veratrine, a steroidal alkaloid neurotoxin, modulates intracellular calcium concentrations. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research. We will explore the core signaling pathways, summarize quantitative data from key studies, and provide detailed experimental protocols for investigating these effects.

Core Mechanism of Action

This compound's primary effect on intracellular calcium is indirect and initiated by its well-established role as an activator of voltage-gated sodium channels (VGSCs). By binding to site 2 of the channel, this compound and its principal active component, veratridine (B1662332), cause persistent activation, leading to membrane depolarization. This sustained depolarization is the pivotal event that triggers the downstream effects on calcium homeostasis.

The influx of extracellular calcium is the main contributor to the rise in intracellular calcium concentration following this compound exposure. This process is critically dependent on the presence of extracellular calcium; in its absence, the this compound-induced increase in intracellular calcium is abolished[1]. The initial sodium influx and subsequent membrane depolarization lead to the opening of voltage-gated calcium channels (VGCCs), providing a direct conduit for calcium entry.

While the primary mechanism involves influx through VGCCs, there is also evidence for the involvement of other mechanisms, including the potential reversal of the sodium-calcium exchanger (NCX) and the release of calcium from intracellular stores.

Signaling Pathways

The signaling cascade initiated by this compound leading to elevated intracellular calcium involves multiple steps and ion channels.

Primary Signaling Pathway: VGSC Activation and Calcium Influx

The canonical pathway for this compound-induced calcium elevation is a direct consequence of its action on VGSCs.

Veratrine_Primary_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Activates Na_Influx Na+ Influx VGSC->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Increase Increased Intracellular [Ca2+] Ca_Influx->Ca_Increase

Caption: Primary signaling pathway of this compound-induced intracellular calcium increase.
Secondary and Contributing Pathways

In addition to the primary pathway, other mechanisms can contribute to the this compound-induced rise in intracellular calcium, particularly under conditions of sustained sodium loading.

Veratrine_Secondary_Pathways cluster_primary Primary Effect cluster_downstream Downstream Consequences This compound This compound VGSC VGSC This compound->VGSC Activates Na_Increase Increased Intracellular [Na+] VGSC->Na_Increase NCX Sodium-Calcium Exchanger (NCX) (Reverse Mode) Na_Increase->NCX Drives Mitochondria Mitochondria Na_Increase->Mitochondria Stimulates Ca_Influx_NCX Ca2+ Influx NCX->Ca_Influx_NCX Ca_Release_Mito Ca2+ Release Mitochondria->Ca_Release_Mito Ca_Increase Increased Intracellular [Ca2+] Ca_Influx_NCX->Ca_Increase Ca_Release_Mito->Ca_Increase

Caption: Secondary mechanisms contributing to this compound-induced calcium elevation.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of this compound and veratridine on intracellular calcium concentrations and related cellular responses.

Table 1: Effect of Veratridine on Intracellular Calcium Concentration ([Ca2+]i) in Rat Cerebral Cortical Synaptosomes

Veratridine Concentration (µM)Effect on [Ca2+]iNotesReference
1 - 100Concentration-dependent increaseEffect abolished in the absence of extracellular Ca2+.[1]
10Increase inhibited by >80% with Tetrodotoxin (TTX)Demonstrates dependence on VGSC activation.[1]
10Increase reduced by ~25% with ω-conotoxin GVIA (N-type VGCC blocker)Implicates N-type calcium channels in the response.[1]
10Resistant to ω-agatoxin IVA (P/Q-type VGCC blocker)Suggests P/Q-type calcium channels are not primarily involved.[1]
10Not reduced by nifedipine (B1678770) (L-type VGCC blocker)Suggests L-type calcium channels are not primarily involved.[1]

Table 2: Veratridine-Induced Cellular Responses in Various Models

Cell TypeVeratridine ConcentrationObserved EffectInhibitorsReference
Bovine Chromaffin CellsNot specifiedInduction of large oscillations in [Ca2+]i and membrane potential.Tetrodotoxin, Ni2+[2]
Rat Brain Neuronal Cultures30 µMCa2+-dependent neuronal cell death after 16 hours.Ca2+ antagonists (e.g., flunarizine (B1672889), nicardipine)[3][4]
Rat Retinal Ganglion Cells3 µMTwo-fold increase in cell survival after 48 hours.Amiloride (Ca2+ channel inhibitor), Benzamil (Na+ channel inhibitor), Dantrolene and Caffeine (inhibitors of Ca2+ release from ER), BAPTA-AM (intracellular Ca2+ chelator)[5]
Mouse Dorsal Root Ganglia Neurons30 - 100 µM~70% of neurons respond with varied calcium response profiles.Not specified[6]

Experimental Protocols

This section details a generalized methodology for measuring this compound-induced changes in intracellular calcium concentration using fluorescent indicators.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is adapted from methodologies used in studies on rat cerebral cortical synaptosomes and other neuronal cell types[1][7].

Objective: To quantify changes in intracellular free calcium concentration ([Ca2+]i) in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells (e.g., primary neurons, cell lines) or synaptosomes

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • Fura-2 AM (acetoxymethyl ester form)

  • Pluronic F-127

  • This compound or Veratridine stock solution

  • Ion channel blockers (e.g., TTX, nifedipine, ω-conotoxins) as required

  • Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them onto 96-well black, clear-bottom plates to achieve 80-90% confluency on the day of the experiment[7].

    • For suspension cells or synaptosomes, prepare them according to standard protocols and maintain them in a suitable physiological buffer.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBS to remove extracellular dye.

    • Add fresh HBS to the wells and allow the cells to rest for at least 15-30 minutes to allow for complete de-esterification of the dye.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for a few minutes before adding any compounds.

  • Compound Addition and Data Acquisition:

    • If using inhibitors, add them at the desired concentration and incubate for the appropriate time before adding this compound.

    • Add this compound or veratridine at the desired final concentration. Many plate readers have automated injectors for this step.

    • Continuously record the fluorescence intensity at both excitation wavelengths for the desired duration of the experiment.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Calibration of the signal to absolute [Ca2+]i values can be performed using ionomycin (B1663694) and EGTA to determine the maximum and minimum fluorescence ratios.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of this compound on intracellular calcium.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/ Synaptosome Prep Dye_Loading Fura-2 AM Loading Cell_Culture->Dye_Loading Washing Washing Dye_Loading->Washing Baseline Establish Baseline Fluorescence Washing->Baseline Inhibitor Add Inhibitor (Optional) Baseline->Inhibitor Veratrine_Add Add this compound Baseline->Veratrine_Add No Inhibitor->Veratrine_Add Yes Data_Acq Data Acquisition (F340/F380 Ratio) Veratrine_Add->Data_Acq Ratio_Calc Calculate F340/F380 Ratio Data_Acq->Ratio_Calc Data_Plot Plot Ratio vs. Time Ratio_Calc->Data_Plot Stats Statistical Analysis Data_Plot->Stats

Caption: General experimental workflow for measuring this compound's effect on [Ca2+]i.

Conclusion

This compound serves as a valuable pharmacological tool for studying the interplay between sodium and calcium signaling in excitable cells. Its primary mechanism of action involves the activation of voltage-gated sodium channels, leading to membrane depolarization and subsequent influx of extracellular calcium through voltage-gated calcium channels. Further complexity is added by the potential involvement of the sodium-calcium exchanger and the release of calcium from intracellular stores. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and modulating these critical signaling pathways.

References

From Crude Mixture to Purified Neurotoxin: An In-depth Technical Guide to the Early Methods of Isolating Veratridine from Veratrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the foundational methods developed for the isolation of veratridine (B1662332), a potent neurotoxic steroidal alkaloid, from the crude mixture known as veratrine. Aimed at researchers, scientists, and drug development professionals, this document details the historical context, experimental protocols, and available quantitative data associated with these pioneering separation techniques. The focus remains on the early, pre-chromatographic methods that laid the groundwork for the purification of this critical pharmacological tool.

Introduction: The Challenge of this compound

This compound, a complex mixture of alkaloids extracted from the seeds of Schoenocaulon officinale and rhizomes of Veratrum album, presented a significant challenge to early chemists. This resinous mixture, known for its potent physiological effects, is primarily composed of cevadine (B150009) and the target of this guide, veratridine. The structural similarity of these compounds made their separation a formidable task, requiring innovative approaches in an era before modern chromatographic techniques became commonplace.

Early Attempts at Separation: The Work of Wright and Luff (1878)

Among the earliest documented efforts to systematically fractionate this compound was the work of C.R.A. Wright and A.P. Luff in the late 1870s. Their methods, while rudimentary by modern standards, represented a significant step forward in alkaloid chemistry. They employed fractional precipitation and crystallization from various solvents to separate the constituent alkaloids. While detailed quantitative data from this period is scarce, their work established that this compound was not a single substance and laid the foundation for future, more successful isolation protocols.

The Landmark Method of Kupchan et al. (1953): A New Standard in Purification

The first truly successful purification of veratridine was reported by S. Morris Kupchan and his colleagues in 1953.[1] This classical method, relying on the differential solubility of the alkaloid salts, became the benchmark for veratridine isolation for decades. The procedure is a multi-step process involving selective precipitation and solvent extraction. A more detailed and slightly modified version of this protocol was later published by McKinney et al. in 1986, providing valuable insights and clarifications to the original method.

Experimental Protocol: The Kupchan Method (as detailed by McKinney et al., 1986)

This protocol outlines the key steps for the isolation of veratridine from a commercial this compound mixture.

Step 1: Formation of Veratridine Nitrate (B79036)

  • Dissolve the crude this compound mixture in 1% sulfuric acid while cooling over ice.

  • Precipitate the nitrate salt by the addition of sodium nitrate. This step selectively precipitates veratridine nitrate, which is sparingly soluble.[1][2]

Step 2: Conversion to Free Base and Solvent Extraction

  • Resuspend the nitrate salt precipitate in ice-cold water.

  • Adjust the pH of the solution to 8.5 with aqueous sodium hydroxide (B78521) (NaOH).

  • Further, increase the pH to 10 with aqueous ammonia (B1221849) (NH₃). This process converts the alkaloid salts to their free base forms, causing them to precipitate.[1]

  • Extract the precipitate sequentially with diethyl ether and then chloroform.

  • Combine the organic fractions and dry them to yield a residue of the mixed free bases.[1]

Step 3: Precipitation of Veratridine Sulfate (B86663)

  • Dissolve the dried residue from the previous step in sulfuric acid.

  • Precipitate the sulfate salt of veratridine by the dropwise addition of a saturated solution of ammonium (B1175870) sulfate. Veratridine sulfate is notably hygroscopic.[1]

Step 4: Generation of the Final Free Base

  • Treat the purified veratridine sulfate with ammonium hydroxide to generate the final, purified veratridine free base.[1]

Logical Workflow for the Kupchan Method

The following diagram illustrates the logical progression of the Kupchan isolation method.

Kupchan_Method This compound Crude this compound (Veratridine & Cevadine) H2SO4 Dissolve in 1% H₂SO₄ (ice bath) This compound->H2SO4 NaNO3 Precipitate with NaNO₃ H2SO4->NaNO3 Vtd_Nitrate Veratridine Nitrate (Precipitate) NaNO3->Vtd_Nitrate pH_Adjust Adjust pH to 10 (NaOH, then NH₃) Vtd_Nitrate->pH_Adjust Free_Bases Mixed Free Bases (Precipitate) pH_Adjust->Free_Bases Extraction Extract with Ether & Chloroform Free_Bases->Extraction Organic_Phase Combined Organic Phases (Dried) Extraction->Organic_Phase H2SO4_Sulfate Dissolve in H₂SO₄ Organic_Phase->H2SO4_Sulfate AmSO4 Precipitate with (NH₄)₂SO₄ H2SO4_Sulfate->AmSO4 Vtd_Sulfate Veratridine Sulfate (Precipitate) AmSO4->Vtd_Sulfate NH4OH Treat with NH₄OH Vtd_Sulfate->NH4OH Pure_Vtd Purified Veratridine (Free Base) NH4OH->Pure_Vtd

Classical isolation workflow for veratridine.

Quantitative Data and Physicochemical Properties

While the early literature often lacks the detailed quantitative analysis common in modern chemistry, some key data for veratridine has been established. It is important to note that yields and purity from the classical methods were highly dependent on the quality of the starting this compound mixture and the meticulousness of the chemist.

ParameterValueReference
Molar Mass 673.800 g·mol⁻¹[1]
Melting Point 160-180 °C[1]
pKa 9.54
Solubility - Slightly soluble in ether. - Soluble in ethanol (B145695) and DMSO. - Freely soluble in chloroform. - pH-dependent in water (free base is slightly soluble, but dissolves readily in 1 M HCl).[1]

Conclusion: The Dawn of Modern Alkaloid Purification

The early methods for isolating veratridine from this compound, particularly the salt precipitation technique developed by Kupchan and his team, were pivotal in advancing the study of neurotoxins. These techniques provided researchers with a supply of purified veratridine, enabling detailed investigations into its mechanism of action on voltage-gated sodium channels. While modern chromatographic methods like HPLC now offer far superior resolution and efficiency, these classical protocols remain a testament to the ingenuity of early natural product chemists and form the bedrock of modern alkaloid purification.[1][3]

References

Methodological & Application

Application Notes and Protocols for Utilizing Veratrine to Study Synaptic Transmission and Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Veratrine, a mixture of alkaloids, and its purified active component veratridine (B1662332), are powerful neurotoxins that serve as invaluable tools in the study of synaptic transmission and plasticity. By persistently activating voltage-gated sodium channels, these compounds induce membrane depolarization, leading to a cascade of events that includes neurotransmitter release and alterations in synaptic strength. These application notes provide a comprehensive overview of the use of this compound and veratridine in neuroscience research, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

Veratridine, the principal active alkaloid in this compound, binds to site 2 of the alpha subunit of voltage-gated sodium channels (Nav).[1][2] This interaction has two main consequences:

  • Shift in Activation Voltage: Veratridine shifts the voltage dependence of activation to more negative potentials, causing the channels to open at the resting membrane potential.[1]

  • Inhibition of Inactivation: It prevents the normal inactivation of the sodium channels, resulting in a persistent influx of Na+ ions.[1][3]

This sustained sodium influx leads to prolonged depolarization of the neuronal membrane. This depolarization, in turn, activates voltage-gated calcium channels (CaV), triggering a significant influx of Ca2+ into the presynaptic terminal. The rise in intracellular calcium concentration is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[1]

Signaling Pathway of Veratridine-Induced Neurotransmitter Release

Veratridine_Signaling cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Veratridine Veratridine Nav Voltage-gated Na+ Channel Veratridine->Nav Binds to site 2 Depolarization Membrane Depolarization Nav->Depolarization Persistent Na+ influx CaV Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx CaV->Ca_influx Ca2+ entry Depolarization->CaV Activation Vesicle_fusion Synaptic Vesicle Fusion & Exocytosis Ca_influx->Vesicle_fusion Triggers Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release

Veratridine-induced neurotransmitter release pathway.

Data Presentation

Quantitative Ultrastructural Analysis of Veratridine-Stimulated Synapses

The following table summarizes the significant changes observed in the ultrastructure of synapses in fetal rat neocortex cultures after stimulation with 10⁻⁴M veratridine for 20 minutes.

ParameterControl Synapses (Mean ± SEM)Veratridine-Stimulated Synapses (Mean ± SEM)Percentage Change
Presynaptic Element Area (µm²) 0.15 ± 0.010.23 ± 0.02+53%
Presynaptic Element Perimeter (µm) 1.65 ± 0.052.03 ± 0.08+23%
Number of Synaptic Vesicles per Presynaptic Element 55.4 ± 4.211.1 ± 1.8-80%
Vesicle-Terminal Area Ratio 0.37 ± 0.030.05 ± 0.01-86%
Postsynaptic Thickening Length (µm) 0.28 ± 0.010.34 ± 0.01+21%

Data adapted from Pappas et al., 1988.[4]

Recommended Veratridine Concentrations for Various Applications
ApplicationCell TypeConcentration Range
Neurotransmitter ReleaseRat Brain Synaptosomes5 - 75 µM
Neurotoxicity / Cell DeathRat Primary Cortical Neurons> 10 µM (30 µM used)
NaV Channel Gating StudiesHEK293 cells expressing Nav1.72 - 75 µM
Neuronal DepolarizationRat Brain Slices5 µM - 50 µM
Calcium ImagingMouse DRG Neurons1 - 30 µM

Data compiled from BenchChem Application Note.[5]

Experimental Protocols

Protocol 1: Veratridine-Induced Neurotransmitter Release from Synaptosomes

This protocol details the preparation of synaptosomes and the subsequent measurement of veratridine-induced neurotransmitter release.

Materials:

  • Homogenization buffer (e.g., 0.32 M sucrose (B13894), 5 mM HEPES, pH 7.4)

  • Sucrose solutions (1.2 M and 0.8 M)

  • Physiological buffer (e.g., Krebs-Ringer buffer)

  • Radiolabeled neurotransmitter or precursor

  • Veratridine stock solution (in DMSO or ethanol)

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation: a. Dissect the brain region of interest in ice-cold homogenization buffer.[1] b. Homogenize the tissue using a Dounce homogenizer.[1] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.[1] d. Centrifuge the supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction.[1] e. Resuspend the pellet and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).[1] f. Centrifuge at high speed (e.g., 50,000 x g for 60 min). Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers.[1] g. Carefully collect the synaptosome fraction.[1]

  • Neurotransmitter Release Assay: a. Resuspend the synaptosomes in a physiological buffer.[1] b. Pre-incubate the synaptosomes with the radiolabeled neurotransmitter or its precursor for a specific time (e.g., 15-30 min) to allow for uptake.[1] c. Transfer the loaded synaptosomes to a superfusion system.[1] d. Perfuse the synaptosomes with physiological buffer and collect baseline fractions to measure spontaneous release.[1] e. Switch to a buffer containing the desired concentration of veratridine (typically 1-100 µM) to stimulate release.[1] f. Collect fractions during and after veratridine application.[1] g. Add liquid scintillation cocktail to the collected fractions and quantify the amount of radioactivity using a scintillation counter.[1] h. Express the veratridine-evoked release as a percentage of the total radioactivity in the synaptosomes or as a fold increase over baseline.[1]

Protocol 2: Veratridine-Induced Glutamate (B1630785) Release from Acute Brain Slices

This protocol outlines the preparation of acute brain slices and the measurement of veratridine-induced glutamate release.

Materials:

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂ / 5% CO₂)

  • Vibratome

  • Perfusion system

  • Method for detecting glutamate (e.g., HPLC with fluorescence detection, enzyme-based assay)

Procedure:

  • Acute Brain Slice Preparation: a. Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated aCSF.[1] b. Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.[1] c. Prepare acute slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome in ice-cold, carbogenated aCSF.[1] d. Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.[1]

  • Glutamate Release Measurement: a. Transfer a single slice to a recording chamber and continuously perfuse with carbogenated aCSF.[1] b. Collect baseline perfusate samples.[1] c. Switch the perfusion solution to one containing veratridine (e.g., 10-100 µM) for a defined period.[1] d. Collect perfusate samples during and after veratridine application.[1] e. Analyze the glutamate concentration in the collected samples using a suitable method like HPLC.[1] f. Express the results as the amount of glutamate released per unit of time or as a fold increase over baseline.[1]

Experimental Workflow for Brain Slice Preparation and Perfusion

Brain_Slice_Workflow cluster_preparation Slice Preparation cluster_experiment Experiment Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion (ice-cold ACSF) Anesthesia->Perfusion Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery in ACSF (>1 hour) Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Baseline Baseline Perfusion & Sample Collection Transfer->Baseline Veratridine_App Veratridine Application (10-100 µM) Baseline->Veratridine_App Stimulation_Samples Sample Collection (During & Post-Stimulation) Veratridine_App->Stimulation_Samples Analysis Glutamate Analysis (e.g., HPLC) Stimulation_Samples->Analysis

Workflow for brain slice preparation and perfusion.

Studying Synaptic Plasticity with this compound

While this compound is not a classical tool for inducing long-term potentiation (LTP) or long-term depression (LTD) in the same way as high-frequency electrical stimulation, its ability to persistently depolarize neurons and induce massive neurotransmitter release can be used to study the downstream signaling cascades involved in synaptic plasticity. For instance, veratridine-induced depolarization can be used to investigate the roles of specific ion channels, receptors, and second messengers in plasticity-related events.

It is important to note that this compound can also induce epileptiform activity in brain slices, which represents a form of synaptic hyperexcitability.[6] This model can be useful for screening antiepileptic drugs that target voltage-gated sodium channels.[6]

Caution: this compound and its derivatives are potent neurotoxins and should be handled with appropriate safety precautions. The concentrations used in experiments should be carefully determined, as high concentrations can lead to neurotoxicity.[5] Furthermore, it has been shown that this compound and veratridine can affect opioid and muscarinic receptor binding, which should be considered when interpreting results.[7]

References

Application Notes and Protocols for Veratrine-Induced Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing veratrine and its primary active component, veratridine (B1662332), for inducing and studying neurotransmitter release in various experimental models. This compound, a mixture of alkaloids, and the purified veratridine are potent neurotoxins that activate voltage-gated sodium channels, offering a reliable method for depolarizing neurons and triggering neurotransmitter exocytosis. This document outlines the underlying mechanism of action, detailed experimental protocols for different preparations, and quantitative data to guide your research.

Mechanism of Action

Veratridine acts by binding to site 2 of the alpha subunit of voltage-gated sodium channels (NaV).[1] This interaction has two main consequences:

  • Shift in Activation Voltage: The voltage dependence of channel activation is shifted to more negative potentials, causing them to open at the resting membrane potential.[1]

  • Inhibition of Inactivation: The normal inactivation process of the sodium channels is prevented, leading to a persistent influx of sodium ions (Na+).[1][2]

This sustained sodium influx results in prolonged membrane depolarization, which in turn activates voltage-gated calcium channels (CaV). The subsequent influx of calcium ions (Ca2+) increases the intracellular calcium concentration, a critical step that triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft.[1]

Signaling Pathway of Veratridine-Induced Neurotransmitter Release

Veratridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Veratridine Veratridine NaV_channel Voltage-gated Na+ Channel Veratridine->NaV_channel Binds to site 2 Depolarization Membrane Depolarization NaV_channel->Depolarization Persistent Na+ influx CaV_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx CaV_channel->Ca_influx Ca2+ entry Depolarization->CaV_channel Activation Vesicle_fusion Synaptic Vesicle Fusion & Exocytosis Ca_influx->Vesicle_fusion Triggers NT_release Neurotransmitter Release Vesicle_fusion->NT_release

Caption: Signaling cascade of veratridine-induced neurotransmitter release.

Experimental Protocols

This section provides detailed methodologies for preparing biological samples and inducing neurotransmitter release with this compound/veratridine.

Neurotransmitter Release from Primary Neuron Cultures

This protocol is suitable for studying the release of neurotransmitters like GABA or glutamate (B1630785) from cultured neurons.[2]

Materials:

  • Primary neuron cultures (e.g., cortical or hippocampal neurons, DIV 8-14)

  • Low-potassium buffer (e.g., HBSS with 3 mM KCl)

  • High-potassium buffer or veratridine-containing buffer

  • Protease inhibitors

  • Appropriate assay kits for neurotransmitter quantification (e.g., ELISA, HPLC)

Procedure:

  • Cell Culture: Grow primary neurons in multi-well plates to a suitable density.[2]

  • Washing: Gently wash the neurons twice with pre-warmed, low-potassium buffer to remove basal neurotransmitter levels.[2]

  • Basal Release: Add fresh low-potassium buffer to each well and incubate for 10-15 minutes at 37°C. Collect this supernatant to measure unstimulated release.[2]

  • Stimulation: Replace the buffer with a stimulating solution containing veratridine (typically 1-100 µM).[1]

  • Incubation: Incubate for 5-15 minutes at 37°C.[2]

  • Sample Collection: Carefully collect the supernatant containing the released neurotransmitters. Immediately place samples on ice or add protease inhibitors.[2]

  • Quantification: Analyze the neurotransmitter concentration using a suitable method.

Glutamate Release from Acute Brain Slices

This method allows for the study of neurotransmitter release in a more intact tissue preparation.[1]

Materials:

  • Rodent (e.g., rat or mouse)

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)

  • Vibratome

  • Perfusion system and recording chamber

  • Veratridine stock solution

  • Method for glutamate detection (e.g., HPLC with fluorescence detection, enzyme-based assay)[1]

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated aCSF.[1]

    • Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.[1]

    • Prepare acute slices (300-400 µm thick) of the desired brain region using a vibratome.[1]

    • Allow slices to recover in a holding chamber with carbogenated aCSF for at least 1 hour at room temperature.[1]

  • Glutamate Release Measurement:

    • Transfer a single slice to a recording chamber and continuously perfuse with carbogenated aCSF.[1]

    • Collect baseline perfusate samples.[1]

    • Switch the perfusion solution to one containing veratridine (e.g., 10-100 µM).[1]

    • Collect perfusate samples during and after veratridine application.[1]

    • Analyze the glutamate concentration in the collected samples.[1]

Neurotransmitter Release from Synaptosomes

Synaptosomes are isolated nerve terminals and are an excellent model for studying presynaptic mechanisms.[1]

Materials:

  • Rodent brain tissue

  • Homogenization buffer

  • Sucrose (B13894) gradients

  • Physiological buffer

  • Radiolabeled neurotransmitter or precursor (optional)

  • Superfusion system

  • Veratridine stock solution

Procedure:

  • Synaptosome Preparation:

    • Dissect the brain region of interest in ice-cold homogenization buffer.[1]

    • Homogenize the tissue.[1]

    • Use differential centrifugation and a sucrose gradient to isolate the synaptosomal fraction.[1][3] Synaptosomes are typically found at the interface of 0.8 M and 1.2 M sucrose layers.[1]

  • Neurotransmitter Release Assay:

    • Resuspend synaptosomes in a physiological buffer.[1]

    • Pre-incubate with a radiolabeled neurotransmitter or precursor to allow for uptake (optional).[1]

    • Transfer the loaded synaptosomes to a superfusion system.[1]

    • Perfuse with physiological buffer and collect baseline fractions.[1]

    • Switch to a buffer containing veratridine (typically 1-100 µM) to stimulate release.[1]

    • Collect fractions during and after stimulation for analysis.[1]

Experimental Workflow for Synaptosome Preparation and Neurotransmitter Release Assay

Synaptosome_Workflow cluster_prep Synaptosome Preparation cluster_assay Neurotransmitter Release Assay Dissection Brain Tissue Dissection Homogenization Homogenization Dissection->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Sucrose_Gradient Sucrose Gradient Centrifugation Centrifugation2->Sucrose_Gradient Collection Synaptosome Collection Sucrose_Gradient->Collection Resuspension Resuspend Synaptosomes Collection->Resuspension Loading Load with (Radio)labeled Neurotransmitter Resuspension->Loading Superfusion Transfer to Superfusion System Loading->Superfusion Baseline Collect Baseline Fractions Superfusion->Baseline Stimulation Stimulate with Veratridine Baseline->Stimulation Collection_Assay Collect Stimulated Fractions Stimulation->Collection_Assay Analysis Analyze Neurotransmitter Content Collection_Assay->Analysis

Caption: Workflow for synaptosome preparation and release assay.

Quantitative Data Summary

The following tables summarize quantitative data from studies using veratridine to induce neurotransmitter release.

Preparation Neurotransmitter Veratridine Concentration Observed Effect Calcium Dependence Reference
Rabbit Olfactory Bulb (in vitro slices)GABANot specified~40-50 times increase over controlTetrodotoxin-sensitive[4]
Rabbit Olfactory Bulb (in vivo dialysis)GABANot specified~40-50 times increase over controlTetrodotoxin-sensitive[4]
Rabbit Olfactory Bulb (in vitro slices)AspartateNot specified~5 times higher release than in vivoTetrodotoxin-sensitive[4]
Rabbit Olfactory Bulb (in vivo dialysis)GlutamateNot specifiedProlonged release with an early peakTetrodotoxin-sensitive[4]
Rat Striatal SynaptosomesDopamine (B1211576)Not specified44% increase in release in 10 minutesPartially antagonized in Ca2+-free medium[5]
Rat Brain Cortex SlicesGlutamate10 µM288% increase in efflux in the presence of Ca2+Partially dependent; release still occurs in Ca2+-free medium[6][7]
Rat Brain Cortex SlicesGlutamate10 µM117% increase in efflux in Ca2+-free medium-[6][7]
Rat Brain SynaptosomesGABA ([³H]GABA)5-75 µMConcentration-dependent releaseRelease increased in the absence of Ca2+ at 37°C[8]
Rat Brain SynaptosomesNoradrenaline ([³H]NA)Not specifiedRelease was largely Ca2+-dependentDependent[8]
Rat Brain SynaptosomesDopamine ([³H]DA)Not specifiedRelease was largely Ca2+-dependentDependent[8]

Key Considerations and Applications

  • Calcium Dependence: The requirement for extracellular calcium can vary between neurotransmitters. For example, veratridine-induced release of GABA and glutamate from synaptosomes appears to be less dependent on, or even inhibited by, high concentrations of extracellular calcium, suggesting a direct role of sodium influx and carrier-mediated release.[8][9] In contrast, catecholamine release is largely calcium-dependent.[8]

  • Concentration: The optimal concentration of veratridine should be determined empirically for each experimental system, but typically ranges from 1 to 100 µM.[1]

  • Tetrodotoxin (TTX) Sensitivity: The effects of veratridine are sensitive to blockade by tetrodotoxin, a specific blocker of voltage-gated sodium channels, confirming its mechanism of action.[4][10]

  • Applications: this compound and veratridine are valuable tools for:

    • Studying the fundamental mechanisms of neurotransmitter release.

    • Screening compounds that modulate ion channel function and neurotransmission.

    • Investigating synaptic plasticity.

    • Modeling conditions of neuronal hyperexcitability.

References

Veratrine in Neuroscience: A Tool for Probing Neuronal Excitability and Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Fundamental Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Veratrine, a mixture of steroidal alkaloids including cevadine (B150009) and veratridine (B1662332), is a potent neurotoxin that has been repurposed as a valuable pharmacological tool in fundamental neuroscience research. Its well-defined mechanism of action on voltage-gated sodium channels allows for the controlled induction of neuronal depolarization, making it an indispensable agent for investigating ion channel function, neurotransmitter release dynamics, and synaptic plasticity. These application notes provide a comprehensive overview of the use of this compound and its primary active component, veratridine, in neuroscience research, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

This compound and its purified component veratridine exert their effects by binding to site 2 of the alpha subunit of voltage-gated sodium channels (Nav).[1][2] This interaction has two main consequences:

  • Shift in Activation Voltage: The binding of veratridine shifts the voltage dependence of channel activation to more negative potentials. This causes the channels to open at the resting membrane potential, leading to a persistent influx of sodium ions.[1][3]

  • Inhibition of Inactivation: Veratridine prevents the normal inactivation of the sodium channels, prolonging the depolarized state of the neuronal membrane.[3]

This sustained depolarization triggers a cascade of downstream events, including the opening of voltage-gated calcium channels, a subsequent influx of calcium, and the exocytosis of neurotransmitters.[3][4]

Key Applications in Neuroscience Research

  • Studying Neurotransmitter Release: this compound is widely used to stimulate the release of various neurotransmitters, including glutamate (B1630785), dopamine (B1211576), and GABA, from brain slices and synaptosomes.[1][5][6] This allows researchers to study the mechanisms of neurotransmitter release and the effects of pharmacological agents on this process.

  • Investigating Ion Channel Function and Pharmacology: As a known activator of sodium channels, this compound is a standard tool in electrophysiological studies to characterize the properties of different sodium channel subtypes and to screen for novel channel modulators.[2][7][8][9]

  • Modeling Excitotoxicity: The sustained neuronal depolarization and calcium influx induced by this compound can lead to excitotoxicity, a process implicated in various neurological disorders. Researchers use this compound to create in vitro models of excitotoxic cell death to investigate underlying mechanisms and test potential neuroprotective compounds.

  • Probing Synaptic Plasticity: By inducing widespread neuronal depolarization and neurotransmitter release, this compound can be used to study the induction and modulation of synaptic plasticity.

Data Presentation

The following tables summarize quantitative data regarding the effects of veratridine on various parameters in neuroscience research.

ParameterChannel/SystemPreparationConcentration/ValueReference
IC₅₀ (Peak Current Inhibition) Human Nav1.7HEK293A cells18.39 µM[7]
EC₅₀ (Sustained Current) Human Nav1.7HEK293A cells9.53 µM[8][9]
Shift in V₁/₂ of Activation Human Nav1.7HEK293A cells-6.5 mV (at 75 µM)[8][9]
Shift in V₁/₂ of Inactivation Human Nav1.7HEK293A cells-14.39 mV (at 75 µM)[8][9]
Glutamate Release (Increase) Rat Brain Cortex SlicesSuperfusion288% (at 10 µM in Ca²⁺-containing ACSF)[4]
Glutamate Release (Increase) Rat Brain Cortex SlicesSuperfusion117% (at 10 µM in Ca²⁺-free ACSF)[4]
Dopamine Release (Increase) Rat Striatal SynaptosomesIncubation44% (in 10 minutes)[5]
GABA Release (Increase) Rabbit Olfactory BulbIn vivo and in vitro40-50 times control[6]

Experimental Protocols

Protocol 1: Veratridine-Induced Neurotransmitter Release from Acute Brain Slices

This protocol describes the preparation of acute brain slices and the subsequent measurement of veratridine-induced glutamate release.[1]

Materials:

  • Adult rodent (e.g., rat or mouse)

  • Ice-cold, carbogenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF)

  • Vibratome

  • Superfusion or incubation chamber

  • Veratridine stock solution (e.g., in DMSO)

  • Method for detecting glutamate (e.g., HPLC with fluorescence detection or an enzyme-based assay)

Procedure:

  • Acute Brain Slice Preparation: a. Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated ACSF.[1] b. Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF.[1] c. Prepare acute slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, carbogenated ACSF.[1] d. Allow slices to recover in carbogenated ACSF at room temperature for at least 1 hour before the experiment.

  • Glutamate Release Measurement: a. Transfer a single slice to a recording or superfusion chamber and continuously perfuse with carbogenated ACSF.[1] b. Collect baseline perfusate samples to establish the basal level of glutamate release.[1] c. Switch the perfusion solution to one containing the desired concentration of veratridine (e.g., 10-100 µM) for a defined period.[1][2] d. Collect perfusate samples during and after the application of veratridine.[1] e. Analyze the glutamate concentration in the collected samples using a suitable detection method.[1] f. Express the results as the amount of glutamate released per unit of time or as a fold increase over the baseline.[1]

Protocol 2: In Vivo Microdialysis for Measuring Veratridine-Induced Dopamine Release

This protocol outlines the use of in vivo microdialysis to measure the effect of veratridine on dopamine release in a specific brain region of an anesthetized or freely moving animal.[1]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probe

  • Microinfusion pump

  • Fraction collector

  • Anesthetized or chronically implanted animal

  • ACSF

  • Veratridine

  • HPLC with electrochemical detection (HPLC-ECD) for dopamine analysis

Procedure:

  • Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal and place it in a stereotaxic frame. b. Perform a craniotomy over the target brain region (e.g., striatum).[1] c. Slowly lower the microdialysis probe to the desired coordinates.[1] d. Secure the probe in place with dental cement.[1] e. For chronic studies, allow the animal to recover from surgery.[1]

  • Microdialysis Experiment: a. Connect the probe to a microinfusion pump and a fraction collector.[1] b. Perfuse the probe with ACSF at a low flow rate (e.g., 1-2 µL/min).[1] c. Collect baseline dialysate samples to establish basal dopamine levels.[1] d. Introduce veratridine into the perfusate (reverse dialysis) at a known concentration (e.g., 10-100 µM).[1] e. Continue to collect dialysate samples during and after veratridine infusion.[1] f. Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[1] g. Express the results as a percentage of baseline dopamine levels.[1]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Study Veratridine's Effects on Ion Channels

This protocol provides a general framework for using the whole-cell patch-clamp technique to investigate the effects of veratridine on voltage-gated sodium channels in cultured neurons or cell lines expressing specific channel subtypes.[2]

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Cultured cells (e.g., primary neurons or HEK293 cells expressing a specific Nav channel)

  • Extracellular and intracellular recording solutions

  • Veratridine stock solution

Procedure:

  • Cell Preparation: a. Plate cells on coverslips suitable for microscopy and allow them to adhere. b. Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Whole-Cell Recording: a. Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution. b. Approach a target cell with the pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps to elicit sodium currents.

  • Veratridine Application: a. Record baseline sodium currents in response to a voltage protocol. b. Perfuse the recording chamber with an extracellular solution containing the desired concentration of veratridine. c. Continuously record sodium currents to observe the effects of veratridine, which may include a shift in the voltage-dependence of activation and the appearance of a sustained current. d. Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the effects.

Visualizations

Veratrine_Signaling_Pathway This compound This compound Nav Voltage-Gated Sodium Channel (Nav) This compound->Nav Binds to site 2 Depolarization Persistent Membrane Depolarization Nav->Depolarization Inhibits inactivation, shifts activation CaV Voltage-Gated Calcium Channel (CaV) Depolarization->CaV Opens Ca_Influx Increased Intracellular [Ca²⁺] CaV->Ca_Influx Ca²⁺ influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers exocytosis

Caption: Signaling pathway of this compound-induced neurotransmitter release.

Experimental_Workflow_Neurotransmitter_Release cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Baseline Establish Baseline Neurotransmitter Level Slice_Prep->Baseline Synaptosome_Prep Synaptosome Preparation Synaptosome_Prep->Baseline Veratrine_App Apply this compound Baseline->Veratrine_App Sample_Collection Collect Samples (Perfusate/Supernatant) Veratrine_App->Sample_Collection Quantification Quantify Neurotransmitter (e.g., HPLC) Sample_Collection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: Workflow for neurotransmitter release assay using this compound.

Electrophysiology_Workflow Cell_Prep Prepare Cultured Cells (e.g., HEK293 with Nav1.7) Patch Establish Whole-Cell Patch-Clamp Configuration Cell_Prep->Patch Baseline_Rec Record Baseline Sodium Currents Patch->Baseline_Rec Veratrine_Perf Perfuse with Veratridine Solution Baseline_Rec->Veratrine_Perf Effect_Rec Record Changes in Sodium Currents Veratrine_Perf->Effect_Rec Washout Washout with Control Solution Effect_Rec->Washout Analysis Analyze Current Properties (Activation, Inactivation) Washout->Analysis

Caption: Workflow for electrophysiological recording of veratridine effects.

References

Preparing Stable Veratrine Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine and its purified component, veratridine (B1662332), are potent neurotoxins widely utilized in biomedical research to study the function of voltage-gated sodium channels (VGSCs). These steroidal alkaloids persistently activate VGSCs by binding to site 2 on the channel, which inhibits inactivation and shifts the activation threshold to a more negative potential.[1] This sustained influx of sodium ions leads to membrane depolarization in excitable tissues like nerve and muscle cells.[1] The subsequent increase in intracellular Na+ concentration activates voltage-gated calcium channels, causing a rise in intracellular calcium levels.[1] Due to this mechanism, veratridine is an invaluable tool for investigating sodium channel function, neurotransmitter release, and cellular excitability.

Given the potency and toxicity of this compound and veratridine, proper handling, preparation of stable stock solutions, and accurate experimental application are paramount for ensuring researcher safety and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions, along with examples of its application in common laboratory assays.

Data Presentation: Veratridine Properties

The following tables summarize the key quantitative data for veratridine, the primary active component of this compound.

Table 1: Chemical and Physical Properties of Veratridine
PropertyValueReference
Molecular FormulaC₃₆H₅₁NO₁₁[2]
Molecular Weight673.79 g/mol [1]
AppearanceYellowish-white, amorphous powder[3]
pKa9.54[4]
Table 2: Solubility of Veratridine
SolventMaximum ConcentrationNotesReference
DMSO50 mM (33.69 mg/mL)Recommended for stock solutions.
EthanolSoluble (50 mg/mL mentioned)A viable alternative to DMSO.[2][4]
ChloroformFreely Soluble---[2][4]
Water (pH dependent)Very slightly soluble (free base)Solubility increases significantly in acidic conditions.[2][4]
1 M HCl50 mg/mLDissolves readily in acidic solutions.[2]
Table 3: Stability and Storage of Veratridine Stock Solutions
SolventStorage TemperatureStabilityRecommendationsReference
DMSO-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][5]
DMSO-80°CUp to 1 yearFor long-term storage.[1][5]
Chloroform-20°CAt least 6 months---[2]
GeneralN/AN/APrepare fresh working solutions for experiments.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Veratridine Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of veratridine in dimethyl sulfoxide (B87167) (DMSO), a common solvent for this compound in biological experiments.

Materials:

  • Veratridine powder (M.W. 673.79 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Preparation: In a certified chemical fume hood, allow the vial of veratridine powder to equilibrate to room temperature before opening. This prevents moisture condensation on the powder.[1]

  • Weighing: Carefully weigh the desired amount of veratridine powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 33.69 mg of veratridine.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the veratridine powder. For the example above, add 1 mL of DMSO.[1]

  • Mixing: Securely cap the vial and vortex thoroughly until the veratridine is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[1]

  • Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][5]

  • Usage: When needed, thaw an aliquot at room temperature and ensure it is fully dissolved before use.[1]

Protocol 2: Quality Control of Veratridine Stock Solutions

To ensure the accuracy and reproducibility of experiments, it is crucial to perform quality control checks on your veratridine stock solutions.

Procedure:

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitate is observed, gently warm the solution at 37°C and vortex to redissolve.

  • Functional Assay: Periodically validate the potency of the stock solution by performing a dose-response curve in a relevant functional assay (e.g., a sodium influx assay as described in Protocol 3). Compare the EC₅₀ or IC₅₀ values to previously obtained or published data to ensure the compound has not degraded.

  • Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of veratridine. The use of single-use aliquots is strongly recommended.[1]

Protocol 3: High-Throughput Sodium Influx Assay Using Veratridine

This protocol provides a general workflow for a fluorescence-based high-throughput screening (HTS) assay to identify modulators of voltage-gated sodium channels using veratridine as an activator.

Materials:

  • Cells stably expressing the NaV channel of interest (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 384-well microplates

  • Sodium-sensitive fluorescent dye (e.g., ANG-2 AM)

  • Veratridine stock solution (from Protocol 1)

  • Test compounds and reference inhibitors

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.[6]

  • Dye Loading: Prepare the sodium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plates at 37°C for 30-60 minutes.[7]

  • Compound Addition: Prepare serial dilutions of test compounds and reference inhibitors in an appropriate assay buffer. Add the compound solutions to the dye-loaded cell plates and incubate at room temperature for a predetermined time (e.g., 3-15 minutes).[7]

  • Veratridine Addition and Signal Detection: Prepare a working solution of veratridine in the assay buffer at a concentration that elicits approximately 80% of the maximal response (EC₈₀).[7] Using the fluorescence plate reader, add the veratridine solution to the wells. Immediately begin kinetic reading of the fluorescence intensity for 2-10 minutes.[7][8]

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of sodium ions through the activated channels. Analyze the data to determine the percent inhibition or activation by the test compounds and calculate IC₅₀ or EC₅₀ values.[7]

Mandatory Visualizations

veratridine_signaling_pathway veratridine Veratridine vgsc Voltage-Gated Sodium Channel (VGSC) veratridine->vgsc Binds to Site 2 & Causes Persistent Activation na_influx Sustained Na+ Influx vgsc->na_influx Opens depolarization Membrane Depolarization na_influx->depolarization vgcc Voltage-Gated Calcium Channel (VGCC) depolarization->vgcc Activates ca_influx Ca2+ Influx vgcc->ca_influx Opens intracellular_ca Increased Intracellular [Ca2+] ca_influx->intracellular_ca cellular_response Downstream Cellular Responses (e.g., Neurotransmitter Release) intracellular_ca->cellular_response

Caption: Signaling pathway of veratridine action.

experimental_workflow start Start prep_stock Prepare Veratridine Stock Solution (e.g., 50 mM in DMSO) start->prep_stock store_stock Aliquot and Store (-20°C or -80°C) prep_stock->store_stock seed_cells Seed Cells in Multi-well Plate store_stock->seed_cells For each experiment dye_loading Load Cells with Fluorescent Dye (Na+ or Voltage-sensitive) seed_cells->dye_loading add_compounds Add Test Compounds and Controls dye_loading->add_compounds add_veratridine Add Veratridine (EC80) & Begin Kinetic Read add_compounds->add_veratridine data_analysis Data Analysis (% Inhibition/Activation, IC50/EC50) add_veratridine->data_analysis end End data_analysis->end

Caption: Experimental workflow for a veratridine-based HTS assay.

References

Application Notes and Protocols for Whole-Cell Patch Clamp Analysis of Veratridine Channel Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of the neurotoxin veratridine (B1662332) on voltage-gated sodium channels (Nav) using whole-cell patch clamp electrophysiology. This document outlines detailed protocols, summarizes key quantitative data, and provides visual representations of the experimental workflow and the underlying signaling pathway to facilitate the study of veratridine-induced channel modification.

Veratridine is a lipid-soluble alkaloid neurotoxin derived from plants of the Liliaceae family.[1][2][3][4] It is a well-established tool in neuroscience research due to its potent activity as a voltage-gated sodium channel activator, leading to persistent depolarization of nerve and muscle cell membranes.[2] Veratridine binds to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels, a site also recognized by other toxins like batrachotoxin (B49).[2][5] This binding is state-dependent, with a higher affinity for the open state of the channel.[2][6][7] The binding of veratridine modifies the channel's gating properties, primarily by inhibiting inactivation, which results in a sustained sodium influx.[6][8][9]

Data Presentation: Quantitative Effects of Veratridine on Nav Channels

The following tables summarize the key quantitative parameters of veratridine's effects on different voltage-gated sodium channel subtypes as reported in the literature.

Table 1: Veratridine's Effect on Human Nav1.7 Channels Expressed in HEK293A Cells [1][3][4]

ParameterValueDescription
Peak Current Inhibition (IC50) 18.39 µMHalf-maximal inhibitory concentration for the peak sodium current.
Sustained Current (EC50) 9.53 µMHalf-maximal effective concentration for inducing a sustained sodium current.
Activation Shift (at 75 µM) -6.5 mVShift in the half-maximal activation voltage (V1/2) from -21.64 mV to -28.14 mV.
Inactivation Shift (at 75 µM) -14.39 mVShift in the half-maximal inactivation voltage (V1/2) from -59.39 mV to -73.78 mV.

Table 2: General Biophysical Effects of Veratridine on Sodium Channels

ParameterEffectDescription
Channel Gating Two modes: rapid (millisecond timescale) and slow (second timescale)The rapid gating represents transitions between modified resting and open states, while the slow gating represents transitions between open and inactivated states.[10][11]
Single Channel Conductance ReductionVeratridine-modified channels exhibit a smaller single-channel conductance compared to unmodified channels.[7][12]
Ion Selectivity AlterationThe ion selectivity of the channel can be altered in the presence of veratridine.[13]
Use-Dependence PresentThe modification of sodium channels by veratridine is use-dependent, requiring channel opening for binding.[7]

Experimental Protocols

This section provides a detailed methodology for performing whole-cell patch clamp experiments to analyze the effects of veratridine on voltage-gated sodium channels.

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.7) are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: For electrophysiological recordings, cells are plated onto glass coverslips at a low density to allow for easy visualization and patching of individual cells.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to 300-310 mOsm. (Note: CsF is used to block potassium channels).

  • Veratridine Stock Solution: Prepare a high-concentration stock solution of veratridine (e.g., 10-100 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Working Solutions: Dilute the veratridine stock solution in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Whole-Cell Patch Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette using a micromanipulator.

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Use a patch clamp amplifier and data acquisition software to record sodium currents.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure that most sodium channels are in the closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record baseline currents in the absence of veratridine.

    • Perfuse the recording chamber with the external solution containing the desired concentration of veratridine.

    • Allow sufficient time for the drug to equilibrate and its effects to stabilize (typically a few minutes).[1]

    • Record sodium currents in the presence of veratridine using the same voltage protocols.

    • To study use-dependence, apply a train of depolarizing pulses.

Data Analysis
  • Peak Current Analysis: Measure the peak amplitude of the inward sodium current at each voltage step before and after veratridine application.

  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the membrane potential to generate I-V curves.

  • Activation and Inactivation Curves:

    • Activation: Convert the peak current at each voltage to conductance (G = I / (V - Vrev), where Vrev is the reversal potential for sodium). Plot the normalized conductance against the membrane potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

    • Steady-State Inactivation: Apply a series of pre-pulses to various membrane potentials followed by a test pulse to a potential that elicits a maximal sodium current. Plot the normalized peak current from the test pulse against the pre-pulse potential and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

  • Dose-Response Curves: To determine the IC50 for peak current inhibition and the EC50 for sustained current induction, apply a range of veratridine concentrations and plot the normalized response against the log of the concentration. Fit the data with a Hill equation.

Mandatory Visualizations

Signaling Pathway of Veratridine Action

Veratridine_Signaling_Pathway cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) Nav_open Open State Nav_channel->Nav_open Opens Nav_modified Veratridine-Modified (Open, Non-inactivating) Nav_open->Nav_modified Modification Na_influx Sustained Na+ Influx Nav_modified->Na_influx Causes Veratridine Veratridine Veratridine->Nav_open Binds to open state Depolarization Membrane Depolarization Depolarization->Nav_channel Activates Na_influx->Depolarization Maintains Cellular_response Altered Neuronal Excitability Na_influx->Cellular_response Leads to

Caption: Signaling pathway of veratridine's action on voltage-gated sodium channels.

Experimental Workflow for Whole-Cell Patch Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.7) Establish_WCC Establish Whole-Cell Configuration Cell_Culture->Establish_WCC Solution_Prep Prepare External & Internal Solutions Solution_Prep->Establish_WCC Veratridine_Prep Prepare Veratridine Stock & Working Solutions Apply_Veratridine Perfuse with Veratridine Veratridine_Prep->Apply_Veratridine Record_Baseline Record Baseline Sodium Currents Establish_WCC->Record_Baseline Record_Baseline->Apply_Veratridine Record_Modified Record Veratridine- Modified Currents Apply_Veratridine->Record_Modified IV_Curve Generate I-V Curves Record_Modified->IV_Curve Gating_Analysis Analyze Activation & Inactivation Curves Record_Modified->Gating_Analysis Dose_Response Construct Dose- Response Curves Record_Modified->Dose_Response Quantify_Effects Quantify IC50, EC50, and Voltage Shifts IV_Curve->Quantify_Effects Gating_Analysis->Quantify_Effects Dose_Response->Quantify_Effects

Caption: Experimental workflow for whole-cell patch clamp analysis of veratridine.

References

Measuring Veratrine-Induced Glutamate Release in Brain Slices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine, a mixture of lipophilic alkaloids, potently activates voltage-gated sodium channels, leading to membrane depolarization.[1] This property makes it a valuable pharmacological tool for studying the mechanisms of neurotransmitter release. In neuroscience research, this compound is frequently used to induce a robust and sustained release of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, from brain slices.[2][3] Understanding the dynamics of this compound-induced glutamate release is crucial for investigating synaptic transmission, excitotoxicity, and for the screening of novel therapeutic agents targeting these processes.[4][5]

These application notes provide a comprehensive overview and detailed protocols for measuring this compound-induced glutamate release in acute brain slices. The methodologies described are applicable for researchers in neuropharmacology, neurophysiology, and drug discovery.

Mechanism of Action

This compound's primary mechanism of action is the persistent activation of voltage-gated sodium channels, which causes them to remain open during sustained membrane depolarization by inhibiting their inactivation.[1] This leads to a significant influx of sodium ions (Na⁺), resulting in neuronal depolarization. The depolarization, in turn, triggers the opening of voltage-sensitive calcium channels (VSCCs). The subsequent influx of calcium ions (Ca²⁺) into the presynaptic terminal is a critical step for initiating the exocytosis of synaptic vesicles containing glutamate.[2][6]

Furthermore, the increased intracellular sodium concentration can also promote the release of glutamate from the cytoplasm through the reversal of the sodium-dependent glutamate transporter.[2] Therefore, this compound-induced glutamate release is understood to be a multi-component process involving both vesicular and non-vesicular mechanisms.

Signaling Pathway of this compound-Induced Glutamate Release

Veratrine_Signaling This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC activates Na_Influx Na⁺ Influx VGSC->Na_Influx Depolarization Membrane Depolarization VSCC Voltage-Sensitive Calcium Channel (VSCC) Depolarization->VSCC opens Ca_Influx Ca²⁺ Influx VSCC->Ca_Influx Vesicular_Release Vesicular Glutamate Release Ca_Influx->Vesicular_Release Extracellular_Glu Extracellular Glutamate Vesicular_Release->Extracellular_Glu Na_Influx->Depolarization Na_Increase Increased [Na⁺]i Na_Influx->Na_Increase Transporter_Reversal Reversal of Na⁺-dependent Glutamate Transporter Na_Increase->Transporter_Reversal Cytoplasmic_Release Cytoplasmic Glutamate Release Transporter_Reversal->Cytoplasmic_Release Cytoplasmic_Release->Extracellular_Glu

Caption: Signaling cascade of this compound-induced glutamate release.

Data Presentation

The following tables summarize quantitative data on glutamate release from rat brain cortex slices under various conditions.

Table 1: Basal and Veratridine-Stimulated Glutamate Efflux in the Presence of Calcium.

ConditionGlutamate Efflux (pmol/mg protein/min)Percentage Increase
Basal (pre-stimulation)25-
10 µM Veratridine (B1662332)97288%

Data extracted from a study on rat brain cortex slices superfused with artificial cerebrospinal fluid (ACSF) containing calcium.[2]

Table 2: Basal and Veratridine-Stimulated Glutamate Efflux in the Absence of Calcium.

ConditionGlutamate Efflux (pmol/mg protein/min)Percentage Increase
Basal (pre-stimulation)75-
10 µM Veratridine163117%

Data extracted from a study on rat brain cortex slices superfused with calcium-free ACSF.[2]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices, a common ex vivo model for studying neuronal activity.[7]

Materials:

  • Rodent (e.g., rat or mouse)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Guillotine or surgical scissors

  • Ice-cold artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O₂ / 5% CO₂. ACSF composition (in mM): 124 NaCl, 5 KCl, 2.5 CaCl₂, 1.5 MgCl₂, 26 NaHCO₃, 1.4 NaH₂PO₄, 10 D-glucose.[8]

  • Vibrating microtome (vibratome)

  • Recovery chamber with ACSF at 32-34°C, bubbled with 95% O₂ / 5% CO₂

  • Superfusion chamber for experiments

Procedure:

  • Anesthetize the animal according to approved institutional guidelines.

  • Decapitate the animal and rapidly dissect the brain, placing it immediately into ice-cold, oxygenated ACSF.

  • Isolate the brain region of interest (e.g., hippocampus, cortex).

  • Mount the brain tissue onto the vibratome stage.

  • Submerge the tissue in the ice-cold, oxygenated ACSF bath of the vibratome.

  • Cut slices to the desired thickness (typically 300-400 µm).

  • Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 1 hour before starting the experiment.

Protocol 2: Measurement of this compound-Induced Glutamate Release

This protocol details the induction and measurement of glutamate release from prepared brain slices.

Materials:

  • Prepared acute brain slices

  • Superfusion system

  • ACSF (as described in Protocol 1)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • High-performance liquid chromatography (HPLC) system with fluorescence detection or a glutamate assay kit.[9][10]

  • Perfusate collection vials

Procedure:

  • Transfer a brain slice to the superfusion chamber and perfuse with oxygenated ACSF at a constant flow rate (e.g., 1-2 mL/min) at 37°C.

  • Allow the slice to equilibrate in the chamber for at least 30-60 minutes.

  • Collect baseline perfusate samples at regular intervals (e.g., every 2-5 minutes) to establish a stable basal glutamate release rate.

  • Switch the perfusion medium to ACSF containing the desired concentration of this compound (e.g., 10-100 µM).[2][11]

  • Continue collecting perfusate samples during and after this compound application to measure the stimulated glutamate release.

  • To terminate the stimulation, switch the perfusion back to the standard ACSF.

  • Analyze the collected perfusate samples for glutamate content using HPLC or a commercial glutamate assay kit.

  • At the end of the experiment, solubilize the brain slice to determine the total protein content for normalization of the glutamate release data (e.g., pmol glutamate/mg protein/min).

Experimental Workflow

Experimental_Workflow Start Start Slice_Prep Prepare Acute Brain Slices Start->Slice_Prep Recovery Slice Recovery (≥ 1 hr at 32-34°C) Slice_Prep->Recovery Equilibration Equilibrate Slice in Superfusion Chamber Recovery->Equilibration Baseline Collect Baseline Samples (ACSF Perfusion) Equilibration->Baseline Stimulation Apply this compound in ACSF Baseline->Stimulation Stim_Samples Collect Stimulated Samples Stimulation->Stim_Samples Washout Washout with ACSF Stim_Samples->Washout Wash_Samples Collect Washout Samples Washout->Wash_Samples Analysis Quantify Glutamate (e.g., HPLC) Wash_Samples->Analysis Normalization Normalize to Protein Content Analysis->Normalization End End Normalization->End

Caption: Workflow for measuring this compound-induced glutamate release.

Considerations and Troubleshooting

  • Slice Viability: Maintaining slice health is critical for obtaining reproducible results. Ensure continuous oxygenation and proper temperature control throughout the experiment.

  • This compound Concentration: The effective concentration of this compound can vary between brain regions and experimental setups. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific application. Be aware that high concentrations of this compound can have non-specific effects on receptors.[11]

  • Calcium Dependence: To investigate the contribution of vesicular release, experiments can be performed in calcium-free ACSF.[2] Note that basal glutamate release may be higher in the absence of extracellular calcium.[2]

  • Data Analysis: Expressing glutamate release as a percentage of the basal release can help to normalize for inter-slice variability.

  • Alternative Depolarizing Agents: Potassium chloride (KCl) and 4-aminopyridine (B3432731) (4-AP) are other commonly used depolarizing agents that can be compared to this compound.[3]

By following these detailed protocols and considering the key experimental variables, researchers can reliably measure this compound-induced glutamate release in brain slices, providing valuable insights into the mechanisms of excitatory neurotransmission and the effects of novel pharmacological agents.

References

Application Notes and Protocols for Veratrine Use in Neuroblastoma Cell-Based Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine, a mixture of alkaloids, and its primary active component veratridine (B1662332), are potent neurotoxins that persistently activate voltage-gated sodium channels (NaV). This activity leads to a sustained influx of sodium ions (Na⁺), causing membrane depolarization. In neuroblastoma cells, which express these channels, this event triggers a cascade of downstream effects, including the opening of voltage-gated calcium channels (VGCCs), a subsequent influx of calcium ions (Ca²⁺), and ultimately, cytotoxicity. This property of this compound makes it a valuable tool in neuroblastoma cell-based toxicity assays for screening compounds that may modulate neuronal excitability and for studying the mechanisms of neurotoxicity.

These application notes provide a comprehensive overview of the use of this compound in neuroblastoma cell-based assays, including its mechanism of action, protocols for key experiments, and quantitative data to guide assay development.

Mechanism of Action

This compound and veratridine bind to site 2 of voltage-gated sodium channels, causing them to remain open. This leads to a continuous influx of Na⁺, resulting in sustained membrane depolarization. The depolarization, in turn, activates voltage-gated Ca²⁺ channels, leading to a significant increase in intracellular Ca²⁺ concentration ([Ca²⁺]i). The elevated [Ca²⁺]i can trigger several downstream events, including:

  • Mitochondrial Dysfunction: Increased intracellular Ca²⁺ can lead to mitochondrial Ca²⁺ overload, causing a disruption of the mitochondrial membrane potential (ΔΨm) and initiating the intrinsic apoptotic pathway.

  • Apoptosis: The cascade of events initiated by Ca²⁺ influx can lead to programmed cell death, or apoptosis.

  • Excitotoxicity: Prolonged neuronal excitation and ionic imbalance can lead to cell death.

In many assay formats, veratridine is used in combination with ouabain (B1677812), an inhibitor of the Na⁺/K⁺-ATPase pump. This potentiates the effect of veratridine by preventing the cell from pumping out the excess intracellular Na⁺, leading to a more pronounced and sustained depolarization and subsequent toxicity.[1][2][3]

Data Presentation

The following tables summarize quantitative data related to the use of veratridine in neuroblastoma cell-based assays.

Table 1: Dose-Response of Ouabain and Veratridine in Neuro-2a Cells

Ouabain (µM)Veratridine (µM)Cell Viability (%)
00100
303~80
10010~60
30030~20
36036<10

Data adapted from a dose-response curve in a study on the Neuro-2a cell-based assay.[4] The cell viability was assessed using an MTT assay.

Table 2: IC50 Values of Sodium Channel Inhibitors in SH-SY5Y Cells in the Presence of Veratridine

InhibitorIC50 (nM)
Amitriptyline548
Tetracaine447

These IC50 values represent the concentration of the inhibitor required to reduce the veratridine-induced Ca²⁺ influx by 50% in SH-SY5Y human neuroblastoma cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on neuroblastoma cells.

Materials:

  • Neuroblastoma cells (e.g., SH-SY5Y, Neuro-2a)

  • Complete culture medium

  • This compound or Veratridine solution

  • Ouabain solution (optional)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, with or without a fixed concentration of ouabain (e.g., 100 µM). Include untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of this compound-induced apoptosis by flow cytometry.

Materials:

  • Neuroblastoma cells

  • This compound solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat neuroblastoma cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol measures the effect of this compound on the mitochondrial membrane potential.

Materials:

  • Neuroblastoma cells

  • This compound solution

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat neuroblastoma cells with this compound for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the cells using a fluorescence microscope or a plate reader capable of detecting both red and green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Intracellular Calcium Imaging (Fluo-4 AM Assay)

This protocol is for real-time measurement of this compound-induced changes in intracellular calcium.

Materials:

  • Neuroblastoma cells grown on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Dye Loading: Load the cells with Fluo-4 AM (typically 1-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Acquire a stable baseline fluorescence signal for a few minutes.

  • Stimulation: Add this compound to the imaging chamber and continue to record the fluorescence intensity.

  • Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

Visualizations

Signaling Pathway of this compound-Induced Neurotoxicity

Veratrine_Pathway This compound-Induced Neurotoxicity Pathway This compound This compound NaV Voltage-Gated Sodium Channel (NaV) This compound->NaV activates Depolarization Membrane Depolarization NaV->Depolarization Na⁺ influx VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca²⁺ influx Mitochondria Mitochondria Ca_Influx->Mitochondria overload Apoptosis Apoptosis Mitochondria->Apoptosis initiates

Caption: Signaling cascade of this compound-induced neurotoxicity in neuroblastoma cells.

Experimental Workflow for this compound Toxicity Assessment

Experimental_Workflow Workflow for this compound Toxicity Assessment start Start culture Culture Neuroblastoma Cells start->culture treat Treat with This compound +/- Ouabain culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis mmp Mitochondrial Potential Assay (e.g., JC-1) treat->mmp calcium Calcium Imaging (e.g., Fluo-4) treat->calcium data Data Analysis viability->data apoptosis->data mmp->data calcium->data end End data->end

Caption: General experimental workflow for assessing this compound toxicity in neuroblastoma cells.

Logical Relationship in the Neuro-2a Cytotoxicity Assay

N2a_Assay_Logic Logical Relationships in the N2a Assay Veratridine Veratridine NaV NaV Activation Veratridine->NaV Ouabain Ouabain NaK_Pump Na⁺/K⁺ Pump Inhibition Ouabain->NaK_Pump Na_Influx Sustained Na⁺ Influx NaV->Na_Influx NaK_Pump->Na_Influx Cell_Death Cell Death Na_Influx->Cell_Death Increased_Death Increased Cell Death Na_Influx->Increased_Death Decreased_Death Decreased Cell Death Na_Influx->Decreased_Death NaV_Activator Test Compound (NaV Activator) NaV_Activator->Na_Influx potentiates NaV_Blocker Test Compound (NaV Blocker) NaV_Blocker->Na_Influx inhibits

Caption: The interplay of veratridine, ouabain, and test compounds in the N2a cytotoxicity assay.

References

Application Notes & Protocols: Establishing a Dose-Response Curve for Veratrine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine is a mixture of steroidal alkaloids, primarily cevadine (B150009) and veratridine (B1662332), derived from plants of the Liliaceae family, such as those from the genera Veratrum and Schoenocaulon.[1][2] It functions as a potent neurotoxin by modulating the activity of voltage-gated sodium channels.[1][2] Due to its ability to persistently activate these channels and increase nerve excitability, this compound is a valuable pharmacological tool for studying the electrical properties of nerve and muscle fibers.[1][3] Establishing a precise dose-response curve is a critical first step in utilizing this compound in rodent models for neuropharmacological research, toxicity studies, or the development of novel pathological animal models for conditions like anxiety.[4]

This document provides a comprehensive guide to establishing a dose-response curve for this compound in rodent models, covering its mechanism of action, quantitative toxicity data, and detailed experimental protocols.

Mechanism of Action: Persistent Sodium Channel Activation

This compound exerts its neurotoxic effects by binding to site 2 on voltage-gated sodium channels (Nav) in the membranes of excitable cells, including neurons and muscle cells.[1] This binding prevents the normal inactivation of the channel, causing it to remain open for a prolonged period following membrane depolarization.[3][5] The persistent influx of sodium ions (Na+) leads to a sustained membrane depolarization, which in turn causes an increase in intracellular calcium (Ca2+) concentrations.[1] This cascade of events results in increased nerve excitability, neurotransmitter release, and, at higher concentrations, neuronal damage and cytotoxicity.[1][2]

Veratrine_Pathway This compound This compound Nav Voltage-Gated Sodium Channel (Nav) This compound->Nav Binds to Site 2 Inactivation Inactivation Prevented Nav->Inactivation Na_Influx Persistent Na+ Influx Inactivation->Na_Influx Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Ca_Influx Increased Intracellular Ca2+ Concentration Depolarization->Ca_Influx Response Increased Nerve Excitability & Neurotoxicity Ca_Influx->Response

Caption: Signaling pathway of this compound's neurotoxic effects.

Quantitative Data Summary

The following tables summarize the quantitative lethal and behavioral dose-response data for this compound and its components in various rodent models.

Table 1: Acute Toxicity Data (Lethal Dose)

CompoundSpeciesRoute of AdministrationDose (LD50/TDLo)Observed EffectsReference
VeratridineRatIntraperitoneal (IP)3.5 mg/kg (LD50)Lethal dose, 50% kill[6]
VeratridineRatSubcutaneous (SC)0.1 mg/kg (TDLo)Lowest published toxic dose[6]
VeratridineMouseIntraperitoneal (IP)1.35 mg/kg (LD50)Lethal dose, 50% kill[6]
VeratridineMouseSubcutaneous (SC)6.3 mg/kg (LD50)Lethal dose, 50% kill[6]
VeratramineMouseIntragastric (IG)15.9 mg/kg (LD50)Lethal dose, 50% kill[7]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. TDLo: Lowest Published Toxic Dose.

Table 2: Behavioral and Physiological Dose-Response Data

CompoundSpeciesRoute of AdministrationDoseObserved ResponseReference
This compoundRatSubcutaneous (SC)0.6 mg/kgDose-dependently induced anxiety-like behaviors (light/dark test, elevated-plus maze) and increased corticosterone.[4]
VeratridineRatIntraperitoneal (IP)200 µg/kg (0.2 mg/kg)Induced absence-like seizures with behavioral effects like grooming, mastication, and wet dog shakes (WDSs).[8]
VeratramineRatOral (gavage)20 mg/kgUsed for pharmacokinetic studies, showing significant gender-dependent differences in metabolism and bioavailability.[9]
This compoundRatIntraperitoneal (IP)12 mg/kgInduced convulsions, nausea, and vomiting.[10]

Experimental Protocols

This section outlines standardized protocols for conducting a dose-response study with this compound in rodents. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

General Workflow for Dose-Response Study

The following diagram illustrates the typical workflow for establishing a dose-response curve. The process begins with a dose range-finding study to identify a preliminary range of effective doses, followed by a definitive study using a larger number of animals and refined dose levels to construct the curve.

Workflow cluster_prep Preparation Phase cluster_study Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥ 1 week) DosePrep This compound Stock & Dose Solution Preparation Acclimatization->DosePrep RangeFinding Dose Range-Finding Study (Small n, wide dose range) DosePrep->RangeFinding GroupAssignment Group Assignment (Vehicle Control + ≥ 3 Dose Groups) RangeFinding->GroupAssignment Administration This compound Administration (e.g., IP, SC, PO) GroupAssignment->Administration Observation Data Collection (Behavioral, Physiological, Toxicity Signs) Administration->Observation DataAnalysis Data Analysis & Curve Fitting (e.g., Log-Probit, Sigmoidal) Observation->DataAnalysis Determination Determination of Endpoints (LD50, ED50, NOAEL, LOAEL) DataAnalysis->Determination

Caption: Experimental workflow for a this compound dose-response study.

Protocol for Acute Toxicity (LD50) Determination

This protocol is a general guideline for determining the median lethal dose (LD50).

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old. Acclimate animals for at least one week prior to the experiment.[7]

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO or ethanol (B145695) to aid dissolution). Prepare serial dilutions to create at least 5 dose levels. The dose range should be selected based on literature values (see Table 1) and a preliminary range-finding study.

  • Dosing:

    • Divide animals into groups (n=5-10 per group), including a vehicle-only control group.

    • Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection).

    • The volume of administration should be consistent across all groups (e.g., 10 mL/kg for rats).

  • Observation:

    • Continuously monitor animals for the first 4 hours post-administration and then periodically for up to 14 days.

    • Record clinical signs of toxicity, such as convulsions, ataxia, respiratory depression, grooming, and wet dog shakes.[6][8][11]

    • Record the time of onset of symptoms and time of death.

  • Data Analysis:

    • Calculate the percentage of mortality at each dose level.

    • Determine the LD50 value and its 95% confidence interval using statistical methods such as Probit analysis.

Protocol for Behavioral Response Assessment (Anxiety-Like Behavior)

This protocol is adapted from studies investigating the anxiogenic effects of this compound.[4]

  • Animal and Dosing:

    • Use adult male rats (e.g., Sprague-Dawley).

    • Prepare this compound solution for subcutaneous (s.c.) injection.

    • Establish dose groups (e.g., Vehicle, 0.2 mg/kg, 0.4 mg/kg, 0.6 mg/kg).

    • Administer the assigned dose 30 minutes prior to behavioral testing.[4]

  • Elevated Plus Maze (EPM) Test:

    • The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

    • Anxiogenic effects are indicated by a significant decrease in the time spent and entries into the open arms compared to the control group.

  • Light/Dark Box Test:

    • The apparatus is a box divided into a small, dark compartment and a larger, brightly illuminated compartment.

    • Place the rat in the dark compartment and allow it to explore freely for 10 minutes.

    • Record the time spent in the light compartment and the number of transitions between compartments.

    • Anxiety-like behavior is characterized by a dose-dependent decrease in the time spent in the light compartment.[4]

  • Data Analysis:

    • Analyze data using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

    • Plot the dose (on a logarithmic scale) against the behavioral response (e.g., % time in open arms) to generate a dose-response curve and calculate the ED50 (Effective Dose, 50%).

References

Application Notes and Protocols for a Cellular Model of Hyperexcitability Using Veratrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal hyperexcitability is a hallmark of various neurological disorders, most notably epilepsy. The development of robust in vitro models that faithfully recapitulate this pathological state is crucial for understanding disease mechanisms and for the screening of novel therapeutic agents. Veratrine, a mixture of lipophilic alkaloids, and its more commonly used purified component veratridine (B1662332), are potent activators of voltage-gated sodium channels (VGSCs). By persistently activating these channels, this compound induces a state of sustained neuronal depolarization and hyperexcitability, providing a reliable and reproducible cellular model for studying conditions like epilepsy.[1][2] This document provides detailed application notes and protocols for establishing and utilizing a this compound-induced cellular model of hyperexcitability.

Principle of the Model

This compound and its derivatives act on neurotoxin binding site 2 of VGSCs.[3] Their binding leads to a shift in the voltage dependence of activation to more hyperpolarized potentials and a significant inhibition of channel inactivation.[4][5][6] This results in a persistent influx of sodium ions (Na+) following an initial depolarization, leading to sustained membrane depolarization, a barrage of action potentials (epileptiform bursting), and subsequent downstream effects such as increased intracellular calcium ([Ca2+]i) and enhanced neurotransmitter release.[3][7][8] This model is particularly useful for screening compounds that target sodium channels.[1][2]

Applications

  • Disease Modeling: Creating in vitro models of epileptiform and seizure-like activity.[1][2][9]

  • Drug Screening: High-throughput screening of anti-convulsant and neuroprotective compounds, particularly those targeting sodium channels.[1][2]

  • Mechanistic Studies: Investigating the cellular and molecular mechanisms underlying neuronal hyperexcitability.

  • Neurotransmitter Release Assays: Studying the dynamics of neurotransmitter release under hyperexcitable conditions.[8][10][11][12]

Data Presentation: Summary of Quantitative Data

The following tables summarize typical quantitative data obtained from this compound-induced hyperexcitability models.

Table 1: Electrophysiological Parameters

ParameterCell Type/PreparationVeratridine ConcentrationObserved EffectReference
Firing PatternRat Hippocampal CA1 Pyramidal Neurons0.3 µMConversion of single action potentials to epileptiform bursting[1][2]
Spontaneous ActivityRat Hippocampal Slices0.3 µMDevelopment of spontaneous epileptiform activity after >45 min[1][9]
Peak Na+ CurrentHEK293A cells expressing human Nav1.718.39 µM (IC50)Dose-dependent inhibition[4][6]
Sustained Na+ CurrentHEK293A cells expressing human Nav1.79.53 µM (EC50)Elicitation of a sustained inward current[5][6]
Activation Voltage (V1/2)HEK293A cells expressing human Nav1.775 µMHyperpolarizing shift from -21.64 mV to -28.14 mV[5][6]
Inactivation Voltage (V1/2)HEK293A cells expressing human Nav1.775 µMHyperpolarizing shift from -59.39 mV to -73.78 mV[5][6]

Table 2: Neurotransmitter Release

NeurotransmitterPreparationVeratridine ConcentrationObserved EffectReference
Glutamate (B1630785)Rat Brain Cortex Slices10 µM288% increase in efflux in the presence of Ca2+[10]
GlutamateRat Brain Cortex Slices10 µM117% increase in efflux in the absence of Ca2+[10]
GABARat Cortical Slices10 µMGreatly increased release[11]
Dopamine (B1211576)Rat Striatum (in vivo microdialysis)10 µg/ml - 1 mg/mlDose-related increase in dialysate content[12]

Table 3: Intracellular Calcium Imaging

Cell TypeVeratridine ConcentrationObserved EffectReference
Mouse Dorsal Root Ganglia (DRG) Neurons30 µMHeterogeneous calcium responses (four distinct profiles)[7]
Mouse DRG Neurons30 µMResponses blocked in 92% of neurons by 0.3 µM TTX[7][13]

Signaling Pathways and Experimental Workflows

This compound-Induced Hyperexcitability Signaling Pathway

Veratrine_Signaling This compound This compound/ Veratridine VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds & modifies gating Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents inactivation Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization NaK_Pump Na+/K+ ATPase Activity Na_Influx->NaK_Pump Increases load AP_Bursting Action Potential Bursting (Hyperexcitability) Depolarization->AP_Bursting VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Increase Increased [Ca2+]i Ca_Influx->Ca_Increase Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Increase->Neurotransmitter_Release Triggers

Caption: this compound's mechanism of action leading to neuronal hyperexcitability.

General Experimental Workflow for Inducing and Measuring Hyperexcitability

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Cell_Culture 1. Prepare Neuronal Culture (e.g., primary neurons, brain slices) Baseline 2. Establish Baseline (record pre-treatment activity) Cell_Culture->Baseline Veratrine_Application 3. Apply this compound (superfusion or bath application) Baseline->Veratrine_Application Electrophysiology Electrophysiology (Patch-clamp, MEA) Veratrine_Application->Electrophysiology 4. Record Activity Calcium_Imaging Calcium Imaging (e.g., Fura-2 AM) Veratrine_Application->Calcium_Imaging 4. Record Activity Neurotransmitter_Assay Neurotransmitter Release Assay (e.g., HPLC) Veratrine_Application->Neurotransmitter_Assay 4. Record Activity Data_Analysis 5. Data Analysis (Compare pre- vs. post-treatment) Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Neurotransmitter_Assay->Data_Analysis

Caption: A generalized workflow for a this compound-induced hyperexcitability experiment.

Experimental Protocols

Protocol 1: Induction of Epileptiform Activity in Brain Slices and Electrophysiological Recording

This protocol is adapted from studies using rat hippocampal slices.[1][2]

Materials:

  • Adult Sprague-Dawley rats

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Sucrose-based cutting solution (ice-cold)

  • Veratridine stock solution (e.g., 1 mM in DMSO)

  • Vibratome

  • Submerged recording chamber

  • Electrophysiology rig (amplifier, digitizer, micromanipulators)

  • Glass microelectrodes (for intracellular or whole-cell recording)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rat according to approved animal care protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the submerged recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 32-34°C.

    • Using a glass microelectrode, obtain a stable intracellular or whole-cell patch-clamp recording from a CA1 pyramidal neuron.[14]

  • Induction of Hyperexcitability:

    • Establish a baseline recording of neuronal activity. Evoke single action potentials using brief intracellular current injections.

    • Switch the perfusion to aCSF containing 0.3 µM veratridine. This concentration is effective for inducing epileptiform bursts without causing excessive depolarization that can lead to cell death.[1][2]

    • Continuously monitor the cell's response. Within minutes, a single evoked action potential will be converted into a burst of multiple action potentials riding on a depolarizing wave.[1]

    • For studying spontaneous activity, continue perfusion for over 45 minutes, which typically leads to the development of spontaneous epileptiform discharges.[1][9]

  • Data Acquisition and Analysis:

    • Record membrane potential, firing frequency, burst duration, and inter-burst intervals.

    • Analyze changes in these parameters before and after this compound application.

    • To test anti-epileptic drugs, co-apply the compound with veratridine and observe for inhibition of evoked or spontaneous bursting. For example, valproic acid (10-100 µM) has been shown to inhibit this compound-induced bursting.[1]

Protocol 2: Calcium Imaging in Cultured Neurons

This protocol is a general guide based on principles from calcium imaging studies.[7][15][16][17]

Materials:

  • Primary neuronal cultures (e.g., cortical or dorsal root ganglia neurons) grown on glass coverslips.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Veratridine stock solution.

  • Fluorescence microscopy setup with appropriate filters for ratiometric imaging (e.g., 340/380 nm excitation, 510 nm emission) and a perfusion system.

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Replace the culture medium with the Fura-2 AM loading solution.

    • Incubate the cells for 30-45 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with fresh HBSS and allow them to de-esterify the dye for at least 30 minutes before imaging.

  • Imaging and Treatment:

    • Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Begin acquiring baseline fluorescence images, alternating between 340 nm and 380 nm excitation wavelengths.

    • After establishing a stable baseline, perfuse the chamber with HBSS containing the desired concentration of veratridine (e.g., 30 µM for DRG neurons).[7]

    • Continue recording the fluorescence changes throughout the application and subsequent washout period.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) for each cell over time.

    • The ratio is proportional to the intracellular calcium concentration.

    • Quantify parameters such as peak response amplitude, time to peak, and decay rate.

    • Note that veratridine can elicit different response profiles in various neuronal subtypes.[7]

Protocol 3: Neurotransmitter Release Assay from Brain Slices

This protocol is based on studies measuring glutamate release from cortical slices.[10]

Materials:

  • Rat brain cortex slices (prepared as in Protocol 1).

  • aCSF (with and without added CaCl2).

  • Veratridine stock solution.

  • Superfusion system with fraction collector.

  • High-Performance Liquid Chromatography (HPLC) system for neurotransmitter analysis.

Procedure:

  • Slice Superfusion:

    • Place a brain slice in a superfusion chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 1 ml/min).

    • Allow the slice to equilibrate for at least 30 minutes to achieve a stable baseline of neurotransmitter efflux.

    • Collect superfusate fractions at regular intervals (e.g., every 2 minutes).

  • Stimulation:

    • After collecting baseline fractions, switch to aCSF containing 10 µM veratridine for a short period (e.g., 2 minutes).[10]

    • Continue collecting fractions during and after the veratridine application to capture the peak and subsequent decline of neurotransmitter release.

    • Following the stimulation, switch back to the control aCSF.

  • Sample Analysis:

    • Analyze the collected fractions for the concentration of the neurotransmitter of interest (e.g., glutamate) using HPLC with an appropriate detection method (e.g., fluorescence or electrochemical detection).

    • Express the results as the amount of neurotransmitter released per unit of time per milligram of tissue protein (e.g., pmol/mg protein/min).

  • Data Interpretation:

    • Compare the peak release during veratridine stimulation to the baseline release to quantify the effect.

    • To investigate the calcium dependency of release, the experiment can be repeated using aCSF with no added calcium and containing a chelator like EGTA. Veratridine-induced glutamate release is partially calcium-dependent.[10]

Conclusion

The use of this compound provides a potent and versatile method for inducing neuronal hyperexcitability in vitro. The protocols outlined above for electrophysiology, calcium imaging, and neurotransmitter release assays serve as a foundation for researchers to model pathological states and screen for novel therapeutics. Careful consideration of this compound concentration and exposure time is critical to achieve reproducible results while maintaining cell viability. This cellular model remains a valuable tool in the fields of neuroscience and drug discovery.

References

Application of Veratrine in the Study of Nerve Fiber Electrical Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine, a mixture of steroidal alkaloids, and its primary active component veratridine (B1662332), are potent neurotoxins that selectively target voltage-gated sodium channels (Nav). By binding to neurotoxin receptor site 2 on the α-subunit of these channels, this compound modifies their gating properties, leading to persistent activation, membrane depolarization, and an increase in nerve excitability.[1] This unique mechanism of action makes this compound an invaluable pharmacological tool for investigating the electrical properties of nerve fibers, understanding the role of sodium channels in neuronal function, and for screening potential therapeutic agents that modulate channel activity.[2][3]

These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies of nerve fibers. Detailed protocols for key experiments, a summary of quantitative data, and diagrams of signaling pathways and experimental workflows are presented to guide researchers in utilizing this powerful neurotoxin.

Mechanism of Action

This compound's primary effect is to cause voltage-gated sodium channels to remain open for prolonged periods.[3] This is achieved through several key modifications to the channel's gating kinetics:

  • Shift in Voltage-Dependence of Activation: this compound causes sodium channels to activate at more hyperpolarized (negative) membrane potentials.[1]

  • Inhibition of Inactivation: It significantly slows or completely removes the fast inactivation process of the sodium channel.[3] This results in a persistent inward sodium current (INa) during sustained depolarization.

  • Slow Channel Closing: Upon repolarization, veratridine-modified channels close much more slowly than unmodified channels, leading to a characteristic "tail" current.[3]

This sustained influx of Na+ leads to a prolonged depolarization of the nerve membrane, which can trigger a cascade of downstream events, including the opening of voltage-gated calcium channels, an increase in intracellular calcium, and enhanced neurotransmitter release.[4]

Data Presentation

The following tables summarize the quantitative effects of veratridine on the electrical properties of nerve fibers, with a focus on the well-studied Nav1.7 sodium channel subtype.

ParameterVeratridine ConcentrationEffectCell TypeReference
Nav1.7 Peak Current (Ipeak) 18.39 µM (IC50)Dose-dependent inhibitionHEK293A cells expressing human Nav1.7[1][5]
Nav1.7 Sustained Current (Isus) 9.53 µM (EC50)Elicitation of a sustained inward currentHEK293A cells expressing human Nav1.7[1][5]
Nav1.7 Tail Current 75 µMElicitation of a prominent tail current upon repolarizationHEK293A cells expressing human Nav1.7[1]
Nav1.7 Activation (V1/2) 75 µMHyperpolarizing shift from -21.64 ± 0.75 mV to -28.14 ± 0.66 mVHEK293A cells expressing human Nav1.7[1][5]
Nav1.7 Inactivation (V1/2) 75 µMHyperpolarizing shift from -59.39 ± 0.39 mV to -73.78 ± 0.5 mVHEK293A cells expressing human Nav1.7[1][5]
Action Potential Duration 0.4 - 3.2 µMProlongation of the action potential by delaying repolarizationGuinea pig ventricular myocardium[6]
Membrane Potential 10-5 - 10-6 g/mlDepolarization to approximately -12 mVCultured chick embryonic heart cells[7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for recording the electrical activity of a single neuron and is ideal for studying the effects of veratridine on ion channel function.[8]

1. Cell Preparation:

  • Culture primary neurons or a suitable cell line (e.g., HEK293 cells) expressing the sodium channel subtype of interest on glass coverslips.[1][9]

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9]

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.3 with KOH.[10]

  • Veratridine Stock Solution: Prepare a 10 mM stock solution of veratridine in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.[4]

3. Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -100 mV to ensure most sodium channels are in the closed, resting state.[9]

4. Voltage-Clamp Protocol to Study Veratridine Effects:

  • Baseline Recording:

    • To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

    • To measure the voltage-dependence of steady-state inactivation, apply a 500 ms (B15284909) pre-pulse to various potentials (e.g., from -120 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

  • Application of Veratridine:

    • Perfuse the recording chamber with the external solution containing the desired concentration of veratridine for 2-5 minutes to allow for drug equilibration.[9]

  • Post-Veratridine Recording:

    • Repeat the voltage-clamp protocols described in the baseline recording step to determine the effects of veratridine on channel activation and inactivation.

    • To observe the characteristic tail current, apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) and then repolarize the membrane to the holding potential (-100 mV). The slow decay of the inward current upon repolarization is the veratridine-induced tail current.[1]

Mandatory Visualizations

Veratrine_Signaling_Pathway cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Depolarization Persistent Membrane Depolarization Nav->Depolarization Sustained Na+ Influx This compound This compound This compound->Nav Binds to open state (Site 2) AP_Prolongation Action Potential Prolongation Depolarization->AP_Prolongation Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Experimental_Workflow Start Start: Prepare Cell Culture (e.g., Primary Neurons or HEK293 cells) Solutions Prepare External and Internal Solutions Start->Solutions Setup Set up Patch-Clamp Rig Solutions->Setup GigaSeal Approach Cell and Form Giga-ohm Seal Setup->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell Baseline Record Baseline Currents (Voltage-Clamp Protocols) WholeCell->Baseline Applythis compound Perfuse with This compound Solution Baseline->Applythis compound Recordthis compound Record Currents in the Presence of this compound Applythis compound->Recordthis compound Analysis Data Analysis: - I-V Relationship - Activation/Inactivation Curves - Tail Currents Recordthis compound->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Troubleshooting Inconsistent Results in Veratrine Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during experiments involving veratrine and its purified active compound, veratridine (B1662332). The following guides and frequently asked questions (FAQs) provide targeted solutions to common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Cellular Response to this compound/Veratridine

Question: We are observing significant variability in the magnitude of depolarization or calcium influx between different batches of cells or even between wells of the same plate. What could be the cause?

Answer: Inconsistent cellular responses to this compound or veratridine can stem from several factors, ranging from the properties of the compound itself to the specifics of the experimental setup. Here's a step-by-step troubleshooting guide:

  • This compound/Veratridine Purity and Stability:

    • Purity: this compound is a mixture of alkaloids, primarily veratridine and cevadine.[1] Commercially available veratridine can also vary in purity. Impurities can lead to off-target effects or altered potency.[2][3] It is recommended to use veratridine with a purity of ≥98%.[2]

    • Solution Stability: Veratridine solutions can be unstable.[2] It is best to prepare fresh solutions for each experiment from a powdered form stored under appropriate conditions.[1][2] this compound is also known to degrade easily in light.[4]

  • Experimental Conditions:

    • Cell Density: Ensure consistent cell plating density across all experiments, as this can affect the microenvironment and the overall response to the toxin.[2]

    • Exposure Time: The duration of veratridine exposure is critical. Small variations in timing can lead to different outcomes.[2]

    • pH of Experimental Buffer: The solubility and activity of veratridine are pH-dependent.[2][5] A slight change in the pH of your buffer can alter the effective concentration of the compound.

    • Temperature: Temperature fluctuations can impact ion channel kinetics and enzyme activity, influencing the cellular response.[6] Maintain a constant and controlled temperature throughout the experiment.

  • Use-Dependent Effects:

    • The action of veratridine is "use-dependent," meaning its effect is influenced by the conformational state of the sodium channel.[2] It has a higher affinity for the open state of the channel.[6][7] The level of channel activity prior to and during veratridine application can therefore alter the outcome. Ensure that your experimental protocol maintains a consistent level of cellular activity or membrane potential before and during the application of veratridine.[2]

Issue 2: Paradoxical Effects - Veratridine Acting as an Antagonist

Question: In some of our experiments, veratridine appears to be inhibiting sodium channel currents, acting more like an antagonist than the expected agonist. Why is this happening?

Answer: This paradoxical effect of veratridine is a documented phenomenon and can be explained by its complex mechanism of action.[2] While it is known as a sodium channel activator that causes persistent depolarization, it can also exhibit inhibitory effects under certain conditions.[8][9]

  • Troubleshooting Steps:

    • Review Your Electrophysiology Protocol: The voltage protocol used can significantly influence whether veratridine acts as an agonist or antagonist.[2] Consider modifying your voltage steps and holding potentials.

    • Analyze Dose-Response Relationship: The dual effect can be concentration-dependent.[2] Perform a detailed dose-response curve to characterize the full range of veratridine's activity in your specific cell type and experimental setup. For example, on the Nav1.7 channel, veratridine has been shown to have a dose-dependent inhibitory effect on the peak current.[8][9]

    • Consider the Sodium Channel Subtype: Different voltage-gated sodium channel subtypes can respond differently to veratridine.[9][10] The specific isoform expressed in your cells will influence the observed effect.

Data Presentation: Quantitative Parameters of Veratridine

The following tables summarize key quantitative parameters of veratridine's effects on the human voltage-gated sodium channel Nav1.7, as reported in the literature.

Table 1: Inhibitory and Activatory Concentrations of Veratridine on Nav1.7

ParameterValue (µM)Description
IC5018.39The half-maximal inhibitory concentration for the peak current of Nav1.7.[8][9]
EC509.53The half-maximal effective concentration for eliciting a sustained current in Nav1.7.[9][11]

Table 2: Effects of Veratridine on Nav1.7 Gating Properties

ParameterControlVeratridine (75 µM)
Half-maximal activation voltage (V1/2)-21.64 ± 0.75 mV-28.14 ± 0.66 mV
Half-inactivation voltage (V1/2)-59.39 ± 0.39 mV-73.78 ± 0.5 mV

Data from studies on human Nav1.7 expressed in HEK293A cells.[8][9][11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for investigating the effects of veratridine on voltage-gated sodium channels in cultured cells.

  • Cell Preparation:

    • Plate cells expressing the desired sodium channel subtype onto glass coverslips.

    • Allow cells to adhere and grow to an appropriate confluency.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • Veratridine Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO or ethanol.[5] Store at -20°C.[1]

    • Working Solutions: Prepare fresh dilutions of veratridine in the external solution for each experiment.[2]

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a holding potential of -100 mV.

    • Apply a series of voltage steps to elicit sodium currents (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).

  • Veratridine Application:

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of veratridine.

    • Continuously record the currents during and after veratridine application to observe its effects on peak current, sustained current, and channel gating.

  • Data Analysis:

    • Analyze the changes in current amplitude, activation and inactivation kinetics, and voltage-dependence of activation and inactivation.

    • Construct dose-response curves to determine IC50 or EC50 values.

Mandatory Visualizations

Signaling Pathway of Veratridine Action

Veratridine_Signaling_Pathway Veratridine Signaling Pathway Veratridine Veratridine Nav_Channel Voltage-Gated Sodium Channel (Nav) Veratridine->Nav_Channel Binds to open state Membrane_Depolarization Persistent Membrane Depolarization Nav_Channel->Membrane_Depolarization Prevents inactivation Ca_Channel Voltage-Gated Calcium Channel (Cav) Membrane_Depolarization->Ca_Channel Activates Ca_Influx Increased Intracellular Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Caption: Veratridine binds to open Na+ channels, causing persistent depolarization and downstream effects.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Reagents Check Veratridine Purity & Stability Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Conditions Verify Experimental Conditions Start->Check_Conditions Dose_Response Perform Detailed Dose-Response Curve Check_Reagents->Dose_Response Check_Protocol->Dose_Response Check_Conditions->Dose_Response Analyze_Data Re-analyze Data Dose_Response->Analyze_Data Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: Optimizing Veratrine Dosage and Administration for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective and safe use of veratrine in in-vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dosage optimization and administration.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the difference between this compound and veratridine (B1662332)?

A: this compound is a mixture of alkaloids extracted from plants of the Veratrum genus. Veratridine is one of the most biologically active of these alkaloids. Both are neurotoxins that persistently activate voltage-gated sodium channels, leading to increased nerve excitability.[1] For research requiring high specificity and reproducibility, using purified veratridine (≥98% purity) is recommended to avoid off-target effects from other alkaloids present in the this compound mixture.[2]

Q2: How should I prepare a this compound solution for in-vivo injection?

A: Veratridine, the primary active component of this compound, has low solubility in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] For in-vivo studies, a common approach is to first dissolve veratridine in a minimal amount of DMSO and then dilute it with a suitable vehicle. A multi-component solvent system can be effective, for example, dissolving veratridine in DMSO, mixing it with PEG300, adding Tween-80, and finally diluting with saline to the desired concentration.[3] It is crucial to ensure the final concentration of organic solvents is low enough to not be toxic to the animals (typically <0.5% for DMSO).[3] Always prepare fresh solutions for each experiment as the stability of this compound in solution can be a source of variability.[2]

Q3: High mortality is observed in my animal subjects. What is the likely cause and solution?

A: High mortality is most likely due to the dosage being too high, leading to acute toxicity.[2] this compound and its components are highly toxic, with symptoms including nausea, vomiting, bradycardia, hypotension, and cardiac arrhythmias, which can be lethal.[1]

Troubleshooting Steps:

  • Immediately reduce the dosage.

  • Consult the literature for established dosage ranges for your specific animal model and route of administration (see Table 1).

  • Conduct a thorough dose-response study, starting with a very low, non-lethal dose.[2]

  • Ensure the this compound solution is completely solubilized and homogenous to avoid "hot spots" of high concentration.[2]

Q4: I am not observing any effect in my experiment. What should I do?

A: A lack of observable effect could be due to several factors:

Potential Causes and Solutions:

  • Dosage is too low: Gradually increase the dosage in small increments.

  • Poor bioavailability: The chosen route of administration may not be optimal. Consider alternative routes that offer better systemic exposure, such as intravenous (IV) or intraperitoneal (IP) injection instead of subcutaneous (SC) or oral (PO) administration.[2]

  • Inappropriate vehicle: The vehicle used may not be effectively delivering the compound. Re-evaluate the solubility and stability of this compound in your chosen vehicle.[2]

Q5: My results show high variability between animals. How can I improve consistency?

A: High variability is a common issue in in-vivo studies and can stem from several sources.[4]

Troubleshooting Steps:

  • Inconsistent Dosing: Ensure your administration technique is precise and consistent for all animals. Calibrate all equipment regularly.

  • Compound Instability: Prepare fresh this compound solutions for each experiment to avoid degradation.[2] Assess the stability of your specific formulation over the duration of your experiment.

  • Biological Variability: Factors such as age, sex, and strain of the animals can influence their response. Ensure your experimental groups are well-matched.

Q6: My animals are exhibiting unexpected side effects like seizures or muscle tremors. What does this indicate?

A: These side effects are likely due to excessive activation of sodium channels or potential off-target effects.[2]

Recommendations:

  • Lower the dose to determine if the side effects diminish while maintaining the desired therapeutic effect.[2]

  • If off-target effects are suspected, consider co-administration with antagonists for other relevant channels.[2]

Quantitative Data Summary

The following tables summarize the acute toxicity of this compound and related alkaloids in various animal models. It is critical to note that the optimal dose can vary significantly based on the animal species, strain, age, and the specific research question.

Table 1: Acute Toxicity of this compound and Related Alkaloids

Compound/ExtractAnimal ModelRoute of AdministrationLD50/TDLoReference
Veratrum viride extractRatOral12 mg/kg[5]
Veratrum viride extractRatIntraperitoneal1.69 mg/kg[5]
Veratrum viride extractRatSubcutaneous1.59 mg/kg[5]
Veratrum viride extractRatIntravenous0.44 mg/kg[5]
VeratridineRatIntraperitoneal3.5 mg/kg[1]
VeratridineRatSubcutaneousTDLo: 0.1 mg/kg[1]
VeratridineMouseIntraperitoneal1.35 mg/kg[1]
VeratridineMouseSubcutaneous6.3 mg/kg[1]
VeratridineMouseIntravenous1 mg/kg[1]
IsorubijervineMouseIntravenous1.14 mg/kg[1]
RubijervineMouseIntravenous1.77 mg/kg[1]
CevineRatIntraperitoneal67 mg/kg[1]
CevineMouseSubcutaneous160 mg/kg[1]

LD50: Lethal dose for 50% of the population. TDLo: Lowest published toxic dose.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection

Objective: To prepare a this compound solution suitable for IP administration in mice.

Materials:

  • This compound (or Veratridine) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Allow the this compound powder to equilibrate to room temperature.

    • Weigh the desired amount of this compound and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of PEG300 and Tween-80. A common ratio is 1:1.

  • Final Solution Preparation:

    • For a final injection solution, a common formulation is a ratio of DMSO:PEG300:Tween-80:Saline. For example, a 5:45:5:45 ratio can be used.

    • Add the required volume of the this compound stock solution to the appropriate volume of the PEG300 and Tween-80 mixture.

    • Vortex the solution.

    • Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.

    • The final concentration of DMSO should be kept as low as possible (ideally below 5% of the total injection volume).

  • Administration:

    • Administer the freshly prepared solution to the animals via intraperitoneal injection.

Protocol 2: Dose-Response Study of this compound in Mice

Objective: To determine the dose-dependent effects of this compound on a specific physiological or behavioral parameter.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Age- and weight-matched mice

  • Appropriate equipment for monitoring the desired endpoint (e.g., telemetry for cardiovascular parameters, open field for locomotor activity)

  • Animal scale

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the housing and experimental conditions for at least one week prior to the study.

  • Group Allocation:

    • Randomly assign mice to different dose groups (e.g., vehicle control, 0.1 mg/kg, 0.3 mg/kg, 1.0 mg/kg this compound). The number of animals per group should be sufficient for statistical power.

  • Baseline Measurement:

    • Record baseline measurements of the parameter of interest before drug administration.

  • Administration:

    • Weigh each mouse to calculate the precise injection volume.

    • Administer the assigned dose of this compound or vehicle via the chosen route (e.g., IP injection).

  • Post-Administration Monitoring:

    • Monitor the animals closely for any signs of toxicity or adverse effects.

    • Record the experimental parameter at predefined time points after administration (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis:

    • Analyze the data to determine the dose-response relationship. Plot the change in the measured parameter against the logarithm of the dose to generate a dose-response curve.

Visualizations

Signaling_Pathway Veratridine Veratridine VGSC Voltage-Gated Sodium Channel (VGSC) Veratridine->VGSC Binds and prevents inactivation Na_Influx Na+ Influx VGSC->Na_Influx Persistent opening Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activation Ca_Influx Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Cellular_Response Cellular Response (e.g., nerve excitation, muscle contraction) Neurotransmitter_Release->Cellular_Response

Caption: Mechanism of action of Veratridine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation Animal_Acclimation->Group_Allocation Solution_Prep This compound Solution Preparation Group_Allocation->Solution_Prep Baseline Baseline Measurement Solution_Prep->Baseline Administration Drug Administration Baseline->Administration Monitoring Post-dose Monitoring Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Stats Statistical Analysis Data_Collection->Stats Dose_Response Dose-Response Curve Stats->Dose_Response

Caption: Workflow for an in-vivo dose-response study.

Troubleshooting_Flowchart Start In-vivo Experiment Issue Issue_Type Identify Issue Type Start->Issue_Type High_Mortality High Mortality Issue_Type->High_Mortality Toxicity No_Effect No Observable Effect Issue_Type->No_Effect Efficacy High_Variability High Variability Issue_Type->High_Variability Consistency Reduce_Dose Reduce Dose & Review Literature High_Mortality->Reduce_Dose Increase_Dose Increase Dose No_Effect->Increase_Dose Check_Technique Standardize Dosing Technique High_Variability->Check_Technique Check_Solution Check Solution Homogeneity Reduce_Dose->Check_Solution Check_Route Evaluate Admin. Route & Vehicle Increase_Dose->Check_Route Fresh_Solution Prepare Fresh Solutions Check_Technique->Fresh_Solution

Caption: Troubleshooting flowchart for in-vivo this compound studies.

References

Veratrine Solutions: A Technical Guide to Stability, Storage, and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of veratrine solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter when working with this compound solutions, providing direct answers and actionable troubleshooting steps.

Issue 1: High Variability in Experimental Results

Question: We are observing significant inconsistency in our experimental outcomes (e.g., cell depolarization, neurotransmitter release) when using this compound. What are the likely causes and how can we mitigate this?

Answer: High variability is a common challenge in experiments involving this compound and its primary active component, veratridine (B1662332). This can stem from several factors related to the solution's integrity and the experimental setup.

Troubleshooting Steps:

  • This compound Purity and Solution Stability:

    • Purity: Use this compound or veratridine with a purity of ≥98%, as confirmed by HPLC, to avoid off-target effects from impurities. For highly sensitive applications, purification from a commercial this compound mixture using HPLC is recommended.

    • Solution Freshness: Veratridine solutions can be unstable. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, follow the recommended guidelines outlined in the tables below. Avoid repeated freeze-thaw cycles, which can lead to degradation. Before use, always allow the solution to equilibrate to room temperature and visually inspect for any precipitation.

  • Experimental Conditions:

    • pH of Buffer: The solubility and activity of veratridine are highly dependent on pH. A slight variation in the pH of your experimental buffer can alter the effective concentration of the compound. Standardize and verify the pH of your buffers for each experiment.

    • Temperature: Ensure that experiments are conducted at a consistent and controlled temperature, as temperature fluctuations can affect reaction rates and cellular responses.

    • Cellular Factors: Inconsistencies in cell density, passage number, and overall cell health can lead to variable responses. Standardize your cell culture and plating protocols.

Issue 2: this compound Solution Precipitation Upon Dilution

Question: My this compound stock solution, prepared in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer or cell culture medium. How can I prevent this?

Answer: This phenomenon, often referred to as "salting out," is common for hydrophobic compounds like this compound when a concentrated organic stock is introduced into an aqueous environment.

Troubleshooting Steps:

  • Increase Final Solvent Concentration: While keeping the final solvent concentration low is generally desirable, a slight, controlled increase (e.g., to 0.5% or 1% DMSO) might be necessary to maintain solubility. Always run a vehicle control with the same final solvent concentration to account for any effects of the solvent itself.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.

  • Use of Pluronic F-127: For in vitro studies, a small percentage of Pluronic F-127, a non-ionic surfactant, can be added to the final solution to improve the solubility of hydrophobic compounds.

  • pH Adjustment: Given that veratridine's solubility increases in acidic conditions, ensure your final buffer pH is compatible with maintaining its solubility without compromising your experimental system.[1]

Data Presentation: Solubility and Storage of this compound Solutions

The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for this compound and its purified component, veratridine.

Table 1: Solubility of this compound and Veratridine

CompoundSolventSolubilityNotes
This compoundWaterAlmost insoluble[2]Soluble in boiling water (1 in 1000)[2]
AlcoholSoluble (1 in 3)[2]
ChloroformSoluble (1 in 3)[2]
DMSOSoluble[3]
Diluted AcidsFreely soluble[2]
VeratridineWaterpH-dependent; very slightly soluble in free base form[4]Dissolves easily at 50 mg/mL in 1 M HCl[4]
DMSO50 mg/mL[4]
Ethanol50 mg/mL[4]
ChloroformFreely soluble[4]

Table 2: Recommended Storage Conditions for this compound/Veratridine Solutions

SolventStorage TemperatureDurationRecommendations
DMSO-20°CUp to 1 month[5]Prepare fresh if possible.[5] Aliquot to avoid freeze-thaw cycles.
-80°CUp to 1 year[5]Preferred for long-term storage.
Chloroform-20°CAt least 6 months[6]
General Stock-20°CUp to 6 months[5]Aliquot into single-use volumes.
-80°CUp to 1 year[5]

Degradation Kinetics and Stability-Indicating Methods

Detailed public data on the degradation kinetics (e.g., rate constants, half-life under various stress conditions) of this compound are limited. However, it is known that this compound is susceptible to degradation, particularly through hydrolysis and oxidation. Forced degradation studies are recommended to understand the stability of this compound in your specific formulation and to develop stability-indicating analytical methods.

General Protocol for a Forced Degradation Study:

A forced degradation study intentionally exposes the drug substance to harsh conditions to accelerate decomposition and identify potential degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

    • Oxidation: Expose the solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid this compound and a this compound solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solid and solution to UV and visible light.

  • Analysis:

    • At various time points, analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from all formed degradation products. A diode-array detector (DAD) or mass spectrometry (MS) can be used for detection and identification of degradants.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to working with this compound solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot short_term Short-Term Storage (-20°C) aliquot->short_term long_term Long-Term Storage (-80°C) aliquot->long_term thaw Thaw Aliquot at Room Temperature short_term->thaw long_term->thaw dilute Dilute in Experimental Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for this compound Solution Preparation, Storage, and Use.

G start Inconsistent Experimental Results check_purity Check this compound Purity (≥98%) start->check_purity check_solution Solution Preparation and Storage check_purity->check_solution Purity OK use_high_purity Use High-Purity this compound check_purity->use_high_purity Purity Low check_protocol Review Experimental Protocol check_solution->check_protocol Prep/Storage OK prepare_fresh Prepare Fresh Solutions / Avoid Freeze-Thaw check_solution->prepare_fresh Issues Found standardize_ph Standardize Buffer pH check_protocol->standardize_ph Protocol Issues control_temp Control Temperature standardize_ph->control_temp consistent_cells Ensure Consistent Cell Conditions control_temp->consistent_cells G Veratridine Veratridine NaV_Channel Voltage-Gated Sodium Channel (NaV) Veratridine->NaV_Channel Binds to Site 2 Persistent_Activation Persistent Channel Activation NaV_Channel->Persistent_Activation Prevents Inactivation Membrane_Depolarization Membrane Depolarization Persistent_Activation->Membrane_Depolarization Ca_Influx Increased Intracellular Ca2+ Membrane_Depolarization->Ca_Influx Opens Voltage-Gated Ca2+ Channels Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

References

Technical Support Center: Managing High Animal Mortality in Veratrine and Veratridine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high animal mortality in studies involving veratrine and its purified component, veratridine (B1662332).

Troubleshooting Guide: High Animal Mortality

High mortality in this compound/veratridine studies is a significant concern, often stemming from the compounds' potent effects on the cardiovascular and nervous systems. This guide provides a structured approach to identifying and mitigating the causes of mortality.

Initial Assessment:

  • Review Dosing and Administration:

    • Dose Calculation: Double-check all dose calculations, paying close attention to the specific alkaloid being used (this compound is a mixture, while veratridine is a purified component with potentially higher potency).

    • Route of Administration: The route of administration significantly impacts toxicity. Intravenous (IV) administration will have a more rapid and potent effect than subcutaneous (SC) or intraperitoneal (IP) routes. Oral (PO) administration toxicity can be variable. Ensure the chosen route is appropriate for the experimental goals and that the administration technique is flawless to avoid accidental IV injection when another route is intended.

    • Vehicle: Ensure the vehicle used to dissolve/suspend the this compound/veratridine is appropriate and non-toxic at the administered volume.

  • Animal Health and Husbandry:

    • Baseline Health: Use only healthy animals with no pre-existing cardiovascular or respiratory conditions.

    • Acclimation: Ensure animals are properly acclimated to the laboratory environment to minimize stress, which can exacerbate toxic effects.

    • Environmental Conditions: Maintain stable temperature, humidity, and lighting conditions in the animal housing facility.

Mitigation Strategies:

If high mortality persists after the initial assessment, consider the following strategies:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound/veratridine. Conduct a dose-response study to determine the optimal dose that achieves the desired pharmacological effect with acceptable mortality rates.

  • Supportive Care: Implement supportive care measures to counteract the toxic effects of this compound/veratridine. This is a critical step in managing mortality.

  • Pilot Studies: Before commencing a large-scale study, conduct a pilot study with a small number of animals to determine the appropriate dose and to refine experimental procedures and supportive care protocols.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of death in animals administered high doses of this compound/veratridine?

A1: The primary cause of death is often attributed to the Bezold-Jarisch reflex , a triad (B1167595) of responses including profound bradycardia (slow heart rate), hypotension (low blood pressure), and apnea (B1277953) (cessation of breathing).[3] This is a result of the intense stimulation of vagal nerve endings in the heart and lungs. At higher doses, neurotoxicity, including seizures and respiratory paralysis, can also be a direct cause of death.[4][5]

Q2: We are observing a high incidence of sudden death immediately following this compound administration. What could be the cause and how can we prevent it?

A2: Sudden death immediately post-administration is highly indicative of the Bezold-Jarisch reflex. To mitigate this, consider the following:

  • Pre-treatment with a vagolytic agent: Administering atropine (B194438) prior to this compound can block the muscarinic receptors of the parasympathetic nervous system, thereby preventing or attenuating the severe bradycardia and hypotension.

  • Slower administration rate: If administering intravenously, a slower infusion rate can help to reduce the peak concentration of the compound reaching the cardiac receptors, potentially lessening the intensity of the reflex.

Q3: Our animals are surviving the initial administration but are succumbing later. What are the likely causes and what can be done?

A3: Delayed mortality can be due to several factors, including:

  • Neurotoxicity: Veratridine is a potent neurotoxin that causes persistent activation of sodium channels, leading to a massive influx of sodium and subsequently calcium into neurons. This calcium overload triggers a cascade of events leading to neuronal cell death.[6][7][8]

  • Organ Damage: High doses can lead to damage in organs such as the liver and kidneys. To address delayed mortality, consider:

  • Neuroprotective agents: Pre-treatment with a calcium channel blocker, such as flunarizine (B1672889), has been shown to protect neurons from veratridine-induced death.[6][7][8][9][10]

  • Supportive care: Provide post-administration supportive care, including maintaining hydration and body temperature.

  • Monitoring: Closely monitor the animals for signs of distress, such as seizures, respiratory difficulty, or changes in behavior, and be prepared to intervene.

Q4: We are observing seizures in our animals. How should we manage this?

A4: Veratridine can induce seizures due to its excitatory effects on the central nervous system.[11] If seizures are a significant issue, consider the following:

  • Anti-convulsant therapy: Prophylactic or therapeutic administration of a benzodiazepine (B76468), such as diazepam, can be effective in controlling seizures.[11][12]

  • Dose adjustment: The dose of this compound may be too high and should be re-evaluated.

Q5: What are the recommended starting doses for this compound/veratridine in mice and rats?

A5: Dosing is highly dependent on the specific alkaloid, animal strain, and route of administration. It is crucial to consult the literature and conduct pilot studies. The following table provides a summary of reported LD50 values, which can serve as a guide for dose selection.

Data Presentation

Table 1: Acute Toxicity (LD50) of Veratridine in Rodents

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
Mouse Intravenous (IV)1[4]
Intraperitoneal (IP)1.35[4][5]
Subcutaneous (SC)6.3[4][5]
Oral (PO)No specific data found for veratridine. Veratrum alkaloids have an oral LD50 of 12 mg/kg in rats.[13]
Rat Intravenous (IV)0.44[13]
Intraperitoneal (IP)3.5[4][5]
Subcutaneous (SC)1.59[13]
Oral (PO)12[13]

Note: LD50 is the dose that is lethal to 50% of the test population. These values should be used as a reference, and the optimal dose for your specific study should be determined empirically.

Experimental Protocols

Protocol 1: Atropine Co-administration to Mitigate Cardiovascular Effects

Objective: To prevent or reduce the severity of the Bezold-Jarisch reflex (bradycardia and hypotension) induced by this compound/veratridine.

Materials:

  • This compound/veratridine solution

  • Atropine sulfate (B86663) solution (pharmaceutical grade)

  • Sterile saline

  • Syringes and needles appropriate for the chosen route of administration

Procedure:

  • Atropine Preparation: Prepare a fresh solution of atropine sulfate in sterile saline at a concentration suitable for the desired dosage.

  • Atropine Administration: 15-30 minutes prior to the administration of this compound/veratridine, administer atropine sulfate to the animal. A recommended starting dose for rats is 0.05 - 0.5 mg/kg, administered subcutaneously (SQ) or intraperitoneally (IP).[14]

  • This compound/Veratridine Administration: Administer the this compound/veratridine solution via the desired route.

  • Monitoring: Continuously monitor the animal's heart rate and respiratory rate for at least the first hour post-administration. A pulse oximeter can be used for non-invasive monitoring. Observe for any signs of distress.

Protocol 2: Flunarizine Pre-treatment for Neuroprotection

Objective: To reduce delayed mortality due to veratridine-induced neurotoxicity.

Materials:

  • Veratridine solution

  • Flunarizine (or its vehicle for control group)

  • Appropriate vehicle for flunarizine (e.g., as described in the literature)

  • Syringes and needles for administration

Procedure:

  • Flunarizine Preparation: Prepare a solution or suspension of flunarizine in the chosen vehicle.

  • Flunarizine Administration: Administer flunarizine to the animals prior to veratridine administration. Published studies have used oral pre-treatment of 40 mg/kg twice in guinea pigs, which protected against veratridine-induced neurotoxicity.[9] For rats, a parenteral dose of 30 mg/kg has been shown to be neuroprotective in a model of hypoxic-ischemic brain injury.[10] The optimal pre-treatment time may need to be determined in a pilot study.

  • Veratridine Administration: After the appropriate pre-treatment interval, administer the veratridine solution.

  • Post-Administration Monitoring: Monitor the animals for several hours to days, depending on the experimental endpoint. Record any neurological deficits, behavioral changes, or signs of toxicity.

Protocol 3: Management of this compound-Induced Seizures

Objective: To control seizures induced by this compound/veratridine.

Materials:

  • This compound/veratridine solution

  • Diazepam solution (injectable, pharmaceutical grade)

  • Sterile saline

  • Syringes and needles

Procedure:

  • This compound/Veratridine Administration: Administer the this compound/veratridine solution.

  • Observation for Seizure Activity: Closely observe the animals for the onset of seizure activity (e.g., myoclonic jerks, tonic-clonic convulsions).

  • Diazepam Administration: At the first sign of seizure activity, administer diazepam. A common dose used in rodent models of seizures is 5-10 mg/kg, IP.[11][12][15][16]

  • Monitoring: Continue to monitor the animal to ensure the cessation of seizure activity. Be prepared to provide supportive care, such as maintaining a clear airway and preventing injury.

Mandatory Visualization

Veratrine_Signaling_Pathway This compound This compound/ Veratridine Na_Channel Voltage-Gated Sodium Channel (VGSC) This compound->Na_Channel Binds and activates Na_Influx Persistent Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channel Voltage-Gated Calcium Channel (VGCC) Depolarization->Ca_Channel Opens Vagal_Afferents Vagal Afferent Nerve Endings (Heart) Depolarization->Vagal_Afferents Stimulates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Neurotoxicity Neurotoxicity/ Neuronal Death Ca_Overload->Neurotoxicity BJR Bezold-Jarisch Reflex Vagal_Afferents->BJR Triggers Bradycardia Bradycardia BJR->Bradycardia Hypotension Hypotension BJR->Hypotension Muscarinic_Receptor Muscarinic Receptors BJR->Muscarinic_Receptor Mediated via Acetylcholine Atropine Atropine (Antagonist) Atropine->Muscarinic_Receptor Blocks Flunarizine Flunarizine (Ca2+ Channel Blocker) Flunarizine->Ca_Channel Blocks

Caption: Signaling pathway of this compound-induced toxicity and points of intervention.

Experimental_Workflow_Mortality_Reduction Start Start: High Mortality Observed in this compound Study Step1 Step 1: Initial Assessment - Review Dose & Administration - Check Animal Health Start->Step1 Decision1 Is Mortality Still High? Step1->Decision1 Step2 Step 2: Implement Mitigation - Dose Reduction Study - Initiate Supportive Care Decision1->Step2 Yes End End: Mortality Managed, Proceed with Study Decision1->End No Decision2 Select Primary Cause of Death Step2->Decision2 Cardiovascular Cardiovascular Collapse (Bezold-Jarisch Reflex) Decision2->Cardiovascular Sudden Death Neurological Neurological Toxicity (Seizures, Delayed Death) Decision2->Neurological Delayed Death/ Seizures Atropine_Proto Implement Atropine Co-administration Protocol Cardiovascular->Atropine_Proto Flunarizine_Proto Implement Flunarizine Pre-treatment Protocol Neurological->Flunarizine_Proto Diazepam_Proto Implement Diazepam Seizure Management Protocol Neurological->Diazepam_Proto If Seizures Present Step3 Step 3: Refine and Monitor - Adjust Supportive Care Dosages - Closely Monitor Vital Signs Atropine_Proto->Step3 Flunarizine_Proto->Step3 Diazepam_Proto->Step3 Step3->End

Caption: Troubleshooting workflow for managing high mortality in this compound studies.

References

Technical Support Center: Accounting for Use-Dependent Effects of Veratridine on Na+ Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the use-dependent effects of veratridine (B1662332) on voltage-gated sodium (Na+) channels.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Veratridine-Induced Na+ Channel Activity

Question: We are observing significant variability in the magnitude of Na+ current modulation (e.g., peak current inhibition, sustained current) between experiments, and sometimes even between cells in the same experiment. What are the potential causes and solutions?

Answer: Inconsistent cellular responses to veratridine are a common challenge and can arise from several factors. A systematic approach to troubleshooting is crucial for reproducible results.

Troubleshooting Steps:

  • Veratridine Solution Integrity:

    • Purity: Use veratridine with a purity of ≥98% to avoid off-target effects from impurities.[1]

    • Stability: Veratridine solutions can be unstable.[1] It is highly recommended to prepare fresh working solutions for each experiment.[1][2] If stock solutions are necessary, store them in small aliquots at -20°C for up to one month or -80°C for up to a year to minimize freeze-thaw cycles.[1][3]

    • Solubility: Veratridine is poorly soluble in aqueous solutions but dissolves well in DMSO (up to 50 mM).[2][3] Ensure the final DMSO concentration in your experimental buffer is not toxic to your cells (typically <0.5%).[3] Precipitation can occur when diluting a concentrated DMSO stock into an aqueous buffer; this can be mitigated by vortexing the buffer while adding the stock solution dropwise.[3]

  • Experimental Conditions:

    • pH of Buffer: The activity and solubility of veratridine are pH-dependent.[1][3] Always prepare fresh buffers and verify the pH before each experiment to ensure consistency.[1]

    • Cell Health and Density: Ensure consistent cell plating density and overall health, as these factors can influence the microenvironment and cellular response to veratridine.[1]

  • Biological Factors:

    • Na+ Channel Subtype Expression: Different cell types, and even cells within the same culture, can express various subtypes of voltage-gated sodium channels (NaV). Veratridine exhibits different affinities and modulatory effects on different NaV subtypes.[1][4][5] It is crucial to characterize the NaV subtype expression in your experimental model to understand the expected response.[1]

    • Use-Dependence: The effect of veratridine is inherently use-dependent, meaning it is influenced by the conformational state of the Na+ channel.[1][6] Veratridine preferentially binds to open or activated channels.[6][7][8] Therefore, the level of channel activity before and during veratridine application will alter the observed effect.[1] Maintain a consistent level of cellular activity or membrane potential in your protocol.[1]

Issue 2: Veratridine Appears to Inhibit Peak Na+ Current Instead of Potentiating It

Question: We expected veratridine to act as a Na+ channel agonist and increase sodium influx. However, in our patch-clamp experiments, we are observing an inhibition of the peak sodium current. Why is this happening?

Answer: This paradoxical inhibitory effect of veratridine on the peak Na+ current is a documented phenomenon, particularly with certain Na+ channel subtypes like Nav1.7, and is often dose- and voltage-protocol dependent.[4][5][9]

Troubleshooting and Explanation:

  • Dose-Dependent Effects: Veratridine can exhibit a dual effect. While it is known to induce a sustained current by preventing channel inactivation, higher concentrations can lead to an inhibition of the peak current.[4][5] For example, in HEK293 cells expressing Nav1.7, veratridine showed a dose-dependent inhibitory effect on the peak current with an IC50 of 18.39 µM, while simultaneously eliciting a sustained current with an EC50 of 9.53 µM.[4][9]

  • Use-Dependent Inhibition: The inhibitory effect can also be use-dependent. Increased frequency of stimulation can lead to a greater reduction in the peak current in the presence of veratridine.[4]

  • Voltage-Protocol Dependence: The voltage protocol used in your electrophysiology experiments significantly influences the observed effect. Veratridine can shift the voltage-dependence of both activation and inactivation to more hyperpolarized potentials.[4][9] This shift can lead to a larger fraction of channels being in an inactivated state at a given holding potential, resulting in a reduced peak current upon depolarization.

Recommendations:

  • Perform a Dose-Response Curve: Conduct a detailed dose-response analysis to fully characterize the concentration-dependent effects of veratridine on both peak and sustained currents in your specific experimental system.[1][2]

  • Analyze Gating Parameter Shifts: Carefully analyze the voltage-dependence of activation and steady-state inactivation in the presence and absence of veratridine to understand how shifts in these parameters might be contributing to the observed peak current inhibition.

  • Modify Voltage Protocols: Experiment with different holding potentials and pulse protocols to investigate the voltage-dependence of the inhibitory effect.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of veratridine on Na+ channels from published literature.

Table 1: Dose-Dependent Effects of Veratridine on Nav1.7 Channels

ParameterEffectEC50 / IC50Cell TypeReference(s)
Peak CurrentInhibitionIC50: 18.39 µMHEK293A[4][9]
Sustained CurrentElicitationEC50: 9.53 µMHEK293A[4][9]
Tail CurrentElicitationLinearly related to concentrationHEK293A[4]

Table 2: Veratridine-Induced Shifts in Nav1.7 Gating Properties (at 75 µM)

Gating ParameterControl (mV)Veratridine (mV)Shift (mV)Cell TypeReference(s)
Half-maximal Activation (V½ act)-21.64 ± 0.75-28.14 ± 0.66-6.5HEK293A[9]
Half-maximal Inactivation (V½ inact)-59.39 ± 0.39-73.78 ± 0.5-14.39HEK293A[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of Use-Dependent Effects of Veratridine

This protocol is designed to measure the use-dependent effects of veratridine on Na+ currents using whole-cell patch-clamp electrophysiology.

1. Solutions and Reagents:

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Veratridine Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) in DMSO.[2][3]

2. Cell Preparation:

  • Plate cells expressing the Na+ channel of interest onto coverslips at an appropriate density.

  • Allow cells to adhere and grow to a suitable confluency for patch-clamping.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Establish a whole-cell patch-clamp configuration with a borosilicate glass pipette (2-5 MΩ resistance) filled with the internal solution.

  • Hold the cell at a holding potential of -100 mV.[1][4]

4. Voltage Protocol for Use-Dependence:

  • Baseline Recording: Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a specific frequency (e.g., 1 Hz or 10 Hz) to establish a baseline level of use-dependent block.[10]

  • Veratridine Application: Perfuse the cell with the external solution containing the desired concentration of veratridine.

  • Recording with Veratridine: Once the effect of veratridine has reached a steady state, apply the same train of depolarizing pulses.

  • Data Analysis:

    • Measure the peak Na+ current for each pulse in the train.

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Compare the rate and extent of current decline during the pulse train in the absence and presence of veratridine to quantify the use-dependent effect.[10]

    • Analyze changes in sustained current and tail current following the depolarizing pulses.[6]

Visualizations

Signaling Pathway and Mechanism of Action

veratridine_mechanism cluster_membrane Cell Membrane cluster_stimulus cluster_veratridine cluster_effects Downstream Effects Na_channel_closed Na+ Channel (Closed) Na_channel_open Na+ Channel (Open) Na_channel_closed->Na_channel_open Opens Na_channel_inactivated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivates Na_channel_modified Veratridine-Modified Na+ Channel (Open) Veratridine Veratridine Na_channel_open->Veratridine Na_influx Persistent Na+ Influx Na_channel_modified->Na_influx Causes Depolarization Membrane Depolarization Depolarization->Na_channel_closed Activates Veratridine->Na_channel_open Veratridine->Na_channel_modified Creates Membrane_depolarization Sustained Depolarization Na_influx->Membrane_depolarization Ca_influx Ca2+ Influx Membrane_depolarization->Ca_influx Activates Voltage- Gated Ca2+ Channels Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release experimental_workflow prep_cells Prepare Cells Expressing Na+ Channel of Interest patch_clamp Establish Whole-Cell Patch-Clamp Configuration prep_cells->patch_clamp prep_solutions Prepare Fresh Experimental Solutions prep_solutions->patch_clamp baseline_rec Record Baseline Use-Dependence (Pulse Train) patch_clamp->baseline_rec apply_veratridine Perfuse with Veratridine baseline_rec->apply_veratridine drug_rec Record Use-Dependence in Presence of Veratridine apply_veratridine->drug_rec washout Washout Veratridine (Optional) drug_rec->washout analysis Data Analysis: - Compare Peak Current Decay - Analyze Sustained/Tail Currents drug_rec->analysis Direct to Analysis washout->analysis conclusion Quantify Use-Dependent Effects of Veratridine analysis->conclusion troubleshooting_logic start High Variability in Veratridine Response? check_solution Is Veratridine Solution Freshly Prepared and Stored Correctly? start->check_solution Yes check_ph Is Buffer pH Consistent? check_solution->check_ph Yes action_solution Action: Prepare Fresh Solution. Check Stock Aliquoting/Storage. check_solution->action_solution No check_protocol Is Stimulation Protocol (Use-Dependence) Consistent? check_ph->check_protocol Yes action_ph Action: Prepare Fresh Buffer. Verify pH Before Each Use. check_ph->action_ph No check_subtype Have you Characterized the NaV Subtype Expression? check_protocol->check_subtype Yes action_protocol Action: Standardize Holding Potential and Pulse Frequency. check_protocol->action_protocol No action_subtype Action: Use a Cell Line with Known NaV Expression or Perform RT-PCR/Western Blot. check_subtype->action_subtype No end Problem Resolved check_subtype->end Yes action_solution->end action_ph->end action_protocol->end action_subtype->end

References

Technical Support Center: Veratridine Solubility and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of buffer pH on veratridine (B1662332) solubility and bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of veratridine?

A1: Veratridine is a lipophilic alkaloid with limited solubility in water.[1] Its solubility in aqueous solutions is highly dependent on pH.[1] The free base form is only slightly soluble in water, but it dissolves readily in acidic conditions.[1] Veratridine is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, and freely soluble in chloroform.[1]

Q2: How does pH affect the solubility of veratridine in aqueous solutions?

A2: Veratridine's solubility in aqueous solutions is steeply pH-dependent.[1] As a weak base with a pKa of 9.54, it is significantly more soluble in acidic solutions where it becomes protonated.[1][2] For instance, its solubility can reach up to 18.5 mM at pH 8.07, while it is only 0.61 mM at a pH above 12.[1] The free base form is very slightly soluble in water, but it can be dissolved at up to 50 mg/ml in 1 M HCl.[1]

Q3: What is the recommended solvent for creating a stock solution of veratridine?

A3: For most biological experiments, DMSO is the recommended solvent for preparing stock solutions of veratridine.[1] It can be dissolved in DMSO at concentrations up to 50 mM.[1][3] Ethanol is also a viable option.[1]

Q4: How does buffer pH influence the bioactivity of veratridine?

A4: The bioactivity of veratridine, a voltage-gated sodium channel (VGSC) agonist, can be influenced by pH. While direct studies on the pH-dependence of veratridine's binding to sodium channels are not extensively detailed in the provided search results, the activity of similar lipid-soluble toxins, such as batrachotoxin, is more rapid at an alkaline pH, which suggests that the unprotonated form may be more active.[4] Veratridine acts by binding to site 2 of VGSCs, preventing their inactivation and causing persistent sodium ion influx.[5][6] This leads to membrane depolarization and a cascade of downstream effects, including the activation of voltage-gated calcium channels.[6]

Q5: I am observing inconsistent results in my experiments with veratridine. Could pH be a factor?

A5: Yes, inconsistent results with veratridine can be linked to its pH-dependent solubility and potential pH effects on its bioactivity.[7] If the pH of your experimental buffer leads to poor solubility or precipitation of veratridine, the actual concentration of the active compound will be lower and more variable than intended.[7] It is crucial to ensure that veratridine remains fully dissolved in your assay medium.

Troubleshooting Guide

Problem: Veratridine precipitates out of solution during my experiment.

  • Cause: The pH of your aqueous buffer may be too high (alkaline), causing the protonated and more soluble form of veratridine to convert to the less soluble free base form.

  • Solution 1: If your experimental conditions allow, consider lowering the pH of your buffer to increase veratridine's solubility. However, be mindful of the pH tolerance of your biological system.

  • Solution 2: Prepare a high-concentration stock solution of veratridine in DMSO and add it to your experimental buffer with vigorous mixing to achieve the final desired concentration.[1] The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[1]

  • Solution 3: For in vivo studies, a multi-component solvent system can be used. One protocol involves initially dissolving veratridine in DMSO, then mixing with PEG300, followed by the addition of Tween-80 and finally saline.[1][8]

Problem: I am observing lower than expected bioactivity of veratridine.

  • Cause 1: Precipitation. As mentioned above, precipitation will lower the effective concentration of veratridine.

  • Cause 2: pH effect on bioactivity. While not definitively proven for veratridine from the provided results, the activity of similar toxins can be pH-dependent.[4] The pH of your buffer might be influencing the interaction of veratridine with the sodium channel.

  • Solution: First, ensure complete solubility using the methods described above. If solubility is confirmed, you may need to empirically determine the optimal pH for veratridine activity in your specific experimental setup, staying within the physiological constraints of your model system.

Data Summary

Table 1: Solubility of Veratridine at Different pH Values

pHSolubility (mM)Solvent
>120.61Aqueous
8.0718.5Aqueous
Acidic (e.g., in 1M HCl)~74 mM (50 mg/mL)Aqueous

Data synthesized from multiple sources.[1]

Table 2: Recommended Solvents for Veratridine Stock Solutions

SolventMaximum Concentration
DMSO50 mM
Ethanol50 mg/mL

Data synthesized from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Preparation of a Veratridine Stock Solution in DMSO

  • Materials:

    • Veratridine powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the veratridine powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of veratridine powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 6.74 mg of veratridine in 1 mL of DMSO).[6]

    • Vortex the solution until the veratridine is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: General Procedure for Applying Veratridine to Cell Cultures

  • Materials:

    • Veratridine stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed cell culture medium appropriate for your cells

  • Procedure:

    • Thaw an aliquot of the veratridine stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. It is recommended to add the veratridine stock solution dropwise to the culture medium while vortexing or stirring vigorously to prevent localized high concentrations that could lead to precipitation.[1]

    • Ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically <0.5%).[1]

    • Remove the existing medium from your cells and replace it with the medium containing veratridine.

    • Proceed with your experimental assay.

Visualizations

Veratridine_Solubility_pH cluster_pH Buffer pH cluster_Veratridine Veratridine State cluster_Solubility Aqueous Solubility High_pH High pH (Alkaline) Free_Base Free Base (Unprotonated) High_pH->Free_Base Favors Low_pH Low pH (Acidic) Protonated Protonated Form Low_pH->Protonated Favors Low_Solubility Low Solubility Free_Base->Low_Solubility High_Solubility High Solubility Protonated->High_Solubility

Caption: Influence of pH on Veratridine's form and solubility.

Veratridine_Bioactivity_Pathway Veratridine Veratridine VGSC Voltage-Gated Sodium Channel (VGSC) Veratridine->VGSC Binds to & prevents inactivation Persistent_Na_Influx Persistent Na+ Influx VGSC->Persistent_Na_Influx Causes Membrane_Depolarization Membrane Depolarization Persistent_Na_Influx->Membrane_Depolarization VGCC_Activation VGCC Activation Membrane_Depolarization->VGCC_Activation Activates Increased_Ca_Influx Increased Intracellular Ca2+ VGCC_Activation->Increased_Ca_Influx Downstream_Effects Downstream Cellular Effects (e.g., Neurotransmitter Release) Increased_Ca_Influx->Downstream_Effects

Caption: Veratridine's signaling pathway in neurons.

Troubleshooting_Workflow Start Inconsistent Results with Veratridine Check_Solubility Is Veratridine Precipitating? Start->Check_Solubility Yes_Precipitation Yes Check_Solubility->Yes_Precipitation No_Precipitation No Check_Solubility->No_Precipitation Adjust_Protocol Adjust Preparation Protocol: - Lower Buffer pH (if possible) - Use DMSO stock with vigorous mixing - Consider co-solvents Yes_Precipitation->Adjust_Protocol Consider_Bioactivity Consider pH Effects on Bioactivity: - Empirically test optimal pH - Review literature for your specific  sodium channel subtype No_Precipitation->Consider_Bioactivity Re-evaluate Re-evaluate Experiment Adjust_Protocol->Re-evaluate Stock_Degradation Check Stock Solution Integrity: - Avoid multiple freeze-thaw cycles - Prepare fresh stock Consider_Bioactivity->Stock_Degradation Stock_Degradation->Re-evaluate

Caption: Troubleshooting workflow for veratridine experiments.

References

Technical Support Center: Minimizing Off-Target Effects in Veratrine Pharmacology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in pharmacological experiments involving veratrine and its active component, veratridine (B1662332).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Question: We are observing significant inconsistency in our results (e.g., magnitude of depolarization, neurotransmitter release) between experimental runs. What are the potential causes and solutions?

Answer: High variability is a common challenge in this compound experiments and can stem from several factors.

Troubleshooting Steps:

  • This compound/Veratridine Purity and Stability:

    • Purity: Commercial this compound is a mixture of alkaloids.[1] For reproducible results, use purified veratridine (≥98%).

    • Solution Stability: Veratridine solutions can be unstable. Prepare fresh stock solutions in DMSO or ethanol (B145695) and dilute in aqueous buffer immediately before each experiment.[1] Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Experimental Conditions:

    • Temperature and pH: The activity of this compound is sensitive to temperature and pH. Maintain strict control over these parameters throughout your experiments.

    • Cell Density and Health: Ensure consistent cell plating density and monitor cell health, as these can influence the cellular response to this compound.

  • Use-Dependence:

    • Veratridine's effect is use-dependent, meaning it is influenced by the conformational state of the sodium channels. Standardize stimulation protocols (e.g., frequency and duration of depolarization) to ensure consistent channel activation states before and during this compound application.

Issue 2: Unexpected Inhibitory Effects at High Concentrations

Question: We observe a decrease in the expected stimulatory effect of veratridine at higher concentrations. Why is this happening?

Answer: This paradoxical effect is a known characteristic of veratridine. While it is a sodium channel activator, at high concentrations, it can also lead to channel block, resulting in an inhibitory effect on peak sodium currents.[2][3]

Troubleshooting Steps:

  • Conduct a Full Dose-Response Curve: This will allow you to identify the optimal concentration range for channel activation in your specific experimental model and avoid concentrations that produce inhibitory effects.

  • Analyze Different Current Components: Differentiate between the effects on peak, sustained, and tail currents. Veratridine can inhibit the peak current while simultaneously increasing the sustained and tail currents.[2][3]

Issue 3: Suspected Off-Target Effects

Question: How can we determine if our observed effects are due to this compound's action on its primary target (voltage-gated sodium channels) or off-target interactions?

Answer: Implementing appropriate controls is crucial for dissecting on-target versus off-target effects.

Troubleshooting Steps:

  • Use a Selective Sodium Channel Blocker: Co-application of a potent and selective sodium channel blocker, such as tetrodotoxin (B1210768) (TTX) for TTX-sensitive channels, should abolish the on-target effects of this compound. Any remaining effect is likely due to off-target interactions.

  • Utilize a Knockout or Knockdown Model: If available, using cells or tissues where the specific sodium channel subtype of interest is knocked out or knocked down can definitively identify on-target effects.

  • Consider Known Off-Target Interactions: Be aware of this compound's known off-target activities, such as interactions with muscarinic and opioid receptors, and potential effects on the Hedgehog signaling pathway.[4][5][6][7]

Data Presentation: Quantitative Analysis of this compound/Veratridine Activity

The following tables summarize the available quantitative data for the activity of veratridine on its primary targets and known off-targets.

Table 1: Activity of Veratridine on Voltage-Gated Sodium Channel (NaV) Subtypes

Nav SubtypeCell TypeAssayParameterValue (µM)Reference
NaV1.5Expressing cellsFluorescenceEC5028[6]
NaV1.7HEK293AWhole-cell patch clampEC50 (sustained current)9.53[2][3]
NaV1.7HEK293AWhole-cell patch clampIC50 (peak current)18.39[2][3]
NaV1.7Expressing cellsFluorescenceEC508[6]

Table 2: Off-Target Activity of Veratrum Alkaloids

TargetAlkaloidCell TypeAssayParameterValue (µM)Reference
Hedgehog PathwayVeratramineNIH/3T3Cell-based bioassay-Significant inhibition[4]
Hedgehog PathwayVariousShh-LIGHT 2 cellsCell-based bioassayIC500.63 - 3.11[7]
Muscarinic ReceptorsThis compoundRat brain slicesBinding assay-Inhibition observed[6][8]
Opioid Receptors (µ)This compoundRat brain slicesBinding assay-Inhibition observed[6][8]

Note: Specific Ki values for this compound/veratridine at muscarinic and opioid receptors are not well-documented in publicly available literature.

Mandatory Visualizations

Veratrine_Signaling_Pathway This compound This compound/ Veratridine Nav_Channel Voltage-Gated Sodium Channel (NaV) This compound->Nav_Channel Binds to site 2, prevents inactivation Depolarization Membrane Depolarization Nav_Channel->Depolarization Sustained Na+ influx VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Opens Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Ca2+ influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neurotoxicity Neurotoxicity Ca_Influx->Neurotoxicity

Caption: Primary signaling pathway of this compound action.

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

1. Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effects of veratridine on voltage-gated sodium channel currents.

Materials:

  • Cells expressing the NaV subtype of interest

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Veratridine stock solution (10 mM in DMSO)

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare fresh external and internal solutions and filter them (0.22 µm).

  • Plate cells on coverslips suitable for patch clamp recording.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Approach a cell with the patch pipette while applying positive pressure.

  • Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents using a voltage-step protocol (e.g., from a holding potential of -100 mV to various test potentials).

  • Perfuse the cell with the external solution containing the desired concentration of veratridine (typically 1-100 µM).

  • Record sodium currents in the presence of veratridine using the same voltage-step protocol.

  • Analyze changes in peak current amplitude, inactivation kinetics, and the appearance of a sustained current.

2. In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure this compound-induced neurotransmitter release in a specific brain region of a freely moving animal.

Materials:

  • Anesthetized rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution in aCSF

  • HPLC system for neurotransmitter analysis

Procedure:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Implant a guide cannula targeted to the brain region of interest.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

  • Switch the perfusion medium to aCSF containing this compound (e.g., 50-100 µM).

  • Continue to collect dialysate fractions during and after this compound administration.

  • Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.

  • Express the results as a percentage change from the baseline release.

3. Calcium Influx Assay

Objective: To measure changes in intracellular calcium concentration in response to veratridine.

Materials:

  • Cultured cells (e.g., primary neurons or a cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Veratridine stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Plate cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or 96-well plates).

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-5 µM Fura-2 AM for 30-45 minutes at 37°C).[9]

  • Wash the cells with assay buffer to remove excess dye.

  • Acquire a stable baseline fluorescence signal.

  • Add veratridine to the desired final concentration (e.g., 10-30 µM).[9]

  • Record the change in fluorescence over time.

  • Analyze the data to determine the kinetics and magnitude of the calcium influx.

References

Technical Support Center: Improving Reproducibility of Veratrine-Induced Cell Death Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility and reliability of veratrine-induced cell death assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound-induced cell death experiments in a question-and-answer format, offering targeted solutions to improve experimental outcomes.

Issue 1: High Variability in Cell Response to this compound

Question: We are observing significant variability in the magnitude of cell death between different batches of cells or even between wells of the same plate. What could be the cause?

Answer: Inconsistent cellular responses to this compound can stem from several factors, ranging from the compound's properties to the experimental setup. Here’s a step-by-step troubleshooting guide:

  • This compound Purity and Stability:

    • Purity: Commercially available this compound is a mixture of alkaloids, with veratridine (B1662332) and cevadine (B150009) being the main components.[1] The exact composition can vary, leading to inconsistent results. For improved consistency, consider using purified veratridine (≥98% purity).[2]

    • Solubility and Storage: this compound and its derivatives have pH-dependent solubility.[1] Ensure complete solubilization in your chosen solvent (e.g., DMSO) and prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles.[3]

  • Cell Culture Conditions:

    • Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and within a consistent, low passage number range. Overly confluent or stressed cells may exhibit increased and more variable sensitivity to this compound.[4][5]

    • Mycoplasma Contamination: Check for mycoplasma contamination, as it can significantly alter cellular responses to stimuli.[3]

  • Assay Protocol Consistency:

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variability in the final readout.[4]

    • Incubation Times and Temperature: Strictly adhere to consistent incubation times and maintain a stable temperature throughout the experiment.[4]

Issue 2: Lower-Than-Expected or No Cell Death Observed

Question: We are not observing the expected level of cell death after treating our cells with this compound. What are the potential reasons?

Answer: A lack of response to this compound can be due to several factors related to the compound, the cells, or the assay itself.

  • Compound Inactivity:

    • Degradation: this compound solutions may degrade over time. Prepare fresh stock solutions and working dilutions for each experiment.[2]

    • Incorrect Concentration: Double-check calculations for dilutions. It's advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.[5]

  • Cellular Resistance:

    • Sodium Channel Expression: this compound's primary targets are voltage-gated sodium channels (NaV).[6] The cell line you are using may have low or no expression of the specific NaV subtypes that are sensitive to this compound.

    • Cell Line Authentication: Verify the identity of your cell line (e.g., through STR profiling) to ensure you are working with the correct model.[3]

  • Assay Sensitivity:

    • Timing of Measurement: The chosen time point for measuring cell death may be too early. This compound-induced apoptosis is a delayed process that can take several hours to become apparent.[7][8] Conduct a time-course experiment to identify the optimal endpoint.

    • Assay Type: The selected cell viability assay may not be sensitive enough to detect the changes in your system. Consider using a more sensitive method or a combination of assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, and caspase activation).[9][10]

Issue 3: Inconsistent Results Between Different Cell Viability Assays

Question: We are getting conflicting results from different cell viability assays (e.g., MTT vs. LDH release). Why is this happening?

Answer: Different cell viability assays measure distinct cellular parameters, and the timing of these events during cell death can vary.

  • Assay Principles:

    • Metabolic Assays (e.g., MTT, MTS, WST-1): These assays measure metabolic activity, which may decrease before the complete loss of membrane integrity.[10]

    • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide): These assays detect the release of intracellular components from damaged cells, which is a later event in the cell death process.[5]

    • Apoptosis Assays (e.g., Annexin V, Caspase Activity): These assays detect specific markers of apoptosis, such as the externalization of phosphatidylserine (B164497) or the activation of caspases.[7][8]

  • Troubleshooting Steps:

    • Time-Course Analysis: Perform a time-course experiment and measure cell viability using multiple assays at different time points to understand the kinetics of cell death in your model.

    • Mechanism of Cell Death: this compound typically induces apoptosis.[7][8] Assays that specifically measure apoptotic markers may provide more consistent results than general cytotoxicity assays.

    • Compound Interference: Some compounds can interfere with the chemistry of certain viability assays. For example, colored compounds can interfere with absorbance-based assays. Run appropriate controls to test for any potential interference.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: this compound-Induced Cell Death Assay using MTT

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine the viability.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in a complete cell culture medium from your stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired time period (e.g., 24 hours).[7][8]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Express the results as a percentage of the vehicle control.

Quantitative Data Summary

ParameterCell LineThis compound ConcentrationIncubation TimeResultReference
Cell Death Bovine Chromaffin Cells30 µM24 hours~55% cell death[7][8]
Caspase Activity Bovine Chromaffin Cells30 µM8 hoursPlateau of caspase activation[7]
DNA Fragmentation Bovine Chromaffin Cells30 µM24 hoursEvident DNA fragmentation[7][8]

Signaling Pathways and Workflows

Veratrine_Signaling_Pathway This compound This compound NaV Voltage-Gated Sodium Channel (NaV) This compound->NaV Activates Na_Influx Na+ Influx NaV->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization CaV Voltage-Gated Calcium Channel (CaV) Depolarization->CaV Activates Ca_Influx Ca2+ Influx CaV->Ca_Influx Ca_Increase Increased Intracellular [Ca2+] Ca_Influx->Ca_Increase Mitochondria Mitochondria Ca_Increase->Mitochondria Overload Caspase_Activation Caspase Activation Ca_Increase->Caspase_Activation Activates ROS Superoxide (B77818) (O2-) Production Mitochondria->ROS ROS->Caspase_Activation Apoptosis Apoptosis (DNA Fragmentation) Caspase_Activation->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Veratrine_Prep 3. Prepare this compound Dilutions Treatment 4. Treat Cells (Incubate for 24h) Veratrine_Prep->Treatment MTT_Addition 5. Add MTT Reagent (Incubate 2-4h) Solubilization 6. Solubilize Formazan (Add DMSO) MTT_Addition->Solubilization Read_Absorbance 7. Read Absorbance (570 nm) Data_Analysis 8. Calculate % Viability Read_Absorbance->Data_Analysis

Caption: Experimental workflow for a this compound-induced cell death assay.

References

Technical Support Center: Addressing Purity and Variability of Commercial Veratridine Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the purity and variability of commercial veratridine (B1662332) batches. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common problems encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Experimental Results Between Different Batches of Veratridine

Question: We are observing significant variability in the magnitude of cell depolarization and calcium influx when using different commercial lots of veratridine. What could be the underlying cause?

Answer: Inconsistent results between different batches of veratridine are a common challenge and can be attributed to several factors, primarily revolving around the purity and composition of the commercial batches.

Troubleshooting Steps:

  • Verify Veratridine Purity: Commercially available veratridine can vary in purity, with some batches containing impurities that may have off-target effects or alter the potency of the compound.[1] It is highly recommended to use veratridine with a purity of ≥98%, as confirmed by High-Performance Liquid Chromatography (HPLC).[1] For highly sensitive applications, purification of veratridine from veratrine using HPLC is the preferred method to ensure consistency.[1][2]

  • Assess Solution Stability: Veratridine solutions can be unstable, and their degradation can lead to a loss of potency.[1] It is best practice to prepare fresh solutions for each experiment.[1][3] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year; however, repeated freeze-thaw cycles should be avoided.[1][3][4][5] Before use, ensure the solution is brought to room temperature and that no precipitation is visible.[1][3]

  • Standardize Experimental Conditions:

    • pH of Buffer: The solubility and activity of veratridine are pH-dependent.[1][6] A slight variation in the pH of your experimental buffer can alter the effective concentration of the compound. Always prepare fresh buffers and verify the pH before each experiment.

    • Cell Density and Exposure Time: Ensure consistent cell plating density and duration of veratridine exposure across all experiments, as these factors can significantly impact the cellular response and neurotoxicity.[1]

Issue 2: Veratridine Appears to Act as an Antagonist Instead of an Agonist

Question: In our electrophysiology experiments, we are observing an inhibition of the peak sodium current, whereas we expected veratridine to activate sodium channels. Why is this happening?

Answer: This paradoxical effect of veratridine is a documented phenomenon and can be explained by its complex mechanism of action on voltage-gated sodium channels.[1] At certain concentrations and under specific voltage protocols, veratridine can cause a hyperpolarizing shift in the activation threshold while simultaneously reducing the peak sodium current.[1]

Troubleshooting Steps:

  • Review Your Electrophysiology Protocol: The voltage protocol used can significantly influence whether veratridine acts as an agonist or antagonist.[1] Consider modifying your voltage steps and holding potentials to investigate the full range of veratridine's effects.

  • Perform a Detailed Dose-Response Analysis: The dual agonist/antagonist effect of veratridine can be concentration-dependent.[1] Studies on NaV1.7 have shown that veratridine can have a dose-dependent inhibitory effect on the peak current.[1][7][8] A comprehensive dose-response curve will help characterize the compound's activity in your specific experimental setup.

  • Consider the State of the Sodium Channel: Veratridine's effects can differ depending on whether it binds to the open or inactivated state of the sodium channel.[1] The action of veratridine is often "use-dependent," meaning its effect is influenced by the conformational state of the channel.[1][9][10] Ensure consistent levels of cellular activity or membrane potential before and during veratridine application.

Issue 3: Inconsistent Neurotoxicity and Cell Death in Culture

Question: We are observing inconsistent levels of cell death in our neurotoxicity assays with veratridine. What could be causing this variability?

Answer: Inconsistent results in veratridine-induced neurotoxicity assays are often linked to the downstream consequences of sodium channel activation and subsequent ionic imbalances.

Troubleshooting Steps:

  • Characterize Sodium Channel Subtype Expression: Different cell types, and even cells within the same culture, can express various subtypes of voltage-gated sodium channels (NaV).[1] Veratridine exhibits different affinities and potencies for various NaV subtypes.[1] For instance, its effects can differ between NaV1.5 and NaV1.7.[1][11] Characterizing the NaV subtype expression profile of your cell model will help in understanding the expected response.

  • Control for Downstream Calcium Influx: The neurotoxic effects of veratridine are largely mediated by a subsequent influx of calcium. The extent of this calcium influx and the resulting toxicity can be highly sensitive to cell density, the buffering capacity of the medium, and the duration of exposure.[1]

  • Optimize Assay Conditions:

    • Cell Density: Standardize cell plating density across all experiments.

    • Exposure Time: The duration of veratridine exposure is a critical parameter that should be carefully controlled.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of veratridine on different voltage-gated sodium channel subtypes.

Table 1: Dose-Dependent Effects of Veratridine on NaV1.7 Channels

ParameterValueCell TypeReference(s)
IC50 (Peak Current Inhibition) 18.39 µMHEK293 cells expressing hNav1.7[4][5][7][8]
EC50 (Sustained Current) 9.53 µMHEK293 cells expressing hNav1.7[4][7][8]
Shift in Half-Maximal Activation From -21.64 mV to -28.14 mV (at 75 µM)HEK293A cells expressing hNav1.7[7][8]
Shift in Half-Inactivation Voltage From -59.39 mV to -73.78 mV (at 75 µM)HEK293A cells expressing hNav1.7[7][8]

Table 2: General Solubility and Storage of Veratridine

ParameterValue/RecommendationReference(s)
Solubility in DMSO Up to 50 mM (or >33.69 mg/mL)[3][4][6][12][13][14][15]
Solubility in Ethanol Soluble (50 mg/mL)[13][16]
Aqueous Solubility pH-dependent; soluble in acidic conditions[6][13][16][17]
Storage of Solid Form -20°C[3][5][12][13][15][18]
Storage of DMSO Stock Solution -20°C for up to one month; -80°C for up to one year[1][3][4][5]

Experimental Protocols

Protocol 1: Preparation of Veratridine Stock Solution

Materials:

  • Veratridine powder (≥98% purity)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the veratridine powder vial to equilibrate to room temperature before opening to prevent moisture condensation.[13]

  • In a sterile microcentrifuge tube, weigh the desired amount of veratridine powder.[1][13]

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).[1][6]

  • Vortex the solution until the veratridine is completely dissolved.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Whole-Cell Patch-Clamp Analysis of Veratridine Effects

This protocol is adapted for studying the effects of veratridine on voltage-gated sodium channels (e.g., NaV1.7) expressed in a cell line like HEK293.[19]

Procedure:

  • Establish a whole-cell patch-clamp configuration on a cell expressing the target sodium channel.

  • Hold the cell at a membrane potential of -100 mV.

  • Record baseline sodium currents by applying depolarizing voltage steps (e.g., for 50 ms (B15284909) from -80 mV to +50 mV in 5 mV increments).[19]

  • Perfuse the bath with an extracellular solution containing the desired concentration of veratridine.

  • Record sodium currents in the presence of veratridine using the same voltage protocol.[1]

  • To study use-dependence, vary the frequency of the depolarizing pulses.[1]

  • To confirm that the observed effects are mediated by sodium channels, apply a known sodium channel blocker like tetrodotoxin (B1210768) (TTX) and observe the blockade of the veratridine-induced current.[20]

  • Analyze the data for changes in peak current, sustained current, and shifts in the voltage-dependence of activation and inactivation.[1]

Protocol 3: Calcium Imaging Assay

This method measures changes in intracellular calcium, which is a downstream effect of veratridine-induced sodium influx and membrane depolarization.[20]

Procedure:

  • Culture cells (e.g., Dorsal Root Ganglion neurons) on coverslips suitable for imaging.[4]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.[4]

  • Acquire baseline fluorescence readings.[4]

  • Apply veratridine at the desired concentration by perfusing the cells with a solution containing the compound.[4]

  • Continuously record the changes in fluorescence. An increase in the fluorescence ratio (e.g., F340/F380 for Fura-2) indicates an increase in intracellular calcium.[4]

  • To confirm the involvement of sodium channels, pre-incubate the cells with TTX before applying veratridine and measure the fluorescence response. A significant reduction in the veratridine-induced calcium signal in the presence of TTX confirms that the effect is sodium channel-dependent.[20]

Visualizations

Veratridine_Signaling_Pathway Veratridine Veratridine VGSC Voltage-Gated Sodium Channel (VGSC) Veratridine->VGSC Binds to site 2, prevents inactivation MembraneDepol Membrane Depolarization VGSC->MembraneDepol Persistent Na+ Influx Ca_influx Ca_influx MembraneDepol->Ca_influx Opens Voltage-Gated Ca2+ Channels Ca Ca influx Increased Intracellular Ca2+ CellResponse Cellular Response (e.g., Neurotransmitter Release) TTX Tetrodotoxin (TTX) TTX->VGSC Blocks outer pore Ca_influx->CellResponse

Caption: Veratridine signaling pathway and its inhibition by Tetrodotoxin (TTX).

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckPurity Verify Veratridine Purity (≥98% by HPLC) Start->CheckPurity CheckStability Assess Solution Stability (Prepare Fresh Solutions) CheckPurity->CheckStability StandardizeConditions Standardize Experimental Conditions (pH, cell density) CheckStability->StandardizeConditions CharacterizeSystem Characterize Cellular System (NaV Subtype Expression) StandardizeConditions->CharacterizeSystem ReviewProtocol Review Experimental Protocol (e.g., Electrophysiology Parameters) CharacterizeSystem->ReviewProtocol End Problem Resolved ReviewProtocol->End

Caption: A workflow for troubleshooting variability in veratridine experiments.

Experimental_Workflow Start Start CellPlating Cell Plating (e.g., HEK293 expressing NaV1.x) Start->CellPlating DyeLoading Dye Loading (Optional) (e.g., Calcium or Membrane Potential Dye) CellPlating->DyeLoading Baseline Record Baseline Measurement DyeLoading->Baseline VeratridineAddition Add Veratridine Solution Baseline->VeratridineAddition RecordData Kinetic Measurement of Cellular Response VeratridineAddition->RecordData DataAnalysis Data Analysis (e.g., EC50/IC50 determination) RecordData->DataAnalysis End End DataAnalysis->End

Caption: A general experimental workflow for a cell-based veratridine assay.

References

paradoxical antagonist effects of veratridine at different concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for veratridine (B1662332). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of veratridine in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of veratridine?

A1: Veratridine is a potent neurotoxin that acts on voltage-gated sodium channels (NaV).[1] It binds to site 2 of the alpha subunit of these channels, leading to their persistent activation.[1][2] This binding shifts the channel's activation voltage to more negative potentials and inhibits channel inactivation, resulting in a sustained influx of sodium ions and continuous depolarization of the cell membrane.[1][3]

Q2: I'm observing both agonistic and antagonistic effects with veratridine. Is this expected?

A2: Yes, this paradoxical effect is a documented phenomenon. Veratridine can act as both an agonist and an antagonist depending on its concentration and the specific sodium channel subtype being studied.[4] At lower concentrations, it typically enhances sodium channel activity, while at higher concentrations, it can lead to an inhibition of the peak sodium current.[4][5]

Q3: What are the typical working concentrations for veratridine in cell-based assays?

A3: The effective concentration of veratridine is highly dependent on the cell type and the specific NaV subtype being investigated.[6] For example, in HEK293 cells expressing Nav1.7 channels, veratridine shows a dose-dependent inhibitory effect on the peak current with an IC50 of 18.39 µM, while it elicits a sustained current with an EC50 of 9.53 µM.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[6]

Q4: How should I prepare and store veratridine solutions?

A4: Veratridine is soluble in DMSO, and it is recommended to prepare a concentrated stock solution (up to 50 mM).[6][7] For experiments, it is best to prepare fresh working solutions from the stock on the day of use.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to six months or -80°C for up to a year.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Response to Veratridine

Problem: You are not observing the expected depolarization or calcium influx in your cells after applying veratridine.

Possible Cause Troubleshooting Steps
Veratridine Degradation Ensure your veratridine stock solution has been stored correctly and the working solution was freshly prepared.[6]
Low Expression of Target Channels Confirm that your cell line expresses a sufficient number of voltage-gated sodium channels for a robust response.[6] Consider using a different cell line or verifying channel expression.
Incorrect Channel State Veratridine preferentially binds to activated sodium channels. Ensure your experimental conditions (e.g., membrane potential) allow for channel opening.[6]
pH of Experimental Buffer The activity of veratridine can be pH-dependent.[8] Prepare buffers fresh and verify the pH before each experiment.
Issue 2: Paradoxical Antagonistic Effects Observed

Problem: You expected veratridine to act as a sodium channel agonist, but you are observing an inhibition of the peak sodium current.

Possible Cause Troubleshooting Steps
Concentration-Dependent Effects You may be using a concentration of veratridine that is known to be inhibitory. Perform a detailed dose-response curve to characterize the full range of veratridine's activity in your system.[8]
Use-Dependent Effects The effect of veratridine can be influenced by the conformational state of the sodium channel, which is affected by the frequency and pattern of channel activation.[8] Standardize your stimulation protocol.
Specific NaV Subtype Different NaV subtypes exhibit varying sensitivities and responses to veratridine.[9] Characterize the NaV subtype expression in your cell model.
Electrophysiology Protocol The voltage protocol used in patch-clamp experiments can significantly influence whether veratridine appears as an agonist or antagonist.[8] Consider modifying your voltage steps and holding potentials.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of veratridine on different voltage-gated sodium channel subtypes.

Table 1: Dose-Dependent Effects of Veratridine on NaV1.7 Channels

EffectConcentration RangeKey ValueReference
Peak Current Inhibition2-75 µMIC50: 18.39 µM[5][10]
Sustained Current Enhancement-EC50: 9.53 µM[5][10]
Tail Current Enhancement30-100 µMLinear increase[10]

Table 2: Veratridine's Effect on NaV1.7 Gating Properties (at 75 µM)

ParameterControlVeratridine (75 µM)Reference
Half-maximal activation voltage (V1/2)-21.64 ± 0.75 mV-28.14 ± 0.66 mV[5][10]
Half-inactivation voltage (V1/2)-59.39 ± 0.39 mV-73.78 ± 0.5 mV[5][10]

Table 3: EC50 Values of Veratridine for Different NaV Subtypes

NaV SubtypeEC50Cell LineReference
NaV1.528 µMHEK293[9]
NaV1.78 µMHEK293[9]

Experimental Protocols

Whole-Cell Patch-Clamp Recording

This protocol is a generalized procedure for studying the effects of veratridine on voltage-gated sodium channels expressed in a cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture cells expressing the sodium channel subtype of interest.

  • Plate cells onto glass coverslips suitable for recording.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]

  • Veratridine Stock Solution: Prepare a high-concentration stock solution of veratridine in DMSO.[10]

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings using a suitable amplifier and data acquisition system.

  • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Establish the whole-cell configuration.

  • Hold the cell at a membrane potential of -100 mV.[1]

  • To elicit Na+ currents, apply depolarizing voltage steps (e.g., for 50 ms) to a range of potentials (e.g., -80 mV to +50 mV in 5 mV increments).[1]

  • Record baseline currents in the standard extracellular solution.

  • Perfuse the cell with the extracellular solution containing the desired concentration of veratridine.

  • Repeat the voltage-step protocol to record currents in the presence of veratridine.[1]

Neurotransmitter Release Assay

This protocol outlines a method for measuring veratridine-induced neurotransmitter release from synaptosomes.

1. Synaptosome Preparation:

  • Isolate synaptosomes from the brain region of interest using standard subcellular fractionation techniques.

2. Neurotransmitter Loading:

  • Resuspend the synaptosomes in a physiological buffer.

  • Pre-incubate the synaptosomes with a radiolabeled neurotransmitter or its precursor to allow for uptake.[2]

3. Superfusion and Stimulation:

  • Transfer the loaded synaptosomes to a superfusion system.

  • Perfuse the synaptosomes with physiological buffer and collect baseline fractions to measure spontaneous release.[2]

  • Switch to a buffer containing the desired concentration of veratridine (typically 1-100 µM) to stimulate release.[2]

  • Collect fractions during and after veratridine application.[2]

4. Analysis:

  • Measure the radioactivity in the collected fractions using liquid scintillation counting.

  • Express the veratridine-evoked release as a percentage of the total radioactivity in the synaptosomes or as a fold increase over baseline.

Visualizations

Veratridine_Signaling_Pathway Veratridine Veratridine NaV Voltage-Gated Sodium Channel (NaV) Veratridine->NaV Binds to open state Na_Influx Sustained Na+ Influx NaV->Na_Influx Inhibits inactivation, prolongs opening Depolarization Prolonged Membrane Depolarization CaV Voltage-Gated Calcium Channel (CaV) Depolarization->CaV Opens Ca_Influx Ca2+ Influx CaV->Ca_Influx Na_Influx->Depolarization Downstream Downstream Cellular Effects Ca_Influx->Downstream Patch_Clamp_Workflow Start Start: Cell Culture (NaV-expressing cells) Prepare Prepare Solutions (Extracellular, Intracellular, Veratridine) Start->Prepare Patch Establish Whole-Cell Patch-Clamp Configuration Prepare->Patch Baseline Record Baseline Na+ Currents Patch->Baseline Apply Apply Veratridine via Perfusion Baseline->Apply Record Record Na+ Currents in Presence of Veratridine Apply->Record Analyze Data Analysis (Peak current, sustained current, gating shifts) Record->Analyze End End Analyze->End Troubleshooting_Logic Start Issue: Paradoxical Antagonist Effect Concentration Is the veratridine concentration high? Start->Concentration Stimulation Is the stimulation protocol high frequency? Concentration->Stimulation No Solution1 Perform Dose-Response Curve Concentration->Solution1 Yes Subtype Have you confirmed the NaV subtype? Stimulation->Subtype No Solution2 Standardize or Vary Stimulation Protocol Stimulation->Solution2 Yes Solution3 Characterize Subtype Expression Subtype->Solution3 No

References

Technical Support Center: Optimizing Veratrine and Ouabain Concentrations in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with veratrine and ouabain (B1677812) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and ouabain in cell assays?

A1: this compound is a neurotoxin that acts as a voltage-gated sodium channel (NaV) activator.[1][2] It binds to site 2 on these channels, causing them to remain persistently open, which leads to a continuous influx of sodium ions (Na+) and membrane depolarization.[2] Ouabain is a selective inhibitor of the Na+/K+-ATPase pump. This inhibition disrupts the normal extrusion of intracellular Na+, also leading to its accumulation. When used together, their effects are synergistic, causing a significant increase in intracellular Na+ concentration.[3] This ionic imbalance subsequently affects intracellular calcium (Ca2+) levels, often leading to cytotoxicity.[4][5]

Q2: Why are this compound and ouabain often used together in cell assays?

A2: The co-administration of this compound and ouabain is a technique used to sensitize cells, particularly in assays for detecting toxins that modulate sodium channels, such as ciguatoxins or brevetoxins.[6][7] By artificially elevating intracellular sodium levels, the assay becomes more sensitive to compounds that either further activate or block sodium channels.[7]

Q3: What are the typical concentration ranges for this compound and ouabain?

A3: The optimal concentrations are highly cell-type dependent and need to be empirically determined. However, published studies provide starting points. For example, in neuroblastoma (Neuro-2a) cell-based assays for toxin detection, concentrations of 25 µM veratridine (B1662332) and 500 µM ouabain have been used.[6] In other applications, such as studying signaling pathways, nanomolar concentrations of ouabain may be sufficient.[8][9] It's crucial to perform a dose-response curve to determine the optimal concentrations for your specific cell line and experimental goals.

Q4: What are the common signs of cytotoxicity to look out for?

A4: Cytotoxicity can be assessed through various methods. Common indicators include a decrease in metabolic activity (measured by assays like MTT or MTS), an increase in membrane permeability (measured by LDH release assays), and morphological changes such as cell rounding, detachment, and blebbing.[1][10] At high concentrations, this compound and ouabain can lead to apoptosis, characterized by DNA fragmentation and caspase activation.[5][11]

Troubleshooting Guides

Issue 1: High background cytotoxicity in control wells (this compound and ouabain only).
  • Possible Cause: The concentrations of this compound and/or ouabain are too high for the specific cell line being used, leading to excessive cell death that can mask the effects of the test compound.[7] Human cell lines, for instance, have shown nearly complete cytotoxicity to 25 µM veratridine and 500 µM ouabain within 24 hours.[6]

  • Troubleshooting Steps:

    • Perform a Dose-Response Matrix: Test a range of concentrations for both this compound and ouabain to find a combination that sensitizes the cells without causing excessive cytotoxicity. Aim for a cell viability of 60-80% in the control wells.[12]

    • Reduce Incubation Time: Shorter exposure times may mitigate the toxic effects.

    • Cell Line Desensitization: For long-term or high-throughput assays, consider developing a cell line with lower sensitivity to ouabain and this compound (OV-LS). This can be achieved by chronically exposing the cells to low doses of the compounds and selecting for surviving populations.[7]

Issue 2: Inconsistent or non-reproducible results.
  • Possible Cause: Variability in cell seeding density, reagent preparation, or incubation times can lead to inconsistent results. The sensitivity of Neuro-2a cells to ouabain and veratridine can be a significant source of variability.[7]

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.

    • Fresh Reagent Preparation: Prepare fresh stock solutions of this compound and ouabain and store them appropriately. This compound is often dissolved in DMSO.[13]

    • Control for Solvent Effects: Include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability.

    • Monitor Cell Health: Regularly check the morphology and confluence of your cell cultures.

Issue 3: No observable effect of the test compound.
  • Possible Cause: The concentrations of this compound and ouabain may be insufficient to adequately sensitize the cells to the effects of your test compound.

  • Troubleshooting Steps:

    • Increase Sensitizer Concentration: Cautiously increase the concentrations of this compound and ouabain, while monitoring for background cytotoxicity.

    • Verify Mechanism of Action: Confirm that your test compound indeed acts on voltage-gated sodium channels.

    • Optimize Assay Endpoint: Ensure the chosen viability assay is sensitive enough to detect the expected changes.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies.

Table 1: Exemplary Concentrations of this compound and Ouabain in Cell Assays

Cell LineThis compound (Veratridine) ConcentrationOuabain ConcentrationApplicationReference
Neuro-2a25 µM500 µMCytotoxicity assay for marine biotoxins[6]
Rat Anterior Pituitary Cells20-500 µM0.1-3 mMProlactin release assay[4]
Bovine Chromaffin Cells30 µMN/AApoptosis induction[5][11]
OS-RC-2 (Renal Cancer)N/A0-320 nMCell proliferation and apoptosis[14]
NCI-H446 (Lung Cancer)N/A0-40 nMCell proliferation and apoptosis[14]
A549 (Lung Cancer)N/A25-100 nMCytotoxicity and apoptosis[8]

Table 2: Observed Effects and IC50 Values

CompoundCell LineEffectIC50 / Effective ConcentrationReference
OuabainVero CellsAnti-MERS-CoV Activity0.08 µM (IC50)
This compoundEmbryonic Chick MyocytesContracture Inhibition (by Nicardipine)3 µM (IC50)[15]
OuabainA549 CellsReduced Cell Viability (48h)~50 nM[8]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is a generalized method for assessing cell viability and can be adapted for use with this compound and ouabain.[10][16]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and ouabain, as well as your test compound. Remove the culture medium and add the media containing the compounds to the respective wells. Include appropriate controls (untreated cells, vehicle control, this compound/ouabain only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effects of this compound.[1]

  • Cell Preparation: Culture cells expressing the sodium channel of interest on glass coverslips suitable for microscopy.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Patching: Using a micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the membrane of a single cell.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition: Apply voltage steps from a holding potential (e.g., -120 mV) to elicit sodium currents and record the baseline activity.

  • Compound Application: Perfuse the chamber with a solution containing the desired concentration of this compound and record the changes in the sodium current.

Visualizations

Signaling Pathways

veratrine_ouabain_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV Voltage-Gated Na+ Channel Na_int [Na+]i ↑ NaV->Na_int NaK_ATPase Na+/K+-ATPase NaK_ATPase->Na_int Reduced Efflux NCX Na+/Ca2+ Exchanger (Reverse) Ca_int [Ca2+]i ↑ NCX->Ca_int This compound This compound This compound->NaV Activates Ouabain Ouabain Ouabain->NaK_ATPase Inhibits Na_ext Na+ Na_ext->NaV Influx Ca_ext Ca2+ Ca_ext->NCX Influx Na_int->NCX Drives Reverse Mode ROS ↑ ROS Ca_int->ROS Apoptosis Apoptosis ROS->Apoptosis experimental_workflow start Start cell_culture Cell Culture (e.g., Neuro-2a) start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with this compound, Ouabain & Test Compound seeding->treatment incubation Incubate (e.g., 24-48h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis end End data_analysis->end troubleshooting Troubleshooting data_analysis->troubleshooting If results are problematic troubleshooting->treatment Optimize Concentrations troubleshooting_logic start High Background Cytotoxicity? dose_response Perform Dose-Response Matrix for V & O start->dose_response Yes inconsistent_results Inconsistent Results? start->inconsistent_results No reduce_time Reduce Incubation Time dose_response->reduce_time desensitize Develop OV-LS Cell Line reduce_time->desensitize standardize_seeding Standardize Cell Seeding inconsistent_results->standardize_seeding Yes fresh_reagents Use Fresh Reagents standardize_seeding->fresh_reagents vehicle_control Include Vehicle Control fresh_reagents->vehicle_control

References

Validation & Comparative

A Comparative Analysis of Veratrine and Veratridine on Sodium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of veratrine and its primary active component, veratridine (B1662332), on voltage-gated sodium channels (NaV). Understanding the distinct and overlapping actions of these neurotoxins is crucial for their application in research and drug development, particularly in the fields of neuroscience, pharmacology, and toxicology. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the underlying molecular mechanisms.

Distinguishing this compound and Veratridine

It is critical to distinguish between this compound and veratridine. This compound is a crude mixture of alkaloids extracted from plants of the Liliaceae family, such as those from the Veratrum and Schoenocaulon genera. This mixture primarily contains the structurally similar alkaloids cevadine (B150009) and veratridine. In contrast, veratridine is a purified, single steroidal alkaloid. While both this compound and veratridine are known to act as activators of voltage-gated sodium channels, the presence of other alkaloids in this compound can lead to additional pharmacological effects.

Mechanism of Action on Voltage-Gated Sodium Channels

Both veratridine and the primary alkaloids in this compound exert their effects on voltage-gated sodium channels by binding to the neurotoxin receptor site 2. This binding has several key consequences for channel function:

  • Persistent Activation: The toxins cause a persistent activation of the sodium channels by shifting the voltage dependence of activation to more hyperpolarized potentials. This means the channels open at more negative membrane potentials than they normally would.

  • Inhibition of Inactivation: A crucial effect is the inhibition of the channel's fast inactivation mechanism. This leads to a sustained influx of sodium ions, resulting in prolonged membrane depolarization.

  • Use-Dependence: The action of these alkaloids is use-dependent, meaning they preferentially bind to sodium channels that are in the open state. Therefore, their effects are more pronounced with repetitive stimulation that causes the channels to open frequently.

The sustained depolarization induced by these compounds leads to a cascade of downstream effects, including the opening of voltage-gated calcium channels, an increase in intracellular calcium, and enhanced neurotransmitter release.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV Voltage-Gated Sodium Channel (NaV) Depolarization Prolonged Membrane Depolarization NaV->Depolarization Persistent Na+ Influx CaV Voltage-Gated Calcium Channel (CaV) Ca_Influx Ca2+ Influx CaV->Ca_Influx This compound This compound / Veratridine This compound->NaV Binds to open state (Site 2) Depolarization->CaV Opens Neurotransmitter Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter

Fig. 1: Signaling pathway of this compound/Veratridine on a neuron.

Quantitative Comparison of Effects

The following table summarizes the quantitative effects of veratridine on the human voltage-gated sodium channel subtype 1.7 (NaV1.7). While comprehensive quantitative data for a standardized this compound mixture on specific human NaV subtypes is limited, studies on amphibian neurons indicate that its primary components, veratridine and cevadine, have qualitatively similar actions on sodium channel gating. A direct electrophysiological comparison on frog skeletal muscle revealed that veratridine and cevadine modify sodium channels in a use-dependent manner, holding them open for 3 and 2.4 seconds, respectively, at -90 mV, and both cause a significant hyperpolarizing shift in activation gating of about -100 mV.

ParameterVeratridine on human NaV1.7This compound (on frog skeletal muscle)
Peak Current Inhibition (IC50) 18.39 µM[1][2]Data not available
Sustained Current (EC50) 9.53 µM[1][2]Data not available
Shift in V1/2 of Activation -6.5 mV (from -21.64 mV to -28.14 mV) at 75 µM[1][2]Approximately -100 mV
Shift in V1/2 of Inactivation -14.39 mV (from -59.39 mV to -73.78 mV) at 75 µM[1][2]Data not available
Duration of Channel Opening Data not available~3 seconds (Veratridine component)

Experimental Protocols

The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments. This technique allows for the direct measurement of ion channel currents and the characterization of the effects of pharmacological agents.

Whole-Cell Patch-Clamp Protocol for Assessing NaV Channel Modulation

This protocol outlines the general steps for investigating the effects of this compound or veratridine on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in appropriate media and transiently transfected with the cDNA encoding the desired human NaV channel α-subunit (e.g., NaV1.7).

  • A co-transfection with a fluorescent marker (e.g., GFP) is often included to identify successfully transfected cells.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Transfected cells are identified by fluorescence microscopy.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

  • A giga-ohm seal is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -120 mV to ensure channels are in the closed, available state.

4. Data Acquisition:

  • To measure the effect on peak current (IC50), depolarizing voltage steps (e.g., to 0 mV for 50 ms) are applied before and after the application of various concentrations of the test compound.

  • To determine the effect on sustained current (EC50), the current at the end of a long depolarizing pulse is measured at different compound concentrations.

  • To assess the voltage-dependence of activation, a series of depolarizing steps (e.g., from -80 mV to +40 mV) are applied, and the resulting peak currents are plotted against the test potential. The half-activation voltage (V1/2) is determined by fitting the data with a Boltzmann function.

  • To measure the voltage-dependence of steady-state inactivation, a pre-pulse of varying voltages is applied before a test pulse to a fixed potential. The normalized peak current is then plotted against the pre-pulse potential, and the data are fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).

cluster_workflow Experimental Workflow A Cell Culture & Transfection (NaV1.7) B Whole-Cell Patch-Clamp Setup A->B C Establish Giga-ohm Seal B->C D Rupture Membrane (Whole-Cell Mode) C->D E Apply Voltage Protocols (Activation, Inactivation) D->E F Record Baseline Na+ Currents E->F G Apply this compound/ Veratridine F->G H Record Na+ Currents in presence of compound G->H I Data Analysis (IC50, EC50, V1/2 shifts) H->I

Fig. 2: Workflow for whole-cell patch-clamp experiments.

Conclusion

Veratridine is a potent and well-characterized activator of voltage-gated sodium channels, inducing persistent activation and inhibiting inactivation. Its effects on specific NaV subtypes, such as NaV1.7, have been quantitatively determined. This compound, as a mixture of alkaloids including veratridine and cevadine, exhibits a similar primary mechanism of action on sodium channels. However, the presence of other components in this compound may lead to a broader range of pharmacological effects and potentially different potencies compared to pure veratridine. Researchers and drug development professionals should carefully consider these distinctions when selecting between these agents for their experimental needs. The use of purified veratridine is recommended for studies requiring a precise understanding of the modulation of sodium channel function.

References

A Comparative Analysis of Veratridine and Batrachotoxin: Binding and Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of neurotoxin interactions with ion channels is critical for advancing neurobiology and pharmacology. This guide provides a detailed, objective comparison of two potent neurotoxins, veratridine (B1662332) and batrachotoxin (B49), focusing on their distinct binding characteristics and functional consequences on voltage-gated sodium channels (Nav).

Veratridine, a steroidal alkaloid from the Veratrum genus of plants, and batrachotoxin, a highly potent steroidal alkaloid found in the skin of poison dart frogs (Phyllobates genus), are both well-established tools for studying the function of voltage-gated sodium channels.[1] Both toxins target the neurotoxin receptor site 2 located within the inner pore of the channel's α-subunit, a region formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[1][2] Their binding leads to a persistent activation of these channels, causing a sustained influx of sodium ions and prolonged membrane depolarization.[1] However, despite sharing a binding site, their mechanisms of action and the resulting modifications of channel properties exhibit significant differences.

Mechanism of Action: A Tale of Two Agonists

Both veratridine and batrachotoxin are lipid-soluble molecules that preferentially bind to the open state of the sodium channel.[1] This state-dependent binding is a key feature of their action.

Batrachotoxin is considered a full agonist , binding with very high affinity in a nearly irreversible manner to the open state of the sodium channel.[3][4] This interaction locks the channel in an open conformation, leading to persistent activation.[4][5] Recent cryogenic electron microscopy (cryo-EM) studies have revealed that batrachotoxin binds at the interface between domains I and IV, and between domains III and IV, stabilizing the S6 segments in an open conformation.[6]

Veratridine , in contrast, is classified as a partial agonist .[1] Its binding to the open channel is more reversible than that of batrachotoxin, and it causes a less dramatic, though still significant, modification of channel function.[1] The binding of veratridine also inhibits channel inactivation.[7]

Quantitative Comparison of Binding and Action

The distinct binding modes of veratridine and batrachotoxin translate into quantifiable differences in their effects on sodium channel function. The following tables summarize key quantitative data from experimental studies.

ParameterVeratridineBatrachotoxinChannel Subtype(s)Reference(s)
Binding Affinity (Kd) ~0.84 nM (for [3H]BTX-B)[8]
Potency (EC50/IC50) EC50: 9.53 µM (sustained current); IC50: 18.39 µM (peak current)Not typically measured due to irreversible bindingNav1.7[9][10]
Agonist Type Partial AgonistFull AgonistGeneral[1][7]
Binding Reversibility ReversibleNearly IrreversibleGeneral[1][3]

Table 1: Comparison of Binding Properties

ParameterVeratridineBatrachotoxinChannel Subtype(s)Reference(s)
Effect on Activation Hyperpolarizing shiftSignificant hyperpolarizing shiftNav1.7, General[5][9]
Effect on Inactivation InhibitionComplete inhibitionGeneral[7][11]
Single-Channel Conductance ReducedMore significantly reducedRat Skeletal Muscle[12][13]
Ion Selectivity Na+ > K+ > Li+Na+ > Li+ > K+Rat Skeletal Muscle[12][13]

Table 2: Comparison of Functional Effects on Sodium Channels

Signaling Pathways and Experimental Workflows

The persistent activation of sodium channels by veratridine and batrachotoxin initiates a cascade of downstream events in excitable cells.

Signaling_Pathway Veratridine Veratridine / Batrachotoxin Nav Voltage-Gated Sodium Channel (Open State) Veratridine->Nav Binds to Site 2 Depolarization Persistent Membrane Depolarization Nav->Depolarization Sustained Na+ Influx Ca_Channel Voltage-Gated Calcium Channels Depolarization->Ca_Channel Activates Cellular_Response Cellular Responses (e.g., Muscle Contraction, Nerve Firing) Depolarization->Cellular_Response Ca_Influx Increased Intracellular [Ca2+] Ca_Channel->Ca_Influx Ca2+ Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neurotransmitter_Release->Cellular_Response

Figure 1: Veratridine/Batrachotoxin-induced signaling cascade.

A common experimental technique to characterize the effects of these toxins is the whole-cell patch-clamp technique.

Experimental_Workflow Start Start: Cell Culture with Expressed Nav Channels Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline Sodium Currents Patch->Baseline Toxin Perfuse with Veratridine or Batrachotoxin Baseline->Toxin Record Record Toxin-Modified Sodium Currents Toxin->Record Analysis Data Analysis: - I-V Relationship - Activation/Inactivation Curves - Gating Kinetics Record->Analysis End End Analysis->End

Figure 2: Whole-cell patch-clamp experimental workflow.

Experimental Protocols

Whole-Cell Patch-Clamp Recording

This protocol is adapted from studies investigating the effects of veratridine and batrachotoxin on heterologously expressed sodium channels.

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293, CHO) transiently or stably expressing the desired sodium channel subtype.

  • Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

3. Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Elicit sodium currents using a series of depolarizing voltage steps.

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing the desired concentration of veratridine or batrachotoxin.

  • Record toxin-modified currents using the same voltage protocols.

4. Data Analysis:

  • Current-Voltage (I-V) Relationship: Plot the peak sodium current at each voltage step against the membrane potential.

  • Activation and Inactivation Curves: Determine the voltage dependence of activation and steady-state inactivation by fitting the data with a Boltzmann function.

  • Gating Kinetics: Analyze the time course of current activation and inactivation by fitting the current traces with exponential functions.

Radioligand Binding Assay (for Batrachotoxin)

This protocol is a generalized procedure for assessing the binding of radiolabeled batrachotoxin to membrane preparations.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the sodium channel of interest in a buffered solution.

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Resuspend the membrane pellet in a suitable buffer.

2. Binding Assay:

  • Incubate the membrane preparation with a known concentration of radiolabeled batrachotoxin (e.g., [³H]batrachotoxinin A 20-α-benzoate).

  • To determine non-specific binding, include a parallel set of incubations with an excess of unlabeled batrachotoxin or a competing ligand.

  • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Perform saturation binding experiments by incubating the membranes with increasing concentrations of the radioligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) via Scatchard analysis.

Conclusion

Veratridine and batrachotoxin, while both targeting neurotoxin receptor site 2 on voltage-gated sodium channels, exhibit distinct pharmacological profiles. Batrachotoxin acts as a potent, nearly irreversible full agonist, causing a profound and persistent activation of the channels. Veratridine, on the other hand, is a more reversible partial agonist, leading to a less extreme but still significant modification of channel function. These differences make them invaluable and complementary tools for probing the structure, function, and pharmacology of voltage-gated sodium channels, with critical implications for basic research and the development of novel therapeutics targeting these essential ion channels.

References

A Comparative Guide to Veratrine-Induced Modification of Sodium Channel Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of veratrine's effects on voltage-gated sodium channel (Nav) kinetics with other known channel-modifying agents. The information herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug discovery.

Comparative Analysis of Sodium Channel Modulators

This compound and its active component, veratridine, are plant-derived alkaloids that act as sodium channel activators.[1] They bind to site 2 on the α-subunit of voltage-gated sodium channels, leading to persistent channel activation.[2] This action is characterized by a hyperpolarizing shift in the voltage-dependence of activation and the inhibition of channel inactivation, resulting in a prolonged influx of sodium ions.[1][2] For comparison, other compounds that modify sodium channel kinetics through various mechanisms are presented below.

Table 1: Quantitative Comparison of this compound and Alternative Sodium Channel Modulators on Nav1.7

ParameterVeratridineDeltamethrin (B41696)AconitineBatrachotoxin (BTX)Grayanotoxin
Primary Effect Persistent ActivationProlonged Opening, Enhanced Slow InactivationPersistent ActivationPersistent ActivationPersistent Activation
Binding Site Site 2Pyrethroid Receptor SiteSite 2Site 2Site 2
Target Channel (Data) hNav1.7hNav1.7hNav1.5, Rat Skeletal MusclerNav1.5cNav1.4
Activation (V½) Shifts from -21.64 mV to -28.14 mV (at 75 µM)[1][3]No significant change on Nav1.1[4]Hyperpolarizing shift of ~-15 to -30 mV[5]Hyperpolarizing shiftHyperpolarizing shift
Steady-State Inactivation (V½) Shifts from -59.39 mV to -73.78 mV (at 75 µM)[1][3]Hyperpolarizing shift on Nav1.6 (-56.6 mV to -64.5 mV)[4]Hyperpolarizing shift of ~-20 mV[6]N/AEliminates fast inactivation[7]
IC₅₀ (Peak Current) 18.39 µM[1][3]N/AN/AN/AN/A
EC₅₀ (Sustained Current) 9.53 µM[1][3]N/AN/AN/AN/A
Use-Dependency Yes[1]Yes[8]YesYesYes

Note: Direct quantitative comparisons on the same channel subtype are limited in the literature. Data is presented from various studies and should be interpreted with caution.

Experimental Protocols

The primary technique for validating the effects of these compounds on sodium channel kinetics is whole-cell patch-clamp electrophysiology .

Cell Preparation
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human Nav1.7 channel are commonly used.[1][9] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[9]

  • Transfection (for transient expression): Cells are transfected with the plasmid DNA encoding the Nav1.7 α-subunit using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 2 CsCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[10]

    • Internal (Pipette) Solution (in mM): 60 NaCl, 90 CsCl, 2 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.[10]

  • Recording Setup: Whole-cell recordings are performed using a patch-clamp amplifier and data acquisition system.[1] Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • Procedure:

    • A giga-ohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -120 mV.[9]

    • A series of voltage-clamp protocols are applied to measure different aspects of channel kinetics.

Voltage-Clamp Protocols
  • Activation Protocol:

    • From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).[9]

    • Record the peak inward current at each voltage step.

    • Convert peak currents to conductance (G) and plot against the test potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V½).[11]

  • Steady-State Inactivation Protocol:

    • From a holding potential of -120 mV, apply a 500 ms (B15284909) conditioning prepulse to various potentials (e.g., -130 mV to 0 mV in 10 mV increments).[12]

    • Follow the prepulse with a test pulse to 0 mV to measure the available channels.

    • Normalize the peak current during the test pulse to the maximum current and plot against the prepulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V½).[11][12]

  • Concentration-Response Protocol:

    • Hold the cell at a potential of -120 mV and apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).[9]

    • Apply increasing concentrations of the test compound and record the peak and/or sustained current until a steady-state effect is reached.

    • Plot the percentage of current inhibition or potentiation against the logarithm of the compound concentration and fit with a Hill equation to determine the IC₅₀ or EC₅₀.[11]

Visualizations

Signaling Pathway

Veratrine_Pathway cluster_membrane Cell Membrane cluster_pore Channel Pore Nav_channel Voltage-Gated Sodium Channel (Nav) Binding_Site Neurotoxin Receptor Site 2 Activation_Shift Hyperpolarizing Shift in Activation Binding_Site->Activation_Shift Inactivation_Inhibition Inhibition of Inactivation Binding_Site->Inactivation_Inhibition This compound This compound This compound->Binding_Site Binds to open state Depolarization Membrane Depolarization Depolarization->Nav_channel Opens Na_Influx Prolonged Na+ Influx Activation_Shift->Na_Influx Inactivation_Inhibition->Na_Influx Cellular_Response Altered Cellular Excitability Na_Influx->Cellular_Response

Caption: this compound's signaling pathway on voltage-gated sodium channels.

Experimental Workflow

Electrophysiology_Workflow start Start cell_prep Cell Preparation (HEK293 with Nav1.7) start->cell_prep patch Whole-Cell Patch Clamp cell_prep->patch control_rec Record Baseline Channel Kinetics patch->control_rec compound_app Apply this compound or Alternative Compound control_rec->compound_app exp_rec Record Modified Channel Kinetics compound_app->exp_rec data_analysis Data Analysis (Boltzmann Fits, IC50/EC50) exp_rec->data_analysis comparison Compare Kinetic Parameters data_analysis->comparison end End comparison->end

Caption: Experimental workflow for validating sodium channel kinetics.

References

Unraveling the Toxicological Maze of Veratrum Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide offers a comprehensive comparative analysis of the toxicology profiles of various Veratrum alkaloids. Tailored for researchers, scientists, and drug development professionals, this document provides a synthesized overview of key toxicological data, mechanisms of action, and experimental methodologies to support further investigation and development in this field.

Veratrum alkaloids, a class of naturally occurring steroidal compounds, exhibit a range of potent biological activities. While some have been explored for therapeutic applications, their narrow therapeutic index necessitates a thorough understanding of their toxicological profiles. This guide aims to provide a clear, data-driven comparison of the toxicity of prominent Veratrum alkaloids to inform research and development efforts.

Comparative Toxicological Data

The acute toxicity of Veratrum alkaloids varies significantly depending on the specific compound, the route of administration, and the animal model. The following table summarizes the available median lethal dose (LD50) values for several key Veratrum alkaloids.

AlkaloidAnimal ModelAdministration RouteLD50 (mg/kg)
Veratridine (B1662332) MouseIntraperitoneal (i.p.)1.35[1]
MouseSubcutaneous (s.c.)6.3[1]
RatIntraperitoneal (i.p.)3.5[1]
Cyclopamine (B1684311) MouseIntraperitoneal (i.p.)43.5[2]
Protoveratrine A MouseIntravenous (i.v.)0.048[3]
MouseSubcutaneous (s.c.)0.29[3]
Protothis compound B MouseSubcutaneous (s.c.)0.21[3][4]
Protothis compound (unspecified) RatOral5[5]

Mechanisms of Toxicity: A Tale of Two Pathways

The toxic effects of Veratrum alkaloids are primarily attributed to two distinct molecular mechanisms: modulation of voltage-gated sodium channels and inhibition of the Hedgehog signaling pathway.

Sodium Channel Activation

A major group of Veratrum alkaloids, including veratridine and the protoveratrines, exert their toxic effects by binding to voltage-gated sodium channels in nerve and muscle cells.[5][6][7] This binding leads to a persistent activation of the channels, causing a continuous influx of sodium ions. The resulting membrane depolarization leads to sustained neuronal firing and muscle contraction. This mechanism is responsible for the characteristic symptoms of Veratrum poisoning, which include nausea, vomiting, and, more critically, cardiovascular effects such as profound hypotension and bradycardia, often referred to as the Bezold-Jarisch reflex.[5][7]

Sodium_Channel_Activation cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Depolarization Persistent Depolarization Na_channel->Depolarization Continuous Veratrum_Alkaloid Veratridine / Protothis compound Veratrum_Alkaloid->Na_channel Binds and locks open Extracellular Extracellular Na_ion_in Na+ Influx Intracellular Intracellular Na_ion_in->Intracellular Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity

Mechanism of sodium channel-activating Veratrum alkaloids.
Hedgehog Signaling Inhibition

In contrast, alkaloids such as cyclopamine and jervine (B191634) are known for their teratogenic effects, which stem from their ability to inhibit the Hedgehog (Hh) signaling pathway.[2][7] This pathway is crucial for embryonic development. Cyclopamine exerts its effect by directly binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hh pathway. This inhibition prevents the downstream signaling cascade that is essential for proper cell differentiation and tissue patterning during embryogenesis, leading to developmental abnormalities.

Hedgehog_Signaling_Inhibition cluster_cell Target Cell PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates Gene_Expression Target Gene Expression GLI->Gene_Expression Regulates Cyclopamine Cyclopamine Cyclopamine->SMO Inhibits Shh Sonic Hedgehog (Shh) Shh->PTCH1 Binds

Inhibition of the Hedgehog signaling pathway by cyclopamine.

Experimental Protocols: Determining Acute Toxicity (LD50)

The determination of the median lethal dose (LD50) is a fundamental experiment in toxicology to quantify the acute toxicity of a substance. The "Up-and-Down Procedure" (UDP) is a commonly used method that minimizes the number of animals required while providing a statistically robust estimate of the LD50.

Objective: To determine the single dose of a Veratrum alkaloid that is lethal to 50% of the experimental animal population.

Materials:

  • Test substance (Veratrum alkaloid)

  • Vehicle for administration (e.g., saline, corn oil)

  • Experimental animals (typically mice or rats of a specific strain, age, and sex)

  • Dosing syringes and needles

  • Animal cages and housing facilities

  • Observation charts

Methodology:

  • Dose Range Finding: An initial exploratory study is conducted with a small number of animals to identify a dose that causes mortality and a dose that does not.

  • Sequential Dosing: A single animal is dosed at a level estimated to be near the LD50.

  • Observation: The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (typically by a fixed factor, e.g., 1.3-1.5 times).

    • If the animal dies, the next animal is given a lower dose.

  • Stopping Criteria: The procedure is continued until a specified stopping criterion is met, such as a certain number of dose reversals (a survival followed by a death or vice versa) have occurred.

  • LD50 Calculation: The LD50 is calculated using a statistical method, such as the maximum likelihood method, based on the pattern of survivals and deaths.

LD50_Workflow start Start dose_range Dose Range Finding (Pilot Study) start->dose_range select_initial_dose Select Initial Dose (near estimated LD50) dose_range->select_initial_dose dose_animal Administer Dose to Single Animal select_initial_dose->dose_animal observe Observe for Toxicity and Mortality (e.g., 48h) dose_animal->observe decision Did Animal Survive? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No check_stop Stopping Criteria Met? increase_dose->check_stop decrease_dose->check_stop check_stop->dose_animal No calculate_ld50 Calculate LD50 (Maximum Likelihood Estimation) check_stop->calculate_ld50 Yes end End calculate_ld50->end

Experimental workflow for LD50 determination using the Up-and-Down Procedure.

References

A Tale of Two Toxins: Contrasting the Effects of Veratrine and Tetrodotoxin on Nerve Depolarization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the opposing mechanisms of two potent neurotoxins that target voltage-gated sodium channels.

In the realm of neuropharmacology, the study of toxins that precisely target ion channels has been instrumental in elucidating the intricate mechanisms of nerve impulse transmission. Among the most studied are veratrine and tetrodotoxin (B1210768) (TTX), two potent neurotoxins that exert contrasting effects on the depolarization phase of the action potential by modulating voltage-gated sodium channels (VGSCs). This guide provides an objective comparison of their mechanisms of action, supported by quantitative experimental data, detailed experimental protocols, and illustrative diagrams to illuminate their distinct effects on nerve cell excitability.

At a Glance: this compound vs. Tetrodotoxin

FeatureThis compoundTetrodotoxin (TTX)
Primary Effect Persistent activation of sodium channelsBlockade of sodium channels
Mechanism of Action Binds to open VGSCs, prevents inactivation, and shifts the activation voltage to more hyperpolarized potentials.Binds to the outer pore (site 1) of VGSCs, physically occluding the channel and preventing Na+ influx.[1]
Effect on Action Potential Prolongs the action potential duration by creating a persistent inward Na+ current.[2]Inhibits the generation and propagation of action potentials.[3]
Result on Nerve Cell Sustained depolarization, leading to hyperexcitability and, eventually, paralysis due to sodium channel inactivation.Prevents depolarization, leading to a block of nerve conduction and paralysis.
Reversibility Slowly reversible.[2]Reversible.[3]

Deep Dive: Mechanisms of Action

The opposing effects of this compound and tetrodotoxin stem from their distinct binding sites and mechanisms of action on voltage-gated sodium channels.

This compound: The Channel Activator

This compound, a mixture of alkaloids including veratridine, acts as a potent activator of VGSCs. Its primary mechanism involves binding to the open state of the sodium channel.[4] This binding event has two major consequences:

  • Inhibition of Inactivation: this compound prevents the fast inactivation gate of the sodium channel from closing, resulting in a persistent inward sodium current.[5]

  • Hyperpolarizing Shift in Activation: this compound shifts the voltage dependence of channel activation to more negative (hyperpolarized) potentials, meaning the channels are more likely to open at resting membrane potential.[6][7]

This dual action leads to a prolonged depolarization of the nerve membrane, causing repetitive firing and an overall state of hyperexcitability.

Tetrodotoxin: The Channel Blocker

In stark contrast, tetrodotoxin is a highly specific and potent blocker of most VGSCs.[1] It binds to a receptor site (Site 1) located at the extracellular opening of the sodium channel pore.[1] This binding physically obstructs the passage of sodium ions, effectively preventing the influx of Na+ that is necessary for the rising phase of the action potential.[1] Consequently, TTX inhibits the generation and propagation of nerve impulses, leading to a complete block of nerve conduction.

It is important to note that the sensitivity of sodium channel isoforms to TTX varies. Some isoforms, such as those found in cardiac muscle (NaV1.5) and some sensory neurons (NaV1.8, NaV1.9), are resistant to TTX, requiring much higher concentrations for blockade.[8]

Quantitative Comparison of Effects

The following tables summarize the quantitative effects of this compound and tetrodotoxin on key parameters of nerve depolarization, as determined by electrophysiological studies.

Table 1: Effects of this compound on Voltage-Gated Sodium Channel (NaV1.7) Properties

ParameterControlVeratridine (75 µM)Reference
Peak Na+ Current (IC50) -18.39 µM[7]
Sustained Na+ Current (EC50) -9.53 µM[7]
Half-maximal Activation Voltage (V1/2) -21.64 ± 0.75 mV-28.14 ± 0.66 mV[6][7]
Half-maximal Inactivation Voltage (V1/2) -59.39 ± 0.39 mV-73.78 ± 0.5 mV[6][7]

Table 2: Inhibitory Concentration (IC50) of Tetrodotoxin on Various Sodium Channel Isoforms

Sodium Channel IsoformIC50 (nM)Reference
TTX-Sensitive (TTX-S)
NaV1.1120.7[9]
NaV1.2~2.7 µM (GIIIA)
NaV1.419 (GIIIA)
NaV1.710.7 (PF 05089771)[9]
TTX-Resistant (TTX-R)
NaV1.5≥ 1 µM[8]
NaV1.8≥ 1 µM[8]
NaV1.9≥ 1 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for investigating the effects of this compound and tetrodotoxin using the whole-cell voltage-clamp technique and nerve conduction studies.

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This technique allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.

Objective: To measure the effect of this compound or tetrodotoxin on the voltage-gated sodium currents in isolated neurons or cultured cells expressing specific sodium channel isoforms.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Inverted microscope

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture of interest (e.g., dorsal root ganglion neurons, HEK293 cells expressing a specific NaV channel)

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)

  • Intracellular (pipette) solution (e.g., in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH)

  • This compound and/or Tetrodotoxin stock solutions

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Fill the pipette with intracellular solution and mount it on the micromanipulator.

  • Place the coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Under visual guidance, approach a target cell with the pipette tip while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Set the amplifier to voltage-clamp mode and hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in a closed, non-inactivated state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.[6]

  • Record the resulting currents in the absence of the toxin (control).

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound or tetrodotoxin.

  • Repeat the voltage-step protocol and record the currents in the presence of the toxin.

  • Analyze the data to determine changes in peak current amplitude, sustained current, and the voltage-dependence of activation and inactivation.

Nerve Conduction Study

This in-vivo or ex-vivo technique measures the speed and amplitude of an electrical impulse as it travels along a nerve, providing an assessment of nerve function.

Objective: To assess the effect of tetrodotoxin on nerve conduction velocity and the amplitude of compound muscle action potentials (CMAPs) or sensory nerve action potentials (SNAPs).

Materials:

  • Nerve conduction study machine with a stimulator and recording electrodes

  • Ground electrode

  • Animal model (e.g., rat sciatic nerve preparation) or human subject

  • Tetrodotoxin solution for local application (for animal studies)

Procedure:

  • Position the subject or prepare the animal nerve preparation.

  • Place the recording electrodes over the muscle innervated by the nerve of interest (for motor studies) or along the nerve trunk (for sensory studies).[5]

  • Place the ground electrode on the limb between the stimulating and recording electrodes.

  • Place the stimulating electrodes over the nerve at a known distance from the recording electrodes.

  • Deliver a brief electrical stimulus to the nerve and record the resulting CMAP or SNAP.

  • Gradually increase the stimulus intensity until a supramaximal response is obtained (the amplitude of the response no longer increases with increasing stimulus strength).

  • Measure the latency (time from stimulus to the onset of the response) and the amplitude of the potential.

  • For animal studies, apply tetrodotoxin to the nerve between the stimulating and recording electrodes.

  • Repeat the stimulation and recording procedure to measure the effect of TTX on the latency and amplitude of the nerve impulse.

  • Calculate the nerve conduction velocity using the distance between the stimulation sites and the difference in latencies.

Visualizing the Contrasting Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Veratrine_Mechanism cluster_membrane Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel (Open State) Na_ion_in Na+ Influx Na_channel->Na_ion_in Prevents inactivation This compound This compound This compound->Na_channel Binds to open channel Depolarization Persistent Depolarization Na_ion_in->Depolarization Causes

Caption: Mechanism of action of this compound on a voltage-gated sodium channel.

Tetrodotoxin_Mechanism cluster_membrane Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_blocked Na+ Influx Blocked Na_channel->Na_ion_blocked Physically occludes TTX Tetrodotoxin (TTX) TTX->Na_channel Binds to outer pore (Site 1) No_Depolarization Inhibition of Depolarization Na_ion_blocked->No_Depolarization Leads to

Caption: Mechanism of action of tetrodotoxin on a voltage-gated sodium channel.

Voltage_Clamp_Workflow start Start prep_cell Prepare Cell (e.g., Neuron, HEK293) start->prep_cell form_seal Form Gigaohm Seal prep_cell->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell set_voltage Set Holding Potential & Apply Voltage Steps whole_cell->set_voltage record_control Record Control Sodium Currents set_voltage->record_control apply_toxin Apply this compound or Tetrodotoxin record_control->apply_toxin record_toxin Record Sodium Currents with Toxin apply_toxin->record_toxin analyze Analyze Data (Peak Current, Gating) record_toxin->analyze end End analyze->end

Caption: Experimental workflow for whole-cell voltage-clamp recording.

Conclusion

This compound and tetrodotoxin, despite both being potent neurotoxins that target voltage-gated sodium channels, serve as a classic example of opposing pharmacological actions. This compound's ability to lock sodium channels in an open and activated state provides a powerful tool for studying channel gating and the consequences of sustained neuronal depolarization. Conversely, the highly specific channel-blocking properties of tetrodotoxin have made it an indispensable pharmacological agent for isolating and characterizing sodium currents and for defining the roles of different sodium channel isoforms in excitable cells. A thorough understanding of their contrasting effects is fundamental for researchers in neuroscience and drug development, offering insights into the rational design of novel therapeutics that target sodium channels for the treatment of a wide range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias.

References

A Comparative Analysis of Veratridine-Induced Activity in Nav 1.5 and Nav 1.7 Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of voltage-gated sodium (Nav) channel isoforms in response to chemical probes is paramount. This guide provides a detailed comparison of the effects of the steroidal alkaloid, veratridine (B1662332), on two key sodium channel isoforms: the cardiac channel Nav 1.5 and the pain-associated channel Nav 1.7.

A striking divergence in the cellular response to veratridine is observed between these two channels. While cells expressing Nav 1.5 exhibit a sustained membrane depolarization, those expressing Nav 1.7 display a distinct oscillatory behavior. This fundamental difference in response highlights the isoform-specific interactions of veratridine and presents opportunities for differential pharmacological targeting.

Quantitative Comparison of Veratridine's Effects on Nav 1.5 and Nav 1.7

The following tables summarize the key quantitative parameters of veratridine's action on Nav 1.5 and Nav 1.7 channels, as determined by fluorescence-based membrane potential assays and whole-cell patch-clamp electrophysiology.

ParameterNav 1.5Nav 1.7Reference
Veratridine-Induced Response Sustained Depolarization (Plateau)Oscillations[1][2]
Veratridine EC50 (Activation) 28 µM8 µM[1]

Table 1: Comparison of veratridine-induced responses and potency in HEK293 cells expressing Nav 1.5 and Nav 1.7 channels, as measured by a membrane potential sensitive dye assay.

ParameterNav 1.7Reference
Peak Current Inhibition IC50 18.39 µM[3]
Sustained Current EC50 9.53 µM[3]
Effect on Activation Hyperpolarizing shift (-6.5 mV at 75 µM)[3]
Effect on Steady-State Inactivation Hyperpolarizing shift (-14.39 mV at 75 µM)[3]

Table 2: Electrophysiological effects of veratridine on human Nav 1.7 channels expressed in HEK293A cells. Note: Comparable detailed electrophysiological data for Nav 1.5 under veratridine stimulation for direct comparison of these specific parameters was not available in the reviewed literature.

InhibitorNav 1.5 IC50Nav 1.7 IC50Reference
Flecainide (B1672765) 2 µM13 µM[4]
Mexiletine (B70256) 9 µM30 µM[4]

Table 3: Inhibitory potency (IC50) of flecainide and mexiletine on veratridine-induced responses in Nav 1.5 and Nav 1.7 expressing cells.

While the oscillatory nature of the Nav 1.7 response to veratridine is a key distinguishing feature, a detailed quantitative characterization of these oscillations (e.g., frequency, amplitude, and duration) is not extensively detailed in the current literature.

Unraveling the Mechanism of Oscillation in Nav 1.7

The oscillatory behavior in Nav 1.7-expressing cells is suggested to be dependent on the activity of the Na+/K+-ATPase pump. Experiments have shown that ouabain, an inhibitor of the Na+/K+-ATPase, partially inhibits the veratridine-induced responses in Nav 1.7-expressing cells but not in Nav 1.5-expressing cells.[1][5] This suggests a potential feedback loop in Nav 1.7-expressing cells where the initial large influx of Na+ through the veratridine-modified channels activates the Na+/K+-ATPase, which then pumps Na+ out of the cell, leading to repolarization and the subsequent cycle of depolarization.

cluster_oscillation Proposed Oscillatory Mechanism Veratridine Veratridine Nav1_7 Nav 1.7 Channel Veratridine->Nav1_7 binds and modifies Na_Influx Na+ Influx Nav1_7->Na_Influx prolonged opening Depolarization Membrane Depolarization Na_Influx->Depolarization Na_K_ATPase Na+/K+-ATPase Activation Depolarization->Na_K_ATPase stimulated by high intracellular [Na+] Oscillation Oscillatory Cycle Na_Efflux Na+ Efflux Na_K_ATPase->Na_Efflux Repolarization Membrane Repolarization Na_Efflux->Repolarization Repolarization->Nav1_7 reactivation

Proposed mechanism for Nav 1.7 oscillations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Membrane Potential Sensitive Dye Assay

This assay offers a higher-throughput method to assess the overall cellular response to veratridine.

  • Cell Culture: HEK293 cells stably expressing either human Nav 1.5 or Nav 1.7 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a membrane potential sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Preparation: Veratridine and any test inhibitors are prepared as concentrated stock solutions (e.g., in DMSO) and then diluted to the desired working concentrations in the assay buffer.

  • Assay Protocol:

    • For inhibitor studies, cells are pre-incubated with the inhibitor for a defined period (e.g., 1-15 minutes).

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR Tetra).

    • A baseline fluorescence reading is taken before the addition of veratridine.

    • Veratridine solution is added to the wells to achieve the desired final concentration (e.g., EC80 concentration).

    • Fluorescence is monitored kinetically for a period of 2-10 minutes to capture the depolarization (and oscillations in the case of Nav 1.7).

  • Data Analysis: The change in fluorescence intensity over time is measured. For Nav 1.5, the plateau of the response is typically used for analysis. For Nav 1.7, the peak of the initial fluorescence spike or the integrated response over time can be used. Data are often normalized to the maximum response.

Start Start Seed_Cells Seed Nav 1.5 or Nav 1.7 expressing HEK293 cells Start->Seed_Cells Dye_Loading Load cells with membrane potential sensitive dye Seed_Cells->Dye_Loading Pre_incubation Pre-incubate with inhibitor (optional) Dye_Loading->Pre_incubation Baseline_Reading Measure baseline fluorescence Pre_incubation->Baseline_Reading Add_Veratridine Add veratridine solution Baseline_Reading->Add_Veratridine Kinetic_Reading Kinetic fluorescence reading Add_Veratridine->Kinetic_Reading Data_Analysis Analyze fluorescence changes Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the membrane potential dye assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides detailed information about the ion channel's gating properties.

  • Cell Preparation: HEK293 cells expressing the Nav channel of interest are grown on glass coverslips.

  • Solutions:

    • Extracellular Solution (Nav 1.7): (in mM) 140 NaCl, 2 KCl, 1.5 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

    • Extracellular Solution (Nav 1.5): (in mM) 60 NaCl, 90 CsCl, 2 KCl, 1.5 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH (to limit current size).

    • Intracellular Solution: (in mM) 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

  • Recording:

    • Whole-cell recordings are performed using an automated (e.g., Patchliner Quattro) or manual patch-clamp setup.

    • Borosilicate glass pipettes with a resistance of 2-3 MΩ are used.

    • Series resistance is compensated (60-70%), and leak currents are subtracted using a P/4 protocol.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply 100 ms (B15284909) test pulses from -140 mV to +45 mV in 5 mV increments.

    • Steady-State Inactivation: From a holding potential of -120 mV, apply 500 ms prepulses to various potentials before a test pulse to a potential that elicits a peak current (e.g., -10 mV).

  • Drug Application: Veratridine and other compounds are perfused into the recording chamber. Recordings are taken before and after drug application to determine the effects on channel gating.

  • Data Analysis: Peak and sustained currents, as well as shifts in the voltage-dependence of activation and inactivation, are analyzed using appropriate software (e.g., PatchMaster, IgorPro).

Conclusion

The differential response of Nav 1.5 and Nav 1.7 to veratridine underscores the importance of isoform-specific investigation in sodium channel research and drug development. The induction of oscillations in Nav 1.7, but not Nav 1.5, provides a clear functional distinction that can be exploited in screening assays to identify isoform-selective modulators. Further research into the precise mechanism and quantitative characteristics of these oscillations could provide deeper insights into the unique biophysical properties of the Nav 1.7 channel.

References

Unraveling the Veratridine Binding Site on the Cardiac Sodium Channel NaV1.5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of proposed binding sites for the neurotoxin veratridine (B1662332) on the human cardiac sodium channel NaV1.5. It synthesizes recent experimental data to validate the leading hypothesis and details the methodologies used for this validation.

The cardiac sodium channel NaV1.5, encoded by the SCN5A gene, is crucial for the initiation and propagation of the cardiac action potential.[1][2] Its dysfunction is linked to various life-threatening arrhythmias.[1][2] Veratridine, a plant-derived alkaloid neurotoxin, is a well-known activator of sodium channels that causes persistent channel opening by inhibiting inactivation.[1][2][3] This property makes it a valuable pharmacological tool for studying NaV1.5 function and a potential, albeit toxic, modulator. Understanding the precise binding site of veratridine is paramount for elucidating its mechanism of action and for the rational design of safer, more specific cardiac drugs.

Recent investigations have challenged the long-held view of veratridine's binding location within the channel's pore, proposing an alternative site at the intracellular mouth of the pore. This guide compares the evidence supporting these two hypotheses.

Competing Models for the Veratridine Binding Site

Two primary binding sites for veratridine on NaV1.5 have been proposed and investigated:

  • The Pore Binding Site: This traditional model suggests that veratridine binds deep within the ion conduction pathway of the channel. This hypothesis was largely based on studies of other sodium channel isoforms, such as NaV1.4.[1][4]

  • The "Mouth" Binding Site: A more recent model, supported by computational docking and experimental validation, posits that veratridine binds to a novel site at the cytoplasmic entrance to the channel's pore.[1][2][5][6][7] This site is partially exposed to the solvent and is located near the intracellular ends of the S6 segments of domains I and IV.

Experimental Validation: A Head-to-Head Comparison

A pivotal study by Gulsevin and colleagues (2022) employed a combination of molecular docking, site-directed mutagenesis, and high-throughput electrophysiology to systematically evaluate these two proposed binding sites.[1][5] Their findings provide compelling evidence in favor of the "mouth" binding site.

Data Presentation: Impact of Mutations on Veratridine Sensitivity

The following table summarizes the effects of mutations in the proposed "mouth" and "pore" binding sites on the action of veratridine. The data is presented as the half-maximal effective concentration (EC50) of veratridine, where a higher EC50 value indicates a weaker binding affinity.

Proposed Binding Site Mutation Effect on Veratridine EC50 Interpretation
"Mouth" Site L409ALarge increase in EC50Critical for binding
E417ALarge increase in EC50Critical for binding
I1466ALarge increase in EC50Critical for binding
"Pore" Site F942ANo significant effect on EC50Not directly involved in binding
Y1471ANo significant effect on EC50Not directly involved in binding

Data synthesized from Gulsevin et al., 2022.[1][5]

The results clearly demonstrate that mutations at the proposed "mouth" site (L409, E417, and I1466) significantly reduce the sensitivity of NaV1.5 to veratridine, as evidenced by the large increases in EC50 values.[1] In contrast, mutations within the deeper pore site had minimal impact on veratridine's effect.[1]

Experimental Protocols

The validation of the veratridine binding site on NaV1.5 relies on a combination of computational and experimental techniques. Below are detailed methodologies for the key experiments.

Site-Directed Mutagenesis and Stable Cell Line Generation
  • Mutagenesis: Point mutations in the human SCN5A gene (encoding NaV1.5) are introduced using methods like the QuikChange site-directed mutagenesis kit. Specific codons for amino acid residues in the proposed binding sites (e.g., L409, E417, I1466) are altered to encode for alanine.

  • Vector Construction: The mutated SCN5A cDNA is cloned into a mammalian expression vector.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. The expression vectors containing the wild-type or mutant NaV1.5 channels are then transfected into the cells.

  • Stable Cell Line Selection: Transfected cells are grown in a selection medium (e.g., containing G418) to select for cells that have stably integrated the gene of interest.

  • Verification: The expression of the target protein is confirmed by methods such as Western blotting or immunofluorescence.

High-Throughput Electrophysiology
  • Cell Preparation: Stably transfected HEK293 cells expressing either wild-type or mutant NaV1.5 channels are harvested and prepared for automated patch-clamp recording.

  • Automated Patch-Clamp: A high-throughput automated patch-clamp system (e.g., Patchliner Quattro) is used to record whole-cell sodium currents.[8]

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit NaV1.5 currents. For example, from a holding potential of -120 mV, depolarizing test pulses ranging from -140 mV to +45 mV in 5 mV increments are applied for 100 ms.[8]

  • Compound Application: Veratridine is prepared as a stock solution (e.g., 10 mM in DMSO) and then diluted to various working concentrations in the extracellular solution.[8] The different concentrations of veratridine are applied to the cells.

  • Data Acquisition and Analysis: The peak sodium currents are recorded in the presence of different concentrations of veratridine. The data is then analyzed to generate concentration-response curves, from which the EC50 value is calculated using appropriate software (e.g., IgorPro, GraphPad Prism).[8][9]

Visualizing the Mechanisms and Workflows

To further clarify the concepts and processes involved in validating the veratridine binding site, the following diagrams have been generated.

Caption: Proposed allosteric mechanism of veratridine at the NaV1.5 "mouth" site.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation Docking Molecular Docking of Veratridine to NaV1.5 Model IdentifySites Identification of Potential Binding Sites ('Mouth' vs. 'Pore') Docking->IdentifySites Mutagenesis Site-Directed Mutagenesis of Key Residues IdentifySites->Mutagenesis Guides Mutation Selection Expression Expression of WT and Mutant Channels in HEK293 Cells Mutagenesis->Expression Electrophysiology High-Throughput Electrophysiology (Automated Patch-Clamp) Expression->Electrophysiology DataAnalysis Concentration-Response Analysis (EC50 Determination) Electrophysiology->DataAnalysis Conclusion Conclusion: Veratridine binds to the 'mouth' site DataAnalysis->Conclusion Provides Evidence for

Caption: Experimental workflow for validating the veratridine binding site on NaV1.5.

G cluster_evidence Experimental Evidence Hypothesis Hypothesis: Veratridine binds to the 'mouth' site MouthMutations Mutations at 'Mouth' Site (L409A, E417A, I1466A) Hypothesis->MouthMutations Predicts MouthEffect Large Increase in Veratridine EC50 MouthMutations->MouthEffect PoreMutations Mutations at 'Pore' Site (F942A, Y1471A) PoreEffect No Significant Change in Veratridine EC50 PoreMutations->PoreEffect Conclusion Conclusion: The 'mouth' site is the veratridine binding site MouthEffect->Conclusion Supports PoreEffect->Conclusion Supports (by exclusion)

Conclusion

References

Veratrine's Dichotomous Impact on Muscle vs. Liver Mitochondria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the tissue-specific effects of the neurotoxin veratrine reveals a stark contrast in its impact on the mitochondrial function of skeletal muscle and liver cells. While this compound proves to be a potent disruptor of mitochondrial bioenergetics in muscle, liver mitochondria exhibit a remarkable resistance to its toxic effects. This guide synthesizes the available experimental data to provide a detailed comparison for researchers, scientists, and drug development professionals.

This compound, a mixture of alkaloids, is known for its action on voltage-gated sodium channels. However, emerging evidence highlights mitochondria as a key target of its toxicity, with pronounced and detrimental effects observed in skeletal muscle. In stark contrast, liver mitochondria appear largely unaffected by this compound exposure. This tissue-specific response underscores the differential mitochondrial physiology and regulatory mechanisms between these two vital organs.

Quantitative Comparison of this compound's Effects

The differential sensitivity of muscle and liver mitochondria to this compound is most evident in the quantitative analysis of key bioenergetic parameters.

ParameterSkeletal Muscle MitochondriaLiver Mitochondria
State 3 Respiration Significant, concentration-dependent decrease[1]No significant effect observed[1]
Respiratory Control Ratio (RCR) Significant, concentration-dependent decrease[1]No significant effect observed[1]
ADP/O Ratio Significant, concentration-dependent decrease[1]No significant effect observed[1]
Mitochondrial Membrane Potential Dissipation observed at 250 µg/ml this compound[1]Not reported to be affected
Respiratory Chain Enzyme Activity Dose-dependent decrease in NADH dehydrogenase, succinate (B1194679) dehydrogenase, and cytochrome oxidase activities[2]Not reported to be affected
Ultrastructural Changes Observed ultrastructural changes[2]Not reported

Experimental Protocols

The following are summaries of key experimental protocols utilized in the cited studies to assess the effects of this compound on mitochondrial function.

Isolation of Mitochondria

Skeletal Muscle Mitochondria:

  • Mince fresh skeletal muscle tissue and homogenize in an isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

  • Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a higher speed to pellet the mitochondria.

  • Wash the mitochondrial pellet with the isolation buffer and resuspend for further assays.

Liver Mitochondria:

  • Perfuse the liver with a cold buffer to remove blood, then homogenize in an appropriate isolation buffer.

  • Follow a differential centrifugation procedure similar to that for muscle mitochondria, with specific g-forces and durations optimized for liver tissue.

  • Resuspend the final mitochondrial pellet in a suitable buffer for subsequent experiments.

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption is typically measured using a Clark-type oxygen electrode.

  • Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, or succinate).

  • State 3 respiration is initiated by the addition of ADP.

  • State 4 respiration is the rate of oxygen consumption after the added ADP has been phosphorylated to ATP.

  • The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 4 respiration.

  • The ADP/O ratio, a measure of oxidative phosphorylation efficiency, is determined by measuring the amount of ADP phosphorylated per atom of oxygen consumed.

Assessment of Mitochondrial Membrane Potential

Mitochondrial membrane potential can be assessed using fluorescent dyes such as JC-1 or safranine O. The fluorescence of these dyes changes in response to the mitochondrial membrane potential, which can be monitored using a fluorometer.

Mitochondrial Respiratory Chain Enzyme Activity Assays

The activities of individual respiratory chain complexes are determined spectrophotometrically by measuring the rate of oxidation or reduction of specific substrates or electron acceptors.

  • Complex I (NADH dehydrogenase): Measures the rotenone-sensitive rate of NADH oxidation.

  • Complex II (Succinate dehydrogenase): Measures the rate of succinate-dependent reduction of an artificial electron acceptor.

  • Complex IV (Cytochrome c oxidase): Measures the rate of oxidation of reduced cytochrome c.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways underlying the tissue-specific effects of this compound on mitochondria are still under investigation. However, the available data suggest distinct mechanisms of action in muscle versus liver.

Proposed Mechanism in Skeletal Muscle Mitochondria

In skeletal muscle, this compound's primary effect appears to be a direct or indirect inhibition of the electron transport chain complexes. This leads to a cascade of detrimental events, including decreased oxygen consumption, a collapse of the mitochondrial membrane potential, and ultimately, a reduction in ATP synthesis. The observed ultrastructural changes may be a consequence of this bioenergetic collapse.

Veratrine_Muscle_Mitochondria This compound This compound ETC Electron Transport Chain (Complexes I, II, IV) This compound->ETC Inhibits O2_Consumption Decreased O2 Consumption ETC->O2_Consumption Leads to MMP Dissipation of Mitochondrial Membrane Potential ETC->MMP Leads to ATP_Synth Decreased ATP Synthesis MMP->ATP_Synth Causes Structural_Damage Ultrastructural Changes ATP_Synth->Structural_Damage Contributes to

Caption: this compound's inhibitory effect on muscle mitochondria.

Resistance Mechanism in Liver Mitochondria

The lack of a significant effect of this compound on liver mitochondria suggests the presence of protective mechanisms. These could include differences in the composition or regulation of the mitochondrial respiratory chain complexes, a more robust antioxidant defense system, or the presence of specific detoxification pathways within the liver mitochondria that can neutralize this compound.

Veratrine_Liver_Mitochondria This compound This compound Liver_Mito Liver Mitochondria This compound->Liver_Mito Protective_Mech Protective Mechanisms (e.g., Detoxification, Altered ETC) Liver_Mito->Protective_Mech Possesses Normal_Function Maintained Mitochondrial Function Protective_Mech->Normal_Function Results in

Caption: Resistance of liver mitochondria to this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the effects of this compound on muscle and liver mitochondria.

Experimental_Workflow cluster_tissue Tissue Source cluster_isolation Mitochondrial Isolation cluster_treatment This compound Treatment cluster_assays Functional Assays Muscle Skeletal Muscle Iso_Muscle Isolate Muscle Mitochondria Muscle->Iso_Muscle Liver Liver Iso_Liver Isolate Liver Mitochondria Liver->Iso_Liver Treat_Muscle Incubate with This compound Iso_Muscle->Treat_Muscle Treat_Liver Incubate with This compound Iso_Liver->Treat_Liver Assay_Resp_M Respiration (O2 Consumption) Treat_Muscle->Assay_Resp_M Assay_MMP_M Membrane Potential Treat_Muscle->Assay_MMP_M Assay_Enz_M Enzyme Activity Treat_Muscle->Assay_Enz_M Assay_Resp_L Respiration (O2 Consumption) Treat_Liver->Assay_Resp_L Assay_MMP_L Membrane Potential Treat_Liver->Assay_MMP_L Assay_Enz_L Enzyme Activity Treat_Liver->Assay_Enz_L

Caption: Workflow for comparing this compound's mitochondrial effects.

References

A Comparative Analysis of the Positive Inotropic Effects of Veratridine and Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the positive inotropic effects of veratridine (B1662332), a sodium channel activator, and cardiac glycosides, a class of Na+/K+-ATPase inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction to Inotropic Agents

Positive inotropic agents are substances that increase the force of myocardial contraction. They are crucial in the management of heart failure and in experimental cardiology to understand the mechanisms of contractility. Veratridine and cardiac glycosides (like digoxin (B3395198) and ouabain) represent two distinct classes of compounds that achieve a positive inotropic effect through a common downstream mechanism: the modulation of intracellular sodium and calcium concentrations. Despite this convergence, their primary targets and overall pharmacological profiles differ significantly.

Mechanism of Action: A Tale of Two Targets

Both veratridine and cardiac glycosides ultimately increase intracellular calcium ([Ca2+]i) available for myofilament interaction, but they initiate this cascade by acting on different sarcolemmal proteins.

Veratridine: Persistent Sodium Channel Activation

Veratridine is a steroidal alkaloid that acts as a neurotoxin by binding to voltage-gated sodium channels.[1] Its mechanism involves:

  • Binding to Na+ Channels: Veratridine binds to site 2 of the voltage-gated sodium channel, which leads to persistent activation by inhibiting the channel's inactivation.[1][2]

  • Increased Na+ Influx: This persistent activation causes a continuous influx of sodium ions (Na+) into the cardiomyocyte.[3]

  • Reversal of Na+/Ca2+ Exchanger: The resulting increase in intracellular sodium concentration ([Na+]i) reduces the electrochemical gradient that normally drives the Na+/Ca2+ exchanger (NCX) to extrude calcium.[4] Consequently, the NCX can reverse its function, leading to an influx of Ca2+ into the cell.

  • Enhanced Contractility: The elevated [Ca2+]i enhances the uptake of calcium into the sarcoplasmic reticulum (SR), leading to a larger Ca2+ release during subsequent action potentials and thus a stronger force of contraction.[5][6]

veratridine_pathway Veratridine Veratridine NaChannel Voltage-Gated Na+ Channel Veratridine->NaChannel Binds & Persistently Activates NaInflux ↑ Na+ Influx NaChannel->NaInflux Na_i ↑ Intracellular Na+ [Na+]i NaInflux->Na_i NCX Na+/Ca2+ Exchanger (NCX) Na_i->NCX Reduces Gradient, Promotes Reversal CaInflux ↑ Ca2+ Influx (via NCX reversal) NCX->CaInflux Ca_i ↑ Intracellular Ca2+ [Ca2+]i CaInflux->Ca_i SR Sarcoplasmic Reticulum (SR) Ca_i->SR ↑ SR Ca2+ Load Contraction ↑ Myocardial Contraction Ca_i->Contraction Leads to SR->Ca_i ↑ Ca2+ Release

Caption: Veratridine signaling pathway for positive inotropy.
Cardiac Glycosides: Inhibition of the Na+/K+-ATPase Pump

Cardiac glycosides have been used for centuries to treat heart conditions.[7] Their primary mechanism involves the inhibition of the Na+/K+-ATPase pump.[5][8]

  • Binding to Na+/K+-ATPase: Cardiac glycosides, such as digoxin, bind to the extracellular-facing portion of the α-subunit of the Na+/K+-ATPase pump, inhibiting its function.[6][7]

  • Reduced Na+ Efflux: Inhibition of this pump prevents the extrusion of 3 Na+ ions in exchange for 2 K+ ions, leading to a gradual accumulation of intracellular Na+.[5]

  • Na+/Ca2+ Exchanger Modulation: Similar to veratridine's effect, the elevated [Na+]i alters the function of the Na+/Ca2+ exchanger, reducing Ca2+ extrusion and promoting its entry into the cell.[6][9]

  • Enhanced Contractility: The subsequent increase in [Ca2+]i leads to greater SR calcium loading and release, augmenting the force of contraction.[5][10]

glycoside_pathway Glycoside Cardiac Glycoside (e.g., Digoxin) NaKPump Na+/K+-ATPase Pump Glycoside->NaKPump Binds & Inhibits NaEfflux ↓ Na+ Efflux NaKPump->NaEfflux Na_i ↑ Intracellular Na+ [Na+]i NaEfflux->Na_i NCX Na+/Ca2+ Exchanger (NCX) Na_i->NCX Reduces Gradient, Promotes Reversal CaInflux ↑ Ca2+ Influx ↓ Ca2+ Efflux NCX->CaInflux Ca_i ↑ Intracellular Ca2+ [Ca2+]i CaInflux->Ca_i SR Sarcoplasmic Reticulum (SR) Ca_i->SR ↑ SR Ca2+ Load Contraction ↑ Myocardial Contraction Ca_i->Contraction Leads to SR->Ca_i ↑ Ca2+ Release

Caption: Cardiac glycoside signaling pathway for positive inotropy.

Quantitative Comparison of Inotropic Effects

Experimental data from isolated cardiac preparations allow for a quantitative comparison of the potency and efficacy of these agents. Studies show that while both compounds increase contractile force, their effective concentrations and maximal effects can differ.

ParameterVeratridineCardiac GlycosidesSpecies/ModelCitation
Mechanism Na+ Channel ActivatorNa+/K+-ATPase InhibitorGeneral[1][3][5]
Effective Concentration Range 0.1 µM (threshold) to 1.6 µM (maximal)0.1 µM (Acetylstrophanthidin)Guinea Pig / Sheep[3][4]
Maximal Inotropic Effect (Emax) ~68% of dihydro-ouabain's max effectHigher maximal effect compared to veratridineGuinea Pig Papillary Muscle[3]
Effect on Intracellular Na+ & Tension Comparable increase at 1-2 µMComparable increase at 0.1 µM (Acetylstrophanthidin)Sheep Purkinje Fibers[4]

Note: The relationship between intracellular sodium activity and tension was found to be indistinguishable for veratridine and acetylstrophanthidin (B40) in voltage-clamped fibers, suggesting they rely on the same ultimate mechanism for their inotropic potency.[4]

Experimental Protocols

The assessment of inotropic effects relies on standardized in vitro and ex vivo models. Below are outlines of common experimental protocols used to generate the comparative data.

Protocol 1: Isometric Contraction in Isolated Papillary Muscle

This protocol measures the direct effect of a drug on the force of contraction in an isolated cardiac muscle preparation.

  • Tissue Preparation:

    • Euthanize a small mammal (e.g., guinea pig) via approved methods.

    • Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution.

    • Dissect the right ventricle to isolate a thin papillary muscle.

  • Experimental Setup:

    • Mount the muscle vertically in a temperature-controlled organ bath (e.g., 37°C) containing oxygenated Krebs-Henseleit solution.

    • Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.

    • Stimulate the muscle electrically with platinum electrodes at a fixed frequency (e.g., 1 Hz) with a voltage slightly above the threshold.

  • Data Acquisition:

    • Allow the muscle to equilibrate for 60-90 minutes until a stable baseline contraction force is achieved.

    • Record baseline isometric tension.

    • Administer the test compound (veratridine or a cardiac glycoside) to the organ bath in a cumulative, concentration-dependent manner.

    • Record the steady-state force of contraction at each concentration.

    • Data to be analyzed include the rate of force development, time to peak force, and relaxation time.[3]

Protocol 2: Intracellular Sodium and Tension in Voltage-Clamped Purkinje Fibers

This advanced technique allows for the simultaneous measurement of intracellular ion concentrations and contractile tension under controlled membrane potential.

  • Tissue Preparation:

    • Isolate Purkinje fibers from a sheep heart.

  • Experimental Setup:

    • Place a fiber in a perfusion chamber on the stage of an inverted microscope.

    • Perfuse with a physiological salt solution.

    • Use a two-microelectrode voltage-clamp technique to control the membrane potential.

    • Insert a sodium-sensitive microelectrode into the fiber to measure intracellular sodium activity (aNa_i).

    • Attach one end of the fiber to a force transducer to measure twitch tension.

  • Data Acquisition:

    • Establish a stable baseline for aNa_i and tension under voltage-clamp conditions.

    • Introduce veratridine or a cardiac glycoside (e.g., acetylstrophanthidin) into the perfusate.

    • Continuously record the changes in aNa_i, membrane current, and tension.

    • To confirm the mechanism, tetrodotoxin (B1210768) (a sodium channel blocker) can be used to abolish the effects of veratridine.[4]

experimental_workflow Start Start: Assess Inotropic Agent TissuePrep Tissue Preparation (e.g., Papillary Muscle, Purkinje Fiber) Start->TissuePrep Mounting Mounting in Experimental Setup (Organ Bath / Perfusion Chamber) TissuePrep->Mounting Equilibration Equilibration & Baseline Recording (Force, [Na+]i, etc.) Mounting->Equilibration DrugAdmin Cumulative Drug Administration (Veratridine vs. Cardiac Glycoside) Equilibration->DrugAdmin DataAcq Data Acquisition at Steady State (Measure Contractile Response) DrugAdmin->DataAcq DataAcq->DrugAdmin Next Concentration Analysis Data Analysis (Dose-Response Curves, EC50, Emax) DataAcq->Analysis All Concentrations Tested Conclusion Conclusion: Compare Potency & Efficacy Analysis->Conclusion

Caption: General experimental workflow for comparing inotropic agents.

Toxicology and Side Effects

A crucial aspect of drug development is understanding the toxicological profile. Both classes of compounds have a narrow therapeutic index.

  • Veratridine: Toxicity is primarily characterized by neurological and cardiovascular effects, including nausea, hypotension, bradycardia, and muscle weakness, stemming from its potent action on sodium channels throughout the body.[1][11]

  • Cardiac Glycosides: Overdose can lead to a variety of cardiac arrhythmias (e.g., atrioventricular block, ventricular tachycardia), gastrointestinal issues (nausea, vomiting), and neurological symptoms (confusion, visual disturbances).[12][13][14] The risk of toxicity is increased by conditions such as hypokalemia.[14]

Conclusion

Veratridine and cardiac glycosides provide a classic example of different molecular targets converging on a common physiological outcome.

  • Shared Pathway: Both agents exert their positive inotropic effects by increasing intracellular sodium, which in turn elevates intracellular calcium via the Na+/Ca2+ exchanger.[4]

  • Primary Target Difference: The key distinction lies in their primary mechanism: veratridine persistently activates voltage-gated Na+ channels, while cardiac glycosides inhibit the Na+/K+-ATPase pump.

  • Efficacy and Potency: Experimental data suggests that while both are effective inotropes, cardiac glycosides like ouabain (B1677812) can produce a greater maximal contractile response compared to veratridine in some models.[3] The concentrations required to achieve comparable effects also differ, highlighting differences in potency.[4]

This comparative guide underscores the importance of understanding specific molecular mechanisms for drug development. While both compound classes are valuable research tools, their distinct primary targets and associated toxicological profiles dictate their potential therapeutic applications.

References

A Comparative Analysis of Veratrine's Differential Action on Nerve Endings and Muscle Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Veratrine, a mixture of steroidal alkaloids including cevadine (B150009) and its more potent constituent veratridine (B1662332), has long been a subject of pharmacological interest due to its profound effects on excitable tissues.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (NaVs), which are critical for the generation and propagation of action potentials in both neurons and muscle cells.[2][3] However, the manifestation of this compound's effects differs significantly between nerve endings and muscle fibers, a distinction of paramount importance for its application as a research tool and for understanding its toxicological profile. This guide provides an objective comparison of this compound's action on these two tissue types, supported by experimental data and detailed methodologies.

Primary Mechanism of Action: A Tale of Two Tissues

This compound and its derivatives bind to site 2 of the voltage-gated sodium channel, leading to a persistent state of activation.[1] This is achieved by shifting the channel's activation threshold to a more negative potential and by inhibiting its inactivation.[1][3] The result is a sustained influx of sodium ions, leading to prolonged membrane depolarization. While this fundamental mechanism is common to both nerve and muscle, the downstream consequences diverge.

In nerve endings , particularly at the neuromuscular junction, this prolonged depolarization leads to a marked increase in the spontaneous, quantal release of neurotransmitters.[4] This is a direct consequence of the sustained elevated intracellular sodium concentration, which in turn can influence calcium influx, a critical step for vesicular fusion and neurotransmitter release.

Conversely, the effect on muscle fibers is characterized by direct membrane depolarization, which can induce spontaneous action potentials and, consequently, muscle contracture and fibrillation.[5][6] Some early research suggested that the characteristic delayed muscle relaxation seen with this compound was solely due to its action on the innervating nerve fibers.[7][8] However, substantial evidence now confirms a direct postsynaptic effect on the muscle fiber membrane itself, including alterations in the action potential duration and direct effects on ion transport.[9][10]

Quantitative Comparison of this compound's Effects

The following tables summarize quantitative data from various studies, highlighting the differential sensitivity and response of nerve endings and muscle fibers to this compound and its derivatives.

Table 1: Electrophysiological Effects of this compound on Nerve and Muscle

ParameterNerve EndingsMuscle FibersSpecies/PreparationReference
Effect on Resting Membrane Potential DepolarizationDepolarization (magnitude is concentration-dependent)Crayfish Axons, Frog Sartorius Muscle[6][11]
Effect on Neurotransmitter Release Marked elevation in spontaneous quantal releaseNot directly applicableRat Neuromuscular Junction[4]
Effect on Action Potential Increased excitabilityProlonged action potential duration, delayed repolarizationGuinea Pig Papillary Muscle[9]
Concentration for 50% Max. Depolarization (Veratridine) 3.3 x 10⁻⁵ MNot specified in these terms, but 0.025 to 1 mM shows logarithmic increase in depolarizationSquid and Crayfish Giant Axons, Frog Sartorius Muscle[6][11]
IC₅₀ for Peak Current Inhibition (Veratridine on hNav1.7) 18.39 µMNot applicable (specific to a neuronal NaV subtype)HEK293A cells expressing human Nav1.7[12]

Table 2: Effects of Veratridine on Myocardial Contractility

ParameterEffectConcentrationSpecies/PreparationReference
Positive Inotropic Effect (Threshold) Increase in force of contraction0.1 µMIsolated Guinea Pig Papillary Muscle[9]
Positive Inotropic Effect (Half-maximal) Increase in force of contraction0.4 µMIsolated Guinea Pig Papillary Muscle[9]
Positive Inotropic Effect (Maximal) Increase in force of contraction1.6 µMIsolated Guinea Pig Papillary Muscle[9]
Action Potential Prolongation Delayed repolarization0.4–3.2 µMIsolated Guinea Pig Papillary Muscle[9]

Experimental Protocols

The following are detailed methodologies from key experiments that have elucidated the differential actions of this compound.

Protocol 1: Electrophysiological Recording at the Rat Neuromuscular Junction
  • Objective: To investigate the effect of veratridine on spontaneous neurotransmitter release from motor nerve terminals.

  • Preparation: Phrenic nerve-hemidiaphragm preparation from rats.

  • Methodology:

    • The preparation is mounted in a bath and superfused with a physiological saline solution.

    • Intracellular recordings are made from muscle fibers near the endplate region using glass microelectrodes.

    • Miniature end-plate potentials (MEPPs), the postsynaptic response to the spontaneous release of a single quantum of acetylcholine (B1216132), are recorded.

    • Veratridine is added to the superfusing solution at a known concentration.

    • Changes in the frequency and amplitude of MEPPs are measured to quantify the effect on spontaneous quantal release.

    • The dependence of the veratridine effect on sodium influx and extracellular calcium is tested by applying tetrodotoxin (B1210768) (a sodium channel blocker) or by removing calcium from the bathing solution, respectively.[4]

Protocol 2: Voltage-Clamp Studies on Frog Skeletal Muscle
  • Objective: To characterize the direct effect of veratridine on sodium channels in the muscle fiber membrane.

  • Preparation: Sartorius muscle of the frog.

  • Methodology:

    • Single muscle fibers are isolated and voltage-clamped using a two-microelectrode technique.

    • The muscle fiber is held at a resting membrane potential (e.g., -90 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents (INa).

    • Veratridine is applied to the bath, and the effects on the sodium current are recorded. This typically shows an incomplete inactivation of the sodium current during the depolarizing pulse and the appearance of a persistent "tail current" upon repolarization.[13]

    • The kinetics of the development and decay of this tail current are studied with repetitive depolarizations to understand the binding and unbinding of veratridine to the open state of the sodium channel.[13][14]

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its study.

veratrine_pathway cluster_membrane Cell Membrane (Nerve or Muscle) cluster_effects Downstream Effects NaV Voltage-Gated Sodium Channel (NaV) NaV_open Open State NaV_inactivated Inactivated State NaV_open->NaV_inactivated Inactivation Na_influx Sustained Na+ Influx NaV_open->Na_influx NaV_closed Closed State NaV_closed->NaV_open Depolarization NaV_inactivated->NaV_closed Repolarization This compound This compound This compound->NaV_open Binds to open channel Depolarization Prolonged Depolarization Na_influx->Depolarization Nerve_Effect Nerve Ending: Increased Neurotransmitter Release Depolarization->Nerve_Effect Muscle_Effect Muscle Fiber: Repetitive Firing, Prolonged Contraction Depolarization->Muscle_Effect

Caption: this compound's action on voltage-gated sodium channels.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Tissue Isolate Tissue (e.g., Nerve-Muscle Prep) Baseline Record Baseline Activity (e.g., MEPPs, APs) Tissue->Baseline Application Apply this compound Baseline->Application Post_this compound Record Post-Veratrine Activity Application->Post_this compound Analysis Analyze Changes in: - Frequency/Amplitude - Membrane Potential - Action Potential Duration Post_this compound->Analysis

Caption: A generalized workflow for electrophysiological experiments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Veratrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent neurotoxins like veratrine are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This compound is classified as a hazardous substance, and all waste containing this compound must be managed in strict accordanceance with local, state, and federal regulations.[1][2] Improper disposal can pose a significant risk to human health and the ecosystem.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans to directly address procedural questions.

Immediate Safety and Handling for Disposal

Before initiating any disposal-related activities, it is crucial to adhere to the following safety protocols. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent the inhalation of its dust.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves, such as nitrile, are required. Double gloving is recommended for enhanced protection, and contaminated gloves should be replaced immediately.[3]

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be necessary for procedures with a splash hazard.[3]

  • Respiratory Protection: A dust respirator is required when handling this compound powder.[3]

  • Lab Coat: A lab coat must be worn to protect from contamination.[1]

Quantitative Hazard Data for this compound Alkaloids

To underscore the toxicity of this compound alkaloids, the following data provides a reference for its acute toxicity.

PropertyValueSpecies/Solvent
Acute Toxicity (LD50)
Intraperitoneal3.5 mg/kgRat
Intraperitoneal1.35 mg/kgMouse
Subcutaneous6.3 mg/kgMouse
Intravenous (LD)19 µg/kgDog
Solubility
50 mg/mLEthanol
Does not mixWater

Data sourced from BenchChem.[3]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1] Do not discharge this compound waste into sewer systems or allow it to contaminate water, foodstuffs, or animal feed.[1] The recommended method of destruction is controlled incineration at a licensed chemical destruction facility.[1][4]

  • Pure this compound and Concentrated Solutions:

    • Unused or expired pure this compound must be treated as hazardous waste.[1]

    • Transfer the material to a suitable, clearly labeled container for collection by a specialized chemical disposal company.[1]

  • Contaminated Labware and Materials:

    • Solid Waste: Items such as gloves, wipes, and disposable lab coats contaminated with this compound should be collected in a designated, sealed container labeled as hazardous waste.[1]

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[1]

    • Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.[1]

    • Packaging: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[1]

Waste Management Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

VeratrineDisposalWorkflow Start Generation of this compound Waste (Pure chemical, solutions, contaminated items) HazardAssessment Hazard Assessment: Is the waste contaminated with this compound? Start->HazardAssessment WasteSegregation Waste Segregation & Collection HazardAssessment->WasteSegregation Yes Purethis compound Pure this compound / Concentrated Solutions WasteSegregation->Purethis compound ContaminatedSolids Contaminated Solids (Gloves, wipes, plasticware) WasteSegregation->ContaminatedSolids ContaminatedLiquids Contaminated Liquids (Rinsate, media) WasteSegregation->ContaminatedLiquids ContaminatedSharps Contaminated Sharps WasteSegregation->ContaminatedSharps PrimaryContainer Seal in a primary container. Label as 'Hazardous Waste - this compound' Purethis compound->PrimaryContainer WasteBag Place in a sealed, labeled hazardous waste bag or container ContaminatedSolids->WasteBag LeakProofContainer Collect in a sealed, leak-proof, labeled hazardous waste container ContaminatedLiquids->LeakProofContainer SharpsContainer Place in a puncture-proof, labeled sharps container ContaminatedSharps->SharpsContainer Containment Containment & Labeling Collection Arrange for collection by a licensed chemical waste disposal service PrimaryContainer->Collection WasteBag->Collection LeakProofContainer->Collection SharpsContainer->Collection FinalDisposal Final Disposal Route Incineration Controlled Incineration at a licensed facility Collection->Incineration Incineration->FinalDisposal

Caption: this compound Waste Disposal Workflow.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Minor Spills:

  • Clean up spills immediately.[3]

  • Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.[4]

  • Use dry clean-up procedures and avoid generating dust.[4] A vacuum cleaner fitted with a HEPA filter may be used.[4]

  • Dampen the material with water to prevent dusting before sweeping.[4]

  • Collect the material in a suitable, labeled container for disposal.[3]

Major Spills:

  • Evacuate all personnel from the area and move upwind.[4]

  • Alert emergency responders and inform them of the nature of the hazard.[4]

  • Contain the spill using sand, earth, or vermiculite.[4]

  • Collect the spilled material into labeled containers for disposal.[4]

Experimental Protocols for Disposal

The reviewed literature and safety data sheets do not contain experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. The standard and required procedure is to manage it as hazardous waste through a licensed disposal facility.[1] Any attempt at chemical treatment without explicit instructions from the manufacturer's Safety Data Sheet (SDS) is strongly discouraged.[5]

References

Essential Safety and Logistical Protocols for Handling Veratrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling veratrine, a potent neurotoxic alkaloid mixture. Adherence to these procedures is critical to mitigate the significant health risks associated with exposure. This compound is a hazardous substance, and all handling and disposal must comply with local, state, and federal regulations.[1][2]

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound. The specific level of protection should be determined by a risk assessment based on the quantity of substance being handled and the nature of the experimental procedure.

Recommended Personal Protective Equipment for Handling this compound

PPE Category Specification Rationale & Best Practices
Hand Protection Chemical-impermeable gloves (e.g., nitrile, powder-free latex).[3] Double gloving is recommended for enhanced protection.[3] Contaminated gloves must be replaced immediately.[3]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3] A face shield may be required for procedures with a splash hazard.[3] Protects against accidental splashes and airborne particles.
Respiratory Protection For small quantities in a well-ventilated area, a dust respirator is required.[3] For larger quantities or when generating aerosols, a full-face respirator with a HEPA filter is necessary.[3] In emergency situations or for major spills, a self-contained breathing apparatus (SCBA) is mandatory.[3] Prevents inhalation of the highly toxic dust.
Protective Clothing For quantities up to 500 grams, a standard laboratory coat is suitable.[3] For larger quantities, a disposable, low-permeability coverall is recommended.[4] Long-sleeved clothing and an impervious apron should be worn for all applications.[3] Minimizes skin contact with the substance.

| Footwear | Protective shoe covers should be worn.[4] For emergencies, chemical-resistant boots are required.[3] | Prevents contamination of personal footwear and subsequent spread. |

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for Veratridine, a primary component of this compound. This information underscores the high toxicity of the substance and the need for stringent safety measures.

PropertyValueSpecies/Route
Acute Toxicity (LD50) 1.35 mg/kgMouse/Intraperitoneal[3]
3.5 mg/kgRat/Intraperitoneal[3]
6.3 mg/kgMouse/Subcutaneous[3]
Acute Toxicity (LD) 19 µg/kgDog/Intravenous[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to avoid dust generation.[3]

  • Restricted Access: The work area should be clearly demarcated, and access should be restricted to authorized personnel only.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

2. Handling:

  • Avoid Dust Formation: Take extreme care to avoid the generation of dust when handling the solid form of this compound.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[4] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Container Management: Keep this compound containers tightly sealed when not in use.[4]

3. Spill Response:

  • Minor Spills:

    • Immediately alert personnel in the vicinity.

    • Wearing appropriate PPE (including a dust respirator), carefully clean up the spill using dry methods.[3]

    • Dampen the material with water to prevent dusting before sweeping.[4]

    • Collect the spilled material in a suitable, labeled container for hazardous waste disposal.[3]

    • Decontaminate the area and all equipment after cleanup.[3]

  • Major Spills:

    • Evacuate all personnel from the area and move upwind.[4]

    • Alert emergency responders and inform them of the nature and location of the hazard.[4]

    • Only personnel with full-body protective clothing and SCBA should enter the spill area.[4]

    • Contain the spill using inert materials like sand, earth, or vermiculite.[4]

    • Collect the spilled material into labeled containers for disposal.[4]

Disposal Plan

This compound and all contaminated materials are considered hazardous waste and must be disposed of accordingly.[1]

1. Waste Segregation and Collection:

  • Pure this compound/Concentrated Solutions: Collect in a sealed, clearly labeled primary container designated as "Hazardous Waste - this compound".[1]

  • Contaminated Solids (Gloves, wipes, etc.): Place in a sealed, labeled hazardous waste bag or container.[1]

  • Contaminated Liquids (Rinsate, media): Collect in a sealed, leak-proof, labeled hazardous waste container.[1]

  • Contaminated Sharps: Dispose of in a puncture-proof, labeled sharps container.[1]

2. Final Disposal:

  • Arrange for collection by a licensed chemical waste disposal service.[1] The standard and required procedure is controlled incineration at a licensed facility.[1]

  • Reusable glassware must be decontaminated before reuse. If decontamination is not feasible, it must be disposed of as hazardous waste.[1]

This compound Handling Workflow

Veratrine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Spill Event prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh/Handle this compound in Fume Hood prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area & Equipment handle_exp->cleanup_decon disp_seg Segregate Hazardous Waste handle_exp->disp_seg spill_event Spill Occurs handle_exp->spill_event cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store in Labeled, Sealed Containers disp_seg->disp_store disp_collect Arrange for Professional Disposal disp_store->disp_collect spill_minor Minor Spill Procedure spill_event->spill_minor Assess as Minor spill_major Major Spill Procedure spill_event->spill_major Assess as Major spill_minor->cleanup_decon spill_major->disp_collect Emergency Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
veratrine
Reactant of Route 2
veratrine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.